Utrophin activator-1
Description
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Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-4-21(5-2)13-6-8-14(9-7-13)22-19-16-10-12(3)15(18)11-17(16)20-22/h6-11H,4-5,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPKYOZKAJHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Utrophin Activator-1: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrophin, a structural and functional homolog of dystrophin, has emerged as a key therapeutic target for Duchenne Muscular Dystrophy (DMD). The upregulation of utrophin expression presents a promising strategy to compensate for the absence of functional dystrophin, thereby mitigating the severe muscle degeneration characteristic of DMD. This technical guide provides an in-depth exploration of the core mechanism of action of Utrophin Activator-1, a representative of the 2-arylbenzoxazole class of small molecules, with a focus on ezutromid (B1671843) (formerly SMT C1100) as the lead compound in this series.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Antagonism
Utrophin Activator-1 and its analogs, including ezutromid, exert their primary effect through the antagonism of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] AhR is a ligand-activated transcription factor that, upon binding to its agonists, translocates to the nucleus and regulates the expression of a wide array of genes.
The detailed signaling pathway is as follows:
-
Binding and Antagonism: Utrophin Activator-1, as an AhR antagonist, binds to the Aryl Hydrocarbon Receptor. This binding prevents the recruitment of coactivators and subsequent transcriptional activation of AhR target genes.[2][3]
-
PGC-1α Stabilization: While the precise downstream cascade is still under investigation, evidence suggests that AhR antagonism by compounds like ezutromid leads to the stabilization of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4]
-
Utrophin Promoter Activation: Stabilized PGC-1α is a known regulator of utrophin gene expression. It is hypothesized to co-activate transcription factors that bind to the utrophin promoter, leading to an increase in utrophin mRNA and subsequent protein synthesis.
-
Increased Utrophin Protein: The upregulation of utrophin protein levels allows for its localization to the sarcolemma of muscle fibers, where it can functionally compensate for the absence of dystrophin, thereby improving muscle fiber integrity and function.[5][6]
It is important to note that while the S-nitrosylation of histone deacetylase 2 (HDAC2) has been identified as a separate mechanism for chromatin remodeling and gene activation in the context of muscle gene expression,[7][8][9][10] there is currently no direct evidence to suggest that the 2-arylbenzoxazole class of utrophin activators, including Utrophin Activator-1, operates through this pathway.
Quantitative Data on Utrophin Upregulation
The efficacy of the 2-arylbenzoxazole class of compounds in upregulating utrophin has been quantified in various preclinical models. The following tables summarize the key findings for ezutromid (SMT C1100) and a second-generation compound, SMT022357.
Table 1: In Vitro Utrophin Upregulation by Ezutromid (SMT C1100)
| Cell Line | Treatment | Fold Increase in Utrophin Promoter Activity (Luciferase Assay) | Fold Increase in Utrophin mRNA | Fold Increase in Utrophin Protein | Reference |
| H2K-mdx utrnA-luc | SMT C1100 (0.4 µM EC50) | 4-5 fold | - | - | [11] |
| Human Myoblasts | SMT C1100 | - | ~1.25 fold | - | [11] |
| Human DMD Cells | SMT C1100 (0.3 µM) | - | - | ~2 fold | [11] |
Table 2: In Vitro Utrophin Upregulation by SMT022357
| Cell Line | Treatment | Fold Increase in Utrophin Promoter Activity (Luciferase Assay) | Fold Increase in Utrophin mRNA | Fold Increase in Utrophin Protein | Reference |
| H2K-mdx utrnA-luc | SMT022357 | ~3 fold | - | - | [12] |
| Murine Myoblasts | SMT022357 (3 µM) | - | ~1.5 fold | - | [12] |
| Murine DMD Cells | SMT022357 (10 µM) | - | - | ~2.5 fold | [12] |
Visualizing the Mechanism and Experimental Workflows
To further elucidate the mechanism of action and the experimental approaches used to study Utrophin Activator-1, the following diagrams are provided.
Figure 1. Signaling pathway of Utrophin Activator-1.
Figure 2. Experimental workflow for assessing utrophin activation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Utrophin Activator-1.
Utrophin Promoter Luciferase Reporter Assay
This assay is designed to quantify the transcriptional activity of the utrophin promoter in response to a test compound.
-
Cell Line: Murine H2K-mdx cells stably transfected with a luciferase reporter construct driven by the human utrophin A promoter are typically used.[5][11]
-
Cell Culture and Seeding:
-
Culture H2K-mdx utrnA-luc cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
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Seed cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Utrophin Activator-1 in DMEM.
-
Remove the culture medium from the cells and replace it with medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Add a luciferase assay substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Western Blotting for Utrophin Protein Quantification
This technique is used to determine the relative amount of utrophin protein in cell or tissue lysates.
-
Protein Extraction:
-
Wash treated cells or homogenized muscle tissue with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells or tissue in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-12% Tris-glycine polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for utrophin (e.g., rabbit anti-utrophin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the utrophin signal to a loading control protein such as GAPDH or α-tubulin.
-
Immunofluorescence for Utrophin Localization
This method visualizes the subcellular localization of utrophin protein in muscle fibers.
-
Tissue Preparation:
-
Embed fresh-frozen muscle tissue in optimal cutting temperature (OCT) compound and freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Cut 8-10 µm thick cryosections and mount them on charged glass slides.
-
-
Immunostaining:
-
Fix the sections with cold acetone (B3395972) or 4% paraformaldehyde.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate the sections with a primary antibody against utrophin overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS.
-
-
Imaging:
-
Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the staining using a fluorescence or confocal microscope. Utrophin should be observed at the sarcolemma of the muscle fibers.
-
Conclusion
Utrophin Activator-1, a member of the 2-arylbenzoxazole family, upregulates utrophin expression primarily through the antagonism of the Aryl Hydrocarbon Receptor. This mechanism, likely involving the stabilization of PGC-1α, offers a promising therapeutic avenue for Duchenne Muscular Dystrophy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance utrophin-based therapies for this devastating disease. Further elucidation of the downstream signaling cascade from AhR antagonism will be crucial for the development of next-generation utrophin modulators with enhanced efficacy and safety profiles.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]
- 3. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse | PLOS One [journals.plos.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. HDAC2 blockade by nitric oxide and histone deacetylase inhibitors reveals a common target in Duchenne muscular dystrophy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Denitrosylation of HDAC2 by targeting Nrf2 restores glucocorticosteroid sensitivity in macrophages from COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. S-Nitrosylation of histone deacetylase 2 induces chromatin remodelling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 2-Arylbenzoxazoles as Utrophin Upregulators: A Technical Guide to the Core Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery of a novel class of 2-arylbenzoxazoles as potent upregulators of utrophin production, a promising therapeutic strategy for Duchenne Muscular Dystrophy (DMD). This document focuses on the core findings presented in the foundational paper by Chancellor et al. (2011) in the Journal of Medicinal Chemistry, which laid the groundwork for the development of utrophin modulators like Ezutromid.
Introduction: The Rationale for Utrophin Upregulation in DMD
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein. Dystrophin is crucial for maintaining the structural integrity of muscle fibers, and its absence leads to progressive muscle degeneration, weakness, and premature death. Utrophin, an autosomal paralogue of dystrophin, is expressed in developing and regenerating muscle fibers and can functionally compensate for the lack of dystrophin.[1][2] The upregulation of utrophin expression in the muscles of DMD patients is therefore a highly attractive therapeutic approach, as it is independent of the specific dystrophin gene mutation.[1][2]
The Discovery of a Novel Chemical Series: 2-Arylbenzoxazoles
A high-throughput screening campaign utilizing a cell-based assay was conducted to identify small molecules capable of upregulating utrophin promoter activity.[2] This screen led to the identification of a promising chemical series: the 2-arylbenzoxazoles.[1][2]
Initial Hits and Lead Identification
The initial screening identified several compounds with utrophin upregulating activity. Among the most promising was a 2-arylbenzoxazole, which served as the scaffold for further chemical exploration and optimization. This exploration led to the identification of a series of potent upregulators of utrophin production.[1]
"Utrophin Activator-1" (Compound 3)
A key compound from this initial exploration, referred to as "compound 3" in the primary literature and subsequently named "Utrophin activator-1", demonstrated significant potency.[3][4]
This compound represented an important early lead in the development of this chemical series.
Quantitative Data: Structure-Activity Relationship (SAR) of 2-Arylbenzoxazoles
The systematic modification of the 2-arylbenzoxazole scaffold provided crucial insights into the structure-activity relationships (SAR) governing utrophin upregulation. The following table summarizes the key findings from the initial study.
| Compound ID | R1 | R2 | Ar | EC50 (µM) |
| 2 | H | H | 2-Naphthyl | >50 |
| 3 | SO2Et | H | 2-Naphthyl | 1.8 |
| 8 | SO2Et | H | 6-Methoxy-2-naphthyl | 0.2 |
| 1 | SO2Et | H | 6-(3-Methoxypropoxy)-2-naphthyl | 0.03 |
| 21 | H | H | 2-Naphthyl (Benzothiazole core) | >50 |
Data sourced from Chancellor et al., J Med Chem. 2011 May 12;54(9):3241-50.
Experimental Protocols
The following are detailed methodologies for the key experiments that led to the discovery and characterization of the 2-arylbenzoxazole series of utrophin activators.
Primary Screening Assay: Utrophin Promoter-Luciferase Reporter Gene Assay
This cell-based assay was fundamental to the discovery of the 2-arylbenzoxazole series.
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Cell Line: Murine H2K cells.[2]
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Assay Principle: The cells were engineered to express a construct containing the utrophin promoter linked to a luciferase reporter gene. Upregulation of the utrophin promoter by a test compound results in increased luciferase expression, which is quantified by measuring luminescence.[2]
-
Protocol:
-
H2K-utrophin-luciferase cells are seeded into 96-well plates and incubated overnight.
-
Test compounds are dissolved in DMSO and diluted to the desired concentrations.
-
The compounds are added to the cells and incubated for 24 hours.
-
The cell culture medium is removed, and the cells are lysed.
-
Luciferase substrate is added to the cell lysate.
-
Luminescence is measured using a luminometer.
-
The activity of each compound is expressed as the concentration required to elicit a half-maximal response (EC50).
-
Chemical Synthesis of 2-Arylbenzoxazoles
The synthesis of the 2-arylbenzoxazole derivatives was achieved through several methods as described in the primary literature. A general and robust method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its corresponding acid chloride.
-
Method A (Carboxylic Acid Condensation):
-
A mixture of the appropriately substituted 2-aminophenol and the desired aryl carboxylic acid is heated in polyphosphoric acid (PPA) at temperatures ranging from 125-190 °C.[2]
-
The reaction mixture is cooled and then poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by chromatography.[2]
-
-
Method B (Acid Chloride Acylation and Cyclization):
-
The substituted 2-aminophenol is acylated with the desired aryl acid chloride in a suitable solvent such as 1,4-dioxane.[2]
-
The intermediate amide is then cyclized to the benzoxazole (B165842) by heating, often under microwave irradiation at temperatures up to 210 °C.[2]
-
The product is purified by standard chromatographic techniques.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which the 2-arylbenzoxazoles upregulate utrophin expression was not fully elucidated in the initial discovery paper. The primary assay focused on the activation of the utrophin promoter, suggesting a transcriptional mechanism.[2] Later research on subsequent compounds from this class, such as Ezutromid, has suggested the involvement of the aryl hydrocarbon receptor (AhR) pathway.[5]
Visualizations
Experimental Workflow: Utrophin Promoter Assay
Caption: Workflow for the H2K-utrophin-luciferase reporter assay.
Logical Relationship: From Discovery to Clinical Candidate
Caption: Progression from initial screen to a clinical candidate.
Conclusion
The discovery of the 2-arylbenzoxazole class of utrophin upregulators, including the early lead "Utrophin activator-1," was a pivotal moment in the development of potential therapies for Duchenne Muscular Dystrophy. The robust cell-based screening methodology and subsequent structure-activity relationship studies provided a clear path toward more potent and drug-like molecules. This foundational work not only delivered a clinical candidate but also validated utrophin upregulation as a viable therapeutic strategy for this devastating disease. This technical guide serves as a core reference for understanding the genesis of this important class of molecules.
References
- 1. Discovery of 2-arylbenzoxazoles as upregulators of utrophin production for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Utrophin activator-1 | Utrophin上调剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
Utrophin Activator-1 and Dystrophin Compensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. A promising therapeutic strategy for DMD aims to compensate for the lack of dystrophin by upregulating its autosomal paralogue, utrophin. Utrophin, when expressed at the sarcolemma of muscle fibers, can functionally substitute for dystrophin, thereby mitigating the pathology of the disease. This technical guide provides an in-depth overview of utrophin activators, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies used in their evaluation. We delve into the key signaling pathways that regulate utrophin expression and present this information through structured data tables and detailed pathway diagrams to serve as a comprehensive resource for the scientific community.
Introduction to Utrophin and Dystrophin Compensation
Duchenne Muscular Dystrophy is caused by mutations in the DMD gene, which prevent the production of dystrophin, a critical protein for muscle fiber integrity. Dystrophin is part of the dystrophin-glycoprotein complex (DGC), which links the internal actin cytoskeleton to the extracellular matrix, protecting the sarcolemma from contraction-induced injury. In the absence of dystrophin, the DGC is destabilized, leading to sarcolemmal fragility, chronic muscle damage, inflammation, and fibrosis.
Utrophin is a structural and functional homolog of dystrophin. During fetal development, utrophin is expressed at the sarcolemma. However, in mature muscle fibers, its expression is primarily restricted to the neuromuscular and myotendinous junctions. In DMD patients, there is a natural upregulation of utrophin at the sarcolemma of regenerating muscle fibers, suggesting a compensatory mechanism. The therapeutic hypothesis is that pharmacologically enhancing this upregulation could protect muscle fibers from damage and slow disease progression. This approach is particularly attractive as it is independent of the specific DMD gene mutation, making it potentially applicable to all DMD patients.
Utrophin Activators: Preclinical and Clinical Data
Several small molecules and biological agents have been investigated for their potential to upregulate utrophin expression. This section summarizes the quantitative data from key studies on some of the most notable utrophin activators.
Ezutromid (B1671843) (SMT C1100)
Ezutromid is an orally bioavailable small molecule that was developed by Summit Therapeutics. While its clinical development was discontinued (B1498344) due to a lack of efficacy in a Phase 2 trial, the preclinical and early clinical data provide valuable insights into utrophin modulator development.
Table 1: Summary of Preclinical Data for Ezutromid (SMT C1100)
| Experimental Model | Dosage | Treatment Duration | Key Findings | Reference |
| mdx mice | 50 mg/kg/day (oral gavage) | 28 days | ~2-fold increase in utrophin mRNA in muscle. | [1][2] |
| Human DMD myoblasts | 0.3 µM | 3 days | ~2-fold increase in utrophin protein levels. | [2] |
| mdx mice | Not specified | 5 weeks | Increased utrophin expression along the entire length of the muscle fiber membrane in both slow- and fast-twitch muscles; reduced muscle regeneration and necrosis. | [3] |
Table 2: Summary of Clinical Data for Ezutromid
| Clinical Trial Phase | Number of Patients | Age Range | Treatment Duration | Key Findings | Reference |
| Phase 2 (PhaseOut DMD) | 22 | 5-10 years | 24 weeks | 7% increase in mean utrophin protein intensity in muscle biopsies; 23% statistically significant reduction in mean developmental myosin (a biomarker of muscle damage). | [4] |
| Phase 2 (PhaseOut DMD) | 38 | 5-10 years | 24 weeks | Statistically significant decrease in muscle inflammation as measured by magnetic resonance spectroscopy transverse relaxation time T2 (MRS-T2) in the soleus muscle. | [5] |
Anisomycin
Anisomycin is an antibiotic that has been shown to upregulate utrophin through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Table 3: Summary of Preclinical Data for Anisomycin
| Experimental Model | Dosage | Treatment Duration | Key Findings | Reference |
| C2C12 myoblasts | 1 nM | 24 hours | ~2.5-fold increase in utrophin protein levels. | [6][7] |
| mdx primary myoblasts | 1 nM | 24 hours | ~1.4-fold increase in utrophin protein levels. | [6][7] |
| mdx mice | 20 µg/kg/day (i.p. injection) | 30 days | ~2-fold upregulation of utrophin protein in the diaphragm. | [6] |
Nabumetone
Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) that was identified as a utrophin promoter activator through a high-throughput screening campaign.
Table 4: Summary of In Vitro Data for Nabumetone
| Experimental Model | Concentration | Treatment Duration | Key Findings | Reference |
| C2C12 cells | 25 µM | 24 hours | 1.8-fold increase in endogenous utrophin A mRNA. | [8] |
| C2C12 cells | Not specified | 4 days | 1.2-fold increase in utrophin protein. | [8] |
Artificial Transcription Factors (ATFs)
Engineered zinc finger protein transcription factors (ZF-ATFs) have been designed to specifically target and activate the utrophin promoter.
Table 5: Summary of Preclinical Data for Artificial Transcription Factors
| Experimental Model | ATF | Delivery Method | Key Findings | Reference |
| mdx mice | Jazz | Transgenic expression | 1.8-fold increase in utrophin transcripts in skeletal muscle. | [5] |
| mdx mice | JZif1 | AAV8-mediated delivery (i.p. injection) | ~2-fold increase of utrophin mRNA expression in quadriceps and diaphragm. | [9] |
| C2C12 cells | JZif1 | AAV-mediated delivery | Upregulation of utrophin mRNA and protein. | [9] |
Signaling Pathways Regulating Utrophin Expression
The expression of the utrophin gene (UTRN) is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the rational design of utrophin-upregulating therapies.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a key regulator of cellular responses to stress and has been implicated in utrophin gene expression. Activation of p38 can lead to increased utrophin levels. Anisomycin is a known activator of this pathway.[6][10]
Caption: p38 MAPK pathway in utrophin upregulation.
Calcineurin/NFAT Signaling Pathway
The calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway is a calcium-dependent signaling cascade that plays a role in muscle fiber type specification and has been shown to positively regulate utrophin A promoter activity.[11][12]
Caption: Calcineurin/NFAT signaling in utrophin expression.
Heregulin-ErbB Signaling Pathway
Heregulin, a nerve-derived growth factor, can activate the utrophin A promoter through the ErbB family of receptor tyrosine kinases and the downstream ERK signaling pathway.[12][13] This pathway is particularly important for the localization of utrophin at the neuromuscular junction.
Caption: Heregulin-ErbB signaling and utrophin transcription.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a cellular energy sensor that, when activated, can promote a more oxidative muscle phenotype, which is associated with increased utrophin expression.[14]
Caption: AMPK signaling and its influence on utrophin expression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research and development of utrophin activators.
High-Throughput Screening (HTS) for Utrophin Promoter Activation
HTS is a critical tool for discovering novel small molecule utrophin activators.
Workflow:
-
Cell Line Development: A stable muscle cell line (e.g., C2C12 or human myoblasts) is engineered to express a reporter gene (e.g., luciferase) under the control of the human utrophin A promoter.[7]
-
Assay Miniaturization: The assay is optimized for a high-throughput format (e.g., 384- or 1536-well plates).
-
Compound Screening: A large library of chemical compounds is screened for their ability to induce reporter gene expression.
-
Hit Identification and Confirmation: Compounds that show significant activation are identified as "hits." These hits are then re-tested to confirm their activity and to determine their dose-response relationship.
-
Secondary Assays: Confirmed hits are further evaluated in secondary assays to measure their effect on endogenous utrophin mRNA and protein levels in muscle cells.
Caption: High-throughput screening workflow for utrophin activators.
Western Blot for Utrophin Quantification
Western blotting is a standard technique to quantify the amount of utrophin protein in cell or tissue lysates.
Protocol Overview:
-
Protein Extraction: Muscle tissue or cultured cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for utrophin.
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the utrophin band is quantified using densitometry software and normalized to a loading control protein (e.g., α-actinin or GAPDH) to ensure equal protein loading.
Immunohistochemistry (IHC) for Utrophin Localization and Quantification
IHC is used to visualize the localization of utrophin protein within muscle tissue and to quantify its expression at the sarcolemma.
Protocol Overview:
-
Tissue Preparation: Muscle biopsy samples are snap-frozen in isopentane (B150273) cooled by liquid nitrogen and then sectioned using a cryostat.
-
Fixation and Permeabilization: The tissue sections are fixed and permeabilized to allow antibody access to the target protein.
-
Immunostaining:
-
The sections are blocked to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody against utrophin.
-
The sections are washed and then incubated with a fluorescently labeled secondary antibody.
-
A co-stain for a sarcolemmal marker (e.g., spectrin (B1175318) or laminin) is often included to delineate the muscle fiber membrane.
-
Nuclei are often counterstained with DAPI.
-
-
Imaging: The stained sections are imaged using a fluorescence microscope.
-
Quantification: Image analysis software is used to quantify the intensity of the utrophin signal specifically at the sarcolemma, often expressed as a ratio to the intensity of the sarcolemmal marker.[15] This method allows for a fiber-by-fiber analysis of utrophin expression.
Conclusion and Future Directions
The upregulation of utrophin remains a highly promising therapeutic strategy for Duchenne muscular dystrophy. The research on utrophin activators has provided a wealth of knowledge regarding the molecular pathways that control utrophin expression and has established a clear proof-of-concept for this therapeutic approach. While the journey of ezutromid highlights the challenges of translating preclinical findings to clinical success, the data generated from its development provides a valuable roadmap for future endeavors.
Future research in this field should focus on:
-
Discovery of more potent and specific utrophin activators: High-throughput screening of diverse chemical libraries and structure-based drug design will be crucial.
-
Combination therapies: Exploring the synergistic effects of utrophin activators with other therapeutic approaches, such as exon skipping or anti-inflammatory drugs.
-
Development of robust biomarkers: Improving non-invasive biomarkers to monitor utrophin expression and muscle health in clinical trials.
-
A deeper understanding of utrophin biology: Further elucidating the complex regulatory networks governing utrophin expression to identify novel drug targets.
This technical guide serves as a foundational resource for researchers dedicated to advancing utrophin-based therapies for DMD. The compiled data, detailed protocols, and pathway diagrams are intended to facilitate a deeper understanding of the field and to inspire continued innovation in the quest for an effective treatment for this devastating disease.
References
- 1. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Summit Therapeutics Publishes Preclinical Data On Disease-Modifying Potential Of Utrophin Modulation In DMD - BioSpace [biospace.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Anisomycin Activates Utrophin Upregulation Through a p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening | PLOS One [journals.plos.org]
- 9. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anisomycin Activates Utrophin Upregulation Through a p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of utrophin A mRNA correlates with the oxidative capacity of skeletal muscle fiber types and is regulated by calcineurin/NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Utrophin Promoter by Heregulin via the ets-related Transcription Factor Complex GA-binding Protein α/β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
Utrophin Upregulation in Muscle Regeneration: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Mechanisms, Therapeutic Strategies, and Preclinical/Clinical Data Surrounding Utrophin as a Target for Muscle Repair.
Utrophin, a functional and structural analogue of dystrophin, has emerged as a compelling therapeutic target for Duchenne Muscular Dystrophy (DMD) and other muscle-wasting disorders. Its upregulation in regenerating muscle fibers presents a promising strategy to compensate for the absence of dystrophin, thereby mitigating muscle pathology.[1][2] This technical guide provides a comprehensive overview of the core principles of utrophin upregulation, detailing the intricate signaling pathways, experimental methodologies, and quantitative data from key preclinical and clinical studies.
The Rationale for Utrophin Upregulation
Duchenne Muscular Dystrophy is a devastating X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of the dystrophin protein.[3] Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which connects the actin cytoskeleton to the extracellular matrix, ensuring sarcolemmal stability during muscle contraction.[4][5] Its absence leads to progressive muscle degeneration and weakness.[6]
Utrophin, encoded by the UTRN gene on chromosome 6, shares significant homology with dystrophin.[7][8] During fetal development and in regenerating muscle fibers, utrophin is expressed at the sarcolemma, where it can substitute for dystrophin.[9][10][11] Overexpression of utrophin in the mdx mouse model of DMD has been shown to prevent muscle pathology and restore muscle function, highlighting its therapeutic potential.[1][2]
Signaling Pathways Governing Utrophin Expression
The transcriptional regulation of utrophin is complex, offering multiple points for therapeutic intervention. Several key signaling pathways have been identified to modulate the expression of the major utrophin isoform in myofibers, utrophin-A.
The Heregulin-ErbB/HER Pathway
The neurite-derived growth factor heregulin plays a pivotal role in upregulating utrophin-A expression at the neuromuscular junction.[12][13] This pathway is initiated by the binding of heregulin to its ErbB/HER receptors on the muscle cell surface.[12]
References
- 1. Utrophin upregulation in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. pnas.org [pnas.org]
- 4. Biglycan recruits utrophin to the sarcolemma and counters dystrophic pathology in mdx mice [agris.fao.org]
- 5. academic.oup.com [academic.oup.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Genome Editing-Mediated Utrophin Upregulation in Duchenne Muscular Dystrophy Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utrophin - Wikipedia [en.wikipedia.org]
- 9. Utrophin (UTRN) [dmd.nl]
- 10. Utrophin is a regeneration-associated protein transiently present at the sarcolemma of regenerating skeletal muscle fibers in dystrophin-deficient hypertrophic feline muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbs.umn.edu [cbs.umn.edu]
- 12. Heregulin-induced Epigenetic Regulation of the Utrophin-A Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
Utrophin Activator-1: A Potential Therapeutic Strategy for Duchenne Muscular Dystrophy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1][2][3] Utrophin, an autosomal paralogue of dystrophin, has emerged as a promising therapeutic target.[4][5] Upregulating utrophin expression can compensate for the lack of dystrophin, potentially offering a universal treatment for all DMD patients, irrespective of their specific mutation.[1][4] This technical guide provides an in-depth overview of Utrophin activator-1, with a specific focus on the clinical candidate ezutromid (B1671843) (formerly SMT C1100), as a potential DMD therapy. It details the underlying mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the associated biological pathways and experimental workflows.
Introduction: The Rationale for Utrophin Upregulation in DMD
Dystrophin is a crucial protein that provides structural integrity to muscle fibers by linking the internal cytoskeleton to the extracellular matrix.[6][7] Its absence in DMD leads to sarcolemmal instability, making muscle cells susceptible to damage during contraction.[3] Utrophin shares a high degree of structural and functional homology with dystrophin.[8][9] During fetal development, utrophin is expressed at the sarcolemma, the muscle cell membrane, but is progressively replaced by dystrophin after birth.[8][9] In dystrophin-deficient muscle, utrophin expression is naturally upregulated as part of the muscle regeneration process, suggesting its potential to act as a surrogate for dystrophin.[3][8] The therapeutic strategy of utrophin modulation aims to pharmacologically enhance and sustain the expression of utrophin in the muscles of DMD patients to protect muscle fibers from damage and slow disease progression.[4][10]
Mechanism of Action of Utrophin Activators
Utrophin activators are small molecules designed to increase the transcription of the utrophin gene. The primary mechanism of action for the most clinically advanced utrophin modulator, ezutromid, has been identified as antagonism of the Aryl Hydrocarbon Receptor (AhR).[5][11][12]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor. Antagonism of AhR by ezutromid leads to the upregulation of utrophin expression.[12][13] While the precise downstream signaling cascade connecting AhR antagonism to utrophin promoter activation is still under investigation, it is a key pathway being explored for the development of next-generation utrophin modulators.[11][12][13]
Other Regulatory Pathways
Several other signaling pathways are known to positively regulate utrophin expression, offering potential targets for future drug development:
-
Calcineurin-NFAT Pathway: The calcium-dependent calcineurin-nuclear factor of activated T-cells (NFAT) signaling cascade can activate the utrophin A promoter.[11]
-
Heregulin-ERK Pathway: The growth factor heregulin can transactivate the utrophin A promoter through the ERK signaling pathway.[11]
Preclinical Data for Utrophin Activators
Extensive preclinical studies, primarily in the mdx mouse model of DMD, have demonstrated the potential of utrophin activators.
In Vitro Studies
-
SMT C1100 (Ezutromid): In vitro assays in human myoblasts showed an increase in utrophin mRNA and protein levels following treatment with ezutromid.[11] A two-fold increase in both utrophin RNA and protein was observed.[14]
-
SMT022357: This second-generation utrophin modulator, structurally related to ezutromid, demonstrated a 50% increase in utrophin mRNA in murine myoblasts at a concentration of 3 µM after 2 days of treatment.[3] At a concentration of 10 µM, SMT022357 led to a 2.5-fold increase in utrophin protein levels in murine DMD cells after 3 days.[3]
| Compound | Cell Type | Concentration | Duration | Utrophin mRNA Increase | Utrophin Protein Increase | Reference |
| SMT C1100 | Human Myoblasts | Not Specified | Not Specified | ~2-fold | ~2-fold | [11][14] |
| SMT022357 | Murine Myoblasts | 3 µM | 2 days | 50% | Not Reported | [3] |
| SMT022357 | Murine DMD Cells | 10 µM | 3 days | Not Reported | 2.5-fold | [3] |
In Vivo Studies (mdx Mouse Model)
Daily oral administration of ezutromid in mdx mice has been shown to reduce muscle pathology, improve muscle physiology, increase overall strength, and enhance resistance to fatigue.[10][14] Treatment with SMT022357 for five weeks resulted in increased utrophin expression along the entire length of the muscle fiber membrane in both slow- and fast-twitch muscles.[15][16] This led to reduced muscle regeneration, necrosis, and fibrosis.[15][16] Studies have shown that a 3-4 fold increase in utrophin protein levels can successfully prevent the dystrophic pathology in transgenic mdx mice.[3]
| Compound | Animal Model | Duration | Key Findings | Reference |
| SMT C1100 | mdx mouse | Not Specified | Reduced muscle pathology, improved muscle function, increased strength and fatigue resistance. | [10][14] |
| SMT022357 | mdx mouse | 5 weeks | Increased utrophin expression in skeletal muscle, reduced regeneration, necrosis, and fibrosis. | [15][16] |
Clinical Development of Ezutromid
Ezutromid was the first small molecule utrophin modulator to be tested in clinical trials for DMD.[1][4]
Phase 1 and 1b Trials
Phase 1 studies in healthy volunteers and a Phase 1b study in boys with DMD demonstrated that ezutromid was safe and well-tolerated.[10][11][17]
Phase 2 "PhaseOut DMD" Trial
The PhaseOut DMD trial was a Phase 2 proof-of-concept study to evaluate the efficacy of ezutromid in DMD patients.
-
24-Week Interim Results: At 24 weeks, treatment with ezutromid resulted in a statistically significant 23% decrease in developmental myosin, a biomarker for muscle damage.[18] There was also a 7% increase in mean utrophin protein intensity.[18] Furthermore, a significant reduction in muscle inflammation was observed, as measured by magnetic resonance spectroscopy.[19]
-
48-Week Final Results: Unfortunately, the positive effects observed at 24 weeks were not sustained at the 48-week time point.[5] The trial failed to meet its primary and secondary endpoints, showing no significant improvement in muscle parameters via magnetic resonance or biopsy.[20] Consequently, the development of ezutromid was discontinued.[11][20][21]
| Trial Phase | Duration | Patient Population | Key Endpoints & Results | Reference |
| Phase 1/1b | - | Healthy Volunteers & DMD Boys | Safety and Tolerability: Safe and well-tolerated. | [10][11][17] |
| Phase 2 (24 weeks) | 24 weeks | DMD Boys | Muscle Damage (Developmental Myosin): -23% (statistically significant). Utrophin Protein: +7%. Muscle Inflammation (MRS-T2): Significant reduction. | [18][19] |
| Phase 2 (48 weeks) | 48 weeks | DMD Boys | Primary & Secondary Endpoints: Not met. No significant improvement in muscle parameters. | [5][20][21] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of utrophin activators.
High-Throughput Screening (HTS) for Utrophin Promoter Activation
A cell-based HTS assay is used to identify compounds that activate the utrophin promoter.
Methodology:
-
Cell Line: Murine C2C12 myoblasts are stably transfected with a reporter gene (e.g., luciferase) under the control of the human utrophin A promoter.[6][7]
-
Screening: The cells are plated in multi-well plates and treated with a library of small molecules.[6][7]
-
Readout: After an incubation period, the reporter gene activity is measured to quantify utrophin promoter activation.[6][7]
-
Hit Confirmation: Compounds that show significant activation are further tested in dose-response assays and validated for their ability to upregulate endogenous utrophin mRNA and protein levels.[6][7]
Western Blotting for Utrophin Protein Quantification
Objective: To measure the relative amount of utrophin protein in muscle tissue or cell lysates.
Protocol:
-
Protein Extraction: Muscle tissue or cells are homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for utrophin.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensity corresponding to utrophin is quantified and normalized to a loading control (e.g., GAPDH or α-tubulin).
Immunohistochemistry for Utrophin Localization
Objective: To visualize the localization of utrophin protein within muscle tissue sections.
Protocol:
-
Tissue Preparation: Frozen muscle biopsies are sectioned using a cryostat.
-
Fixation and Permeabilization: The sections are fixed (e.g., with cold acetone) and permeabilized (e.g., with Triton X-100) to allow antibody access.
-
Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against utrophin.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei can be counterstained (e.g., with DAPI), and the sections are mounted with an anti-fade mounting medium.
-
Microscopy: The sections are visualized using a fluorescence microscope to observe the localization of utrophin at the sarcolemma.
In Vivo Functional Assessment in mdx Mice
Objective: To evaluate the effect of utrophin activators on muscle function and performance.
Protocols:
-
Grip Strength Test: Measures the maximal muscle strength of the forelimbs and/or hindlimbs. The mouse is allowed to grip a bar connected to a force gauge, and the peak force generated before it loses its grip is recorded.
-
Treadmill Forced Exercise: Assesses endurance and resistance to fatigue. Mice are run on a treadmill at a defined speed and incline for a set duration or until exhaustion. Serum creatine (B1669601) kinase levels can be measured before and after exercise as an indicator of muscle damage.
-
In Situ Muscle Physiology: Involves the surgical exposure of a specific muscle (e.g., tibialis anterior) in an anesthetized mouse. The muscle is stimulated electrically, and contractile properties such as twitch tension, tetanic force, and resistance to fatigue are measured.
Logical Framework: Utrophin Upregulation and Muscle Protection
The therapeutic rationale for utrophin activators is based on a clear logical relationship between increased utrophin expression and the preservation of muscle fiber integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule utrophin modulators for the therapy of Duchenne muscular dystrophy (DMD) [morressier.com]
- 3. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening | PLOS One [journals.plos.org]
- 8. The potential of utrophin and dystrophin combination therapies for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utrophin (UTRN) [dmd.nl]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of next generation utrophin modulators for Duchenne muscular dystrophy: Learning from clinical setbacks - American Chemical Society [acs.digitellinc.com]
- 14. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse | PLOS One [journals.plos.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Summit publishes preclinical data on utrophin modulation in DMD | Drug Discovery News [drugdiscoverynews.com]
- 17. Summit reports positive Phase I trial results of ezutromid to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. actionduchenne.org [actionduchenne.org]
- 19. musculardystrophynews.com [musculardystrophynews.com]
- 20. labiotech.eu [labiotech.eu]
- 21. parentprojectmd.org [parentprojectmd.org]
Molecular Targets of Utrophin Activator-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of Utrophin activator-1 and related compounds. The information presented herein is intended to support research and development efforts aimed at upregulating utrophin as a therapeutic strategy for Duchenne muscular dystrophy (DMD).
Executive Summary
Utrophin upregulation is a promising therapeutic avenue for DMD, as utrophin, a dystrophin homologue, can functionally compensate for its absence, thereby mitigating muscle pathology. Utrophin activator-1, a 2-arylbenzoxazole derivative, has been identified as a potent upregulator of utrophin expression. This guide delves into the molecular targets of this class of compounds, focusing on the aryl hydrocarbon receptor (AhR), and elucidates the key signaling pathways and regulatory mechanisms involved in utrophin modulation. Quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes are provided to facilitate a deeper understanding and further investigation in this field.
Utrophin Activator-1 and the 2-Arylbenzoxazole Class
Utrophin activator-1 is a small molecule identified through high-throughput screening for its ability to increase utrophin expression. It belongs to a class of compounds known as 2-arylbenzoxazoles. While specific target identification for Utrophin activator-1 is not extensively published, a prominent member of this class, Ezutromid (B1671843) (formerly SMT C1100), has been shown to directly target the Aryl Hydrocarbon Receptor (AhR). Given the structural similarity and shared activity, it is highly probable that Utrophin activator-1 also functions as an AhR antagonist.
Quantitative Data for Utrophin Activators
The following tables summarize the available quantitative data for Utrophin activator-1 and the well-characterized 2-arylbenzoxazole, Ezutromid.
| Compound | Assay | Parameter | Value | Reference |
| Utrophin activator-1 | Cell-based utrophin promoter reporter assay | EC50 | 1.8 µM | [Discovery of 2-arylbenzoxazoles as upregulators of utrophin production for the treatment of Duchenne muscular dystrophy. J Med Chem. 2011 May 12;54(9):3241-50.] |
Table 1: In Vitro Efficacy of Utrophin activator-1
| Parameter | Method | Result | Reference |
| Binding Affinity | |||
| Apparent KD for AhR | Chemical Proteomics | 50 nM | [Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid. Angew Chem Int Ed Engl. 2020 Feb 3;59(6):2420-2428.] |
| Clinical Trial (Phase 2, 24 weeks) | |||
| Utrophin Protein Intensity | Muscle Biopsy Immunohistochemistry | 7% increase from baseline | [Positive data from Summit's PhaseOUT DMD ezutromid clinical trial - Action Duchenne] |
| Muscle Damage (developmental myosin) | Muscle Biopsy Immunohistochemistry | 23% decrease from baseline | [Positive data from Summit's PhaseOUT DMD ezutromid clinical trial - Action Duchenne] |
| Preclinical (mdx mice) | |||
| Utrophin mRNA | qPCR | ~30% increase | [Second-generation compound for the modulation of utrophin in the therapy of DMD. Hum Mol Genet. 2015 Aug 1;24(15):4303-16.] |
| Utrophin Protein | Western Blot | ~2.0-fold increase | [Second-generation compound for the modulation of utrophin in the therapy of DMD. Hum Mol Genet. 2015 Aug 1;24(15):4303-16.] |
Table 2: Quantitative Profile of Ezutromid (SMT C1100)
Signaling Pathways in Utrophin Upregulation
The expression of utrophin is regulated by a complex network of signaling pathways. Utrophin activators can modulate these pathways at various levels, from transcriptional activation to post-transcriptional and translational control.
Transcriptional Regulation
Several key signaling cascades converge on the utrophin promoter to enhance its transcription.
Ezutromid, a 2-arylbenzoxazole, acts as an antagonist of the AhR.[1] In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to xenobiotic response elements (XREs) on DNA to regulate gene expression. Antagonism of AhR by Ezutromid is proposed to lead to an increase in the transcriptional coactivator PGC-1α, which subsequently enhances utrophin promoter activity.
Caption: AhR signaling pathway and antagonism by Ezutromid.
The Calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway is a calcium-dependent signaling cascade that positively regulates utrophin expression. Increased intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus where it binds to the utrophin promoter and activates transcription.
References
Structural Analogs of Utrophin Activator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Utrophin upregulation is a promising therapeutic strategy for Duchenne muscular dystrophy (DMD), aiming to compensate for the absence of dystrophin with its functional analog, utrophin. Utrophin activator-1, a 2-arylbenzoxazole derivative, has emerged as a key scaffold in the development of small molecule utrophin modulators. This technical guide provides an in-depth overview of the structural analogs of Utrophin activator-1, focusing on their structure-activity relationships, quantitative biological data, and the experimental protocols utilized in their evaluation. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of the science underpinning this therapeutic approach.
Introduction
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1] Utrophin, a structural and functional homolog of dystrophin, is expressed in fetal muscle and at the neuromuscular junction in adults.[2] Crucially, in DMD patients, utrophin is re-expressed at the sarcolemma of regenerating muscle fibers, suggesting that its upregulation could functionally compensate for the lack of dystrophin.[3] This has led to the pursuit of small molecule utrophin activators as a potential therapy applicable to all DMD patients, regardless of their specific dystrophin mutation.
The 2-arylbenzoxazole scaffold, exemplified by Utrophin activator-1, represents a significant advancement in this field. These compounds have been shown to upregulate utrophin expression at the transcriptional level. This guide will delve into the chemical modifications of this core structure and their impact on biological activity, providing a comprehensive resource for researchers in the field.
The 2-Arylbenzoxazole Scaffold: Structure-Activity Relationships
The discovery of 2-arylbenzoxazoles as potent utrophin upregulators has spurred extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. A key publication in the Journal of Medicinal Chemistry detailed the initial exploration of this chemical series, identifying crucial structural features for activity.[4][5]
Key SAR Insights:
-
The Benzoxazole (B165842) Core: The benzoxazole moiety is essential for activity. Modifications to this ring system are generally detrimental.
-
The Aryl Group at Position 2: The nature and substitution pattern of the aryl group at the 2-position of the benzoxazole are critical for potency. A naphthalene (B1677914) ring was found to be optimal in early analogs, leading to the development of ezutromid (B1671843) (SMT C1100).
-
Linker and Terminal Group: The linker between the aryl group and a terminal functional group, often a sulfone or a phosphinate ester, plays a significant role in modulating the compound's properties. Second-generation analogs have explored bioisosteric replacement of the sulfone with a phosphinate ester to improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[6][7][8] Substitution of the metabolically labile naphthalene with haloaryl substituents has also been a key strategy in developing second-generation modulators.[6][8]
Quantitative Data on Utrophin Activator Analogs
The following tables summarize the quantitative data for representative 2-arylbenzoxazole analogs and other utrophin modulators. The data is compiled from various preclinical studies and highlights the potency and efficacy of these compounds in both in vitro and in vivo models.
Table 1: In Vitro Activity of Utrophin Activator Analogs
| Compound | Chemical Class | Assay System | EC50 (µM) | Utrophin mRNA Upregulation (fold) | Utrophin Protein Upregulation (fold) | Reference |
| Utrophin activator-1 (Compound 3) | 2-Arylbenzoxazole | H2K-mdx luciferase reporter | 1.8 | - | - | [4] |
| Ezutromid (SMT C1100) | 2-Arylbenzoxazole | Murine myoblasts | - | ~1.3 | ~2.0 | [9] |
| SMT022357 | 2-Arylbenzoxazole phosphinate ester | Murine myoblasts | - | ~1.5 (at 3 µM) | ~2.5 (at 10 µM) | [9] |
| Nabumetone | Non-steroidal anti-inflammatory | C2C12 cells | - | ~1.8 | - | [10] |
Table 2: In Vivo Efficacy of Utrophin Activators in mdx Mice
| Compound | Dose and Administration | Treatment Duration | Muscle Tissue | Utrophin Protein Upregulation (fold) | Pathological Improvement | Reference |
| SMT022357 | Oral, daily | 5 weeks | Diaphragm | ~1.2 | Reduced centrally nucleated fibers by 35.9% and necrotic area by 56.6% | [9] |
| Arginine Butyrate | 100 mg/kg/day, intraperitoneal | 6 weeks | Gastrocnemius, Soleus, Tibialis Anterior, Diaphragm, Heart, Brain | ~1.3-1.9 | Increased utrophin at sarcolemma | [11] |
| MyoAAV-UA | Systemic injection | 8 weeks | Heart | ~2.17 | - | [1] |
| MyoAAV-UA | Systemic injection | 6 months | Heart | ~1.35 | - | [1] |
Table 3: Pharmacokinetic Parameters of Ezutromid (SMT C1100) in Healthy Volunteers
| Parameter | Value | Condition | Reference |
| Tmax | 2-3.5 hours | Single and multiple oral doses | [12] |
| AUC0-∞ increase (8-fold dose increment) | ~2.7-fold | Single dose | [12] |
| Cmax increase (8-fold dose increment) | ~2.4-fold | Single dose | [12] |
| AUC0-∞ increase with food | ~4.2-fold | Single dose | [12] |
| Cmax increase with food | ~4.8-fold | Single dose | [12] |
| Time to steady state | 3-5 days | Multiple BID dosing | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of utrophin activator analogs.
Utrophin Promoter Luciferase Reporter Assay
This in vitro assay is a primary high-throughput screening method to identify compounds that activate the utrophin promoter.
Objective: To quantify the transcriptional activation of the utrophin promoter by test compounds.
Materials:
-
C2C12 mouse myoblast cell line stably transfected with a luciferase reporter gene under the control of the human utrophin A promoter (C2C12utrn).[10]
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 0.1 mg/mL streptomycin.
-
Hygromycin B for stable cell line maintenance.
-
Test compounds dissolved in DMSO.
-
384-well plates.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed C2C12utrn cells in 384-well plates at a density of 1200 cells/well using a liquid handler.[10]
-
Compound Treatment: 24 hours after seeding, treat the cells with test compounds at various concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Include vehicle control (DMSO only) and positive control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: After incubation, wash the cells once with PBS and add lysis buffer to each well.[13]
-
Luciferase Assay: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase assay reagent and measure the firefly luciferase activity. Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization of transfection efficiency if using transient transfection).
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to cell viability. Calculate the fold change in luciferase activity for compound-treated cells relative to vehicle-treated cells.
Western Blot for Utrophin Quantification
This method is used to quantify the amount of utrophin protein in cell lysates or muscle tissue homogenates.
Objective: To determine the relative abundance of utrophin protein following treatment with activator compounds.
Materials:
-
Muscle tissue samples or cell pellets.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Tissue homogenizer or sonicator.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 3-8% Tris-Acetate).
-
Nitrocellulose or PVDF membranes.
-
Primary antibody: anti-utrophin monoclonal antibody.
-
Secondary antibody: HRP- or fluorescently-conjugated anti-mouse IgG.
-
Loading control primary antibody (e.g., anti-GAPDH or anti-α-tubulin).
-
Chemiluminescent or fluorescent detection reagents.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize frozen muscle tissue or lyse cell pellets in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 25 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-utrophin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the detection reagent and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the utrophin band intensity to the loading control band intensity.
In Vivo Efficacy Studies in mdx Mice
The mdx mouse is the most commonly used animal model for DMD, as it lacks dystrophin.
Objective: To evaluate the ability of utrophin activator compounds to increase utrophin expression and ameliorate the dystrophic pathology in vivo.
Materials:
-
mdx mice.
-
Test compound formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Equipment for functional tests (e.g., grip strength meter, treadmill).
-
Materials for tissue collection and processing (as described for Western blotting and histology).
Procedure:
-
Animal Dosing: Administer the test compound to mdx mice daily via the chosen route (e.g., oral gavage). A vehicle-treated group serves as the control.
-
Treatment Duration: The treatment period can range from several weeks to months.[9][11]
-
Functional Assessment: At the end of the treatment period, perform functional tests to assess muscle strength and endurance.
-
Tissue Collection: Euthanize the mice and collect various muscle tissues (e.g., tibialis anterior, gastrocnemius, diaphragm, heart).
-
Utrophin Expression Analysis: Process a portion of the muscle tissue for Western blotting and quantitative real-time PCR to measure utrophin protein and mRNA levels, respectively.
-
Histopathological Analysis: Embed another portion of the muscle tissue for histological staining (e.g., Hematoxylin and Eosin) to assess muscle morphology, inflammation, and the number of centrally nucleated fibers (a marker of regeneration).
-
Data Analysis: Compare the utrophin expression levels, muscle function, and histopathological parameters between the compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in utrophin regulation and a typical experimental workflow for screening utrophin activators.
Caption: Key signaling pathways regulating utrophin gene expression.
Caption: Drug discovery workflow for utrophin activators.
Conclusion
The development of structural analogs of Utrophin activator-1 has provided a promising avenue for a disease-modifying therapy for Duchenne muscular dystrophy. The 2-arylbenzoxazole scaffold and its derivatives have demonstrated significant potential in upregulating utrophin expression in preclinical models. The continuous refinement of these molecules, guided by a deep understanding of their structure-activity relationships and supported by robust experimental protocols, is crucial for advancing this therapeutic strategy towards clinical application. This technical guide serves as a comprehensive resource to aid researchers and drug developers in this important endeavor.
References
- 1. Activation of endogenous full-length utrophin by MyoAAV-UA as a therapeutic approach for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Promising therapeutic approaches of utrophin replacing dystrophin in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2-arylbenzoxazoles as upregulators of utrophin production for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Arylbenzo[ d]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Arylbenzo[<i>d</i>]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy. | The Russell Lab [russellchem.web.ox.ac.uk]
- 8. 2-Arylbenzo[d]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 9. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety, tolerability, and pharmacokinetics of SMT C1100, a 2-arylbenzoxazole utrophin modulator, following single- and multiple-dose administration to healthy male adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
In Silico Modeling of Utrophin Activator-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Utrophin, a functional analogue of dystrophin, represents a promising therapeutic target for Duchenne Muscular Dystrophy (DMD). The upregulation of utrophin expression has the potential to compensate for the absence of functional dystrophin, thereby mitigating the severe muscle degeneration characteristic of the disease. Utrophin activator-1 (Utr-1), a 2-arylbenzoxazole derivative, has been identified as a potent upregulator of utrophin production. This technical guide provides an in-depth exploration of the in silico modeling of Utr-1 binding. While the direct molecular target of Utr-1 has not been definitively elucidated, this guide outlines a rational, hypothesis-driven approach to its computational investigation, focusing on plausible mechanisms of action involving the modulation of transcription factor activity. This document details experimental protocols for hit identification and validation, summarizes key quantitative data, and provides visualizations of relevant pathways and workflows to facilitate further research and drug development in this critical area.
Introduction: The Rationale for Utrophin Upregulation
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which connects the actin cytoskeleton to the extracellular matrix in muscle fibers, providing structural stability during muscle contraction. Its absence leads to progressive muscle damage, inflammation, and fibrosis.
Utrophin is a cytoskeletal protein that shares significant structural and functional homology with dystrophin.[1] During fetal development, utrophin is expressed at the sarcolemma, the muscle cell membrane, but is largely replaced by dystrophin in mature muscle fibers, where its expression is restricted to the neuromuscular and myotendinous junctions.[2][3] Crucially, in DMD patients, utrophin expression is naturally upregulated to some extent at the sarcolemma, suggesting a compensatory role.[4] This has led to the therapeutic strategy of further upregulating utrophin to functionally substitute for the missing dystrophin.
Utrophin Activator-1: A Lead Compound
Utrophin activator-1 (Utr-1) is a small molecule belonging to the 2-arylbenzoxazole class of compounds. It was identified through high-throughput screening as an upregulator of utrophin production.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for Utrophin activator-1 and related compounds.
| Compound | Chemical Class | EC50 (µM) | Assay Type | Reference |
| Utrophin activator-1 | 2-Arylbenzoxazole | 1.8 | Luciferase Reporter Assay (H2K) | [5] |
| Ezutromid (SMT C1100) | 2-Arylbenzoxazole | Not specified | Luciferase Reporter Assay (H2K) | [2] |
| SG-02 | Not specified | Nanomolar range | In-Cell ELISA (C2C12) | [6] |
In Silico Modeling of Utrophin Activator-1 Binding: A Hypothesis-Driven Approach
The precise molecular target of Utr-1 remains to be definitively identified. Current evidence suggests that small molecule utrophin upregulators, such as the benzoxazole (B165842) derivative Ezutromid, may act by modulating the activity of transcription factors or other regulatory proteins.[2][7] One such identified target for Ezutromid is the Aryl Hydrocarbon Receptor (AhR), an antagonist of which can lead to utrophin upregulation.[2][7] Therefore, a logical in silico approach to understanding Utr-1 binding is to model its interaction with plausible targets like AhR or key transcription factors known to regulate utrophin expression, such as GA-binding protein alpha/beta (GABPα/β).[8]
Proposed In Silico Modeling Workflow
The following diagram illustrates a proposed workflow for the in silico modeling of Utr-1 binding, assuming an indirect mechanism of action via a protein target that regulates utrophin transcription.
Detailed Methodologies for In Silico Modeling
-
Hypothesize Target: Based on literature, select a plausible protein target. For Utr-1, the Aryl Hydrocarbon Receptor (AhR) is a strong candidate based on studies of the related compound Ezutromid.[2][7]
-
Protein Structure Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If a full experimental structure is unavailable, homology modeling can be employed. The structure should be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Binding Site Prediction: If the binding site of a known ligand is not available, computational methods can be used to predict potential binding pockets on the protein surface.
-
3D Structure Generation: Generate the 3D structure of Utrophin activator-1 using a molecular modeling software.
-
Energy Minimization: Optimize the geometry of the ligand using a suitable force field to obtain a low-energy conformation.
-
Docking Algorithm: Employ a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of Utr-1 within the identified binding site of the target protein.
-
Scoring Function: Use the scoring function of the docking program to rank the predicted poses based on their estimated binding affinity.
-
System Setup: Place the top-ranked protein-ligand complex from docking into a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
-
Simulation Protocol: Run an MD simulation for an extended period (e.g., nanoseconds to microseconds) to observe the dynamic behavior of the complex and assess the stability of the binding pose.
-
MM/PBSA or MM/GBSA: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectories.
-
Model Generation: Based on the identified binding pose and key interactions, develop a 3D pharmacophore model that defines the essential chemical features required for binding to the target. This can be used for virtual screening of compound libraries to identify novel utrophin activators.
Signaling Pathways for Utrophin Upregulation
Several signaling pathways have been implicated in the regulation of utrophin expression. Understanding these pathways is crucial for identifying potential targets for small molecule activators.
Experimental Protocols for Validation
The validation of in silico findings is a critical step in the drug discovery process. The following protocols are commonly used to assess the efficacy of potential utrophin activators.
Luciferase Reporter Assay for Utrophin Promoter Activation
This cell-based assay is a primary screening method to identify compounds that increase the transcriptional activity of the utrophin promoter.
Methodology:
-
Cell Line: Use a muscle cell line (e.g., murine C2C12 or H2K myoblasts) stably transfected with a reporter construct. This construct contains the human utrophin A promoter sequence upstream of a luciferase reporter gene.
-
Compound Treatment: Plate the cells in a multi-well format and treat with various concentrations of the test compound (e.g., Utr-1). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for compound activity and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
Western Blot for Endogenous Utrophin Protein Upregulation
This biochemical assay confirms that the identified compounds increase the expression of the endogenous utrophin protein.
Methodology:
-
Cell Culture and Treatment: Culture muscle cells (e.g., C2C12 myotubes) and treat with the test compound at various concentrations for an appropriate duration.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probe the membrane with a primary antibody specific for utrophin, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensity and normalize it to a loading control protein (e.g., GAPDH or α-tubulin) to determine the fold-change in utrophin protein expression.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays can be used to investigate whether a utrophin activator influences the binding of specific transcription factors to the utrophin promoter in vivo.
Methodology:
-
Cell Treatment and Crosslinking: Treat muscle cells with the test compound. Crosslink protein-DNA complexes using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., GABPα).
-
Immune Complex Capture: Capture the antibody-transcription factor-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the crosslinked complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.
-
Quantitative PCR (qPCR): Use qPCR with primers specific for the utrophin promoter region to quantify the amount of promoter DNA that was bound by the transcription factor.
Conclusion and Future Directions
The in silico modeling of Utrophin activator-1 binding, while currently based on a hypothesis-driven approach due to the lack of a definitively identified direct target, provides a powerful framework for understanding its mechanism of action and for the discovery of novel, more potent utrophin upregulators. The integration of computational methods with robust experimental validation is essential for advancing this promising therapeutic strategy for Duchenne Muscular Dystrophy.
Future research should focus on the definitive identification of the molecular target(s) of Utr-1 and other 2-arylbenzoxazole derivatives. This will enable more precise and validated in silico modeling, accelerating the design of next-generation utrophin modulators with improved efficacy and safety profiles. Furthermore, the application of advanced computational techniques, such as machine learning and artificial intelligence, to analyze large screening datasets and predict compound activity will undoubtedly play a pivotal role in the future of DMD drug discovery.
References
- 1. fondazionetelethon.it [fondazionetelethon.it]
- 2. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utrophin (UTRN) [dmd.nl]
- 4. treat-nmd.org [treat-nmd.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdaconference.org [mdaconference.org]
- 7. Russell group research reveals molecular target of the Utrophin modulator Ezutromid — Department of Pharmacology [pharm.ox.ac.uk]
- 8. Activation of Utrophin Promoter by Heregulin via the ets-related Transcription Factor Complex GA-binding Protein α/β - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Utrophin Activation: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Duchenne Muscular Dystrophy (DMD) is a devastating genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. A promising therapeutic strategy that circumvents the challenges of direct dystrophin replacement is the upregulation of its autosomal paralogue, utrophin (UTRN). Utrophin, when sufficiently expressed, can functionally compensate for the lack of dystrophin, offering a potential treatment for all DMD patients, irrespective of their specific mutation. This technical guide provides an in-depth overview of the core methodologies, key molecular pathways, and quantitative data emerging from early-stage research into small molecule activators of utrophin expression. We will delve into the experimental protocols for identifying and validating UTRN activators, summarize the efficacy of notable compounds, and visualize the intricate signaling networks and discovery workflows that underpin this promising therapeutic avenue.
Introduction to Utrophin as a Therapeutic Target
Utrophin is a large cytoskeletal protein that shares significant structural and functional homology with dystrophin.[1] During fetal development, utrophin is expressed at the sarcolemma of muscle fibers but is progressively replaced by dystrophin after birth.[2] In adult muscle, utrophin expression is primarily localized to the neuromuscular and myotendinous junctions.[2] In dystrophin-deficient muscle, as seen in DMD patients, there is a natural upregulation of utrophin at the sarcolemma, albeit at levels insufficient to prevent disease progression.[3] Preclinical studies in the mdx mouse model of DMD have demonstrated that a sufficient increase in utrophin expression can prevent muscle pathology, highlighting the therapeutic potential of UTRN activation.[4]
Discovery of UTRN Activators: A High-Throughput Approach
The initial identification of small molecule UTRN activators largely relies on high-throughput screening (HTS) campaigns. These screens are designed to rapidly assess large compound libraries for their ability to increase utrophin expression.
Experimental Protocol: Utrophin Promoter-Luciferase Reporter Assay
A cornerstone of HTS for UTRN activators is the cell-based luciferase reporter assay. This assay provides a quantifiable readout of utrophin promoter activity.
Objective: To identify compounds that activate the human utrophin promoter.
Materials:
-
Cell Line: C2C12 mouse myoblast cell line stably transfected with a reporter construct (e.g., C2C12utrn).[3]
-
Reporter Construct: A plasmid containing a significant portion of the human utrophin A promoter (e.g., 2.3 kb) linked to a firefly luciferase reporter gene.[3] A second reporter, such as Renilla luciferase under a constitutive promoter, is often co-transfected for normalization of transfection efficiency.
-
Compound Library: A collection of small molecules (e.g., Prestwick Chemical Library of approved drugs and natural compounds).[5]
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, hygromycin (for stable cell line selection), PBS, Dual-Luciferase® Reporter Assay System (or equivalent), 96-well or 384-well cell culture plates.
-
Equipment: Cell culture incubator, luminometer.
Procedure:
-
Cell Seeding: Plate the stable C2C12utrn cells in 96-well or 384-well plates at a density that ensures approximately 70% confluency at the time of the assay.[5]
-
Compound Treatment: Add the compounds from the library to the cells at a desired screening concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO as a vehicle control).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.[6]
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence (this reflects utrophin promoter activity).[6]
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the luminescence of the Renilla luciferase (for normalization).[6]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Identify "hits" as compounds that produce a statistically significant increase in this ratio compared to the vehicle control.
Experimental Workflow for UTRN Activator Discovery
The discovery of a novel UTRN activator follows a multi-step workflow, from initial screening to preclinical validation.
Key Signaling Pathways in Utrophin Regulation
Several signaling pathways have been identified as key regulators of utrophin expression. Targeting these pathways with small molecules is a primary strategy for upregulating UTRN.
The Heregulin-ErbB-ERK Pathway
The growth factor heregulin has been shown to increase utrophin transcription. This process is mediated through the ErbB family of receptor tyrosine kinases and the downstream MAPK/ERK signaling cascade.
References
- 1. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ezutromid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols: Utrophin Activator-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Duchenne muscular dystrophy (DMD) is a severe, X-linked muscle-wasting disease caused by the absence of the cytoskeletal protein dystrophin.[1] A promising therapeutic strategy for DMD aims to upregulate the expression of utrophin, an autosomal paralogue of dystrophin.[1] Utrophin is structurally and functionally similar to dystrophin and can compensate for its absence when expressed at sufficient levels, restoring the connection between the cytoskeleton and the extracellular matrix and protecting muscle fibers from damage.[2][3][4] Small molecule compounds, referred to here as Utrophin Activator-1, are being investigated to pharmacologically increase endogenous utrophin levels.[3][5] This approach holds the potential to be a mutation-independent therapy for all DMD patients.
These application notes provide an overview of the signaling pathways involved in utrophin upregulation and detailed protocols for the experimental validation of utrophin activators in vitro and in vivo.
Signaling Pathways for Utrophin Upregulation
Utrophin expression is controlled by two main promoters, Promoter A and Promoter B, which are independently regulated.[6][7] Promoter A, in particular, is a key target for therapeutic upregulation in muscle tissue.[1][6] Several signaling pathways have been identified that converge on the activation of the utrophin promoter. Small molecule activators may function by modulating one or more of these pathways.
Key transcriptional activation pathways include:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Some small molecules act as AhR antagonists, leading to utrophin upregulation.[8]
-
MAPK/ERK Pathway: Growth factors like heregulin can activate the utrophin promoter via the ErbB receptor and the downstream ERK signaling pathway.[9] The p38 MAPK pathway has also been implicated.[9]
-
AMPK/PGC-1α Pathway: Activation of AMPK and the coactivator PGC-1α can enhance utrophin expression, linking it to cellular energy status and the oxidative muscle phenotype.[9]
-
Calcineurin/NFAT Pathway: This calcium-dependent signaling cascade is a positive regulator of utrophin expression in skeletal muscle.[9][10]
-
PI3K/Akt Pathway: Activation of Akt signaling has been shown to increase the expression of utrophin and components of the utrophin-glycoprotein complex, thereby promoting sarcolemma stability.[11][12]
Caption: A diagram of a generalized signaling pathway for utrophin upregulation by a small molecule activator.
Data Presentation: Efficacy of Utrophin Activators
The following tables summarize quantitative data from studies on various small molecule utrophin activators.
Table 1: In Vitro Efficacy of Utrophin Activators
| Compound | Cell Line | Concentration | Metric | Result | Citation |
|---|---|---|---|---|---|
| Utrophin activator-1 (compound 3) | Not Specified | 1.8 µM | EC50 | N/A | [13] |
| SG-02 | C2C12 | Not Specified | Protein Upregulation | > 2.5-fold | [8] |
| SMT022357 | Murine Myoblasts | 3 µM | mRNA Increase | 1.5-fold (50%) | [2] |
| SMT022357 | Murine DMD Cells | 10 µM | Protein Increase | 2.5-fold | [2] |
| Ezutromid (SMT C1100) | Murine Cells | Not Specified | mRNA Increase | 1.3-fold (30%) | [2] |
| Ezutromid (SMT C1100) | Murine Cells | Not Specified | Protein Increase | 2.0-fold | [2] |
| Anisomycin | C2C12 | Not Specified | Protein Increase | 2.5-fold | [9] |
| Trichostatin A (TSA) | Muscle Cell Line | Not Specified | Protein Increase | 3.9-fold | [14] |
| Let-7-blocking 2OMePS oligomer | Not Specified | Not Specified | Protein Increase | > 2.0-fold |[15] |
Table 2: In Vivo Efficacy of Utrophin Activators (mdx Mouse Model)
| Compound/Method | Tissue | Duration | Metric | Result | Citation |
|---|---|---|---|---|---|
| Trichostatin A (TSA) | Muscle | 3 months | Protein Increase | 2.0-fold | [14] |
| Anisomycin | Diaphragm | Not Specified | Protein Increase | Significant Increase | [9] |
| MyoAAV-UA | Heart | 8 weeks | Protein Increase | 2.17-fold | [16] |
| MyoAAV-UA | Heart | 8 weeks | mRNA Increase | 4.54-fold | [16] |
| MyoAAV-UA | Heart | 6 months | Protein Increase | 1.35-fold | [16] |
| MyoAAV-UA | Heart | 6 months | mRNA Increase | 2.26-fold |[16] |
Experimental Protocols
Part 1: In Vitro Evaluation of Utrophin Activator-1
This section provides protocols for the initial screening and validation of candidate compounds using muscle cell lines (e.g., C2C12 myoblasts).
Caption: Workflow for the in vitro screening and validation of utrophin activators.
Protocol 1.1: High-Throughput Screening (HTS) via Utrophin Promoter Reporter Assay [5] This assay identifies compounds that activate the utrophin promoter.
-
Cell Culture and Transfection:
-
Plate C2C12 myoblasts in 96-well plates.
-
Transfect cells with a reporter plasmid containing the utrophin A promoter sequence upstream of a reporter gene (e.g., Luciferase). Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing Utrophin Activator-1 at various concentrations (e.g., from 1 nM to 10 µM). Include vehicle-only (e.g., DMSO) and positive controls.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the utrophin promoter-driven luciferase activity to the control luciferase activity.
-
Calculate the fold change in promoter activity relative to the vehicle control. Identify "hits" as compounds that produce a statistically significant increase.
-
Protocol 1.2: Quantification of Utrophin mRNA by qRT-PCR [2] This protocol validates if promoter activation leads to increased utrophin gene transcription.
-
Cell Culture and Treatment:
-
Plate C2C12 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the selected hit compound (Utrophin Activator-1) at its optimal concentration for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the utrophin gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of utrophin mRNA using the ΔΔCt method, comparing treated samples to vehicle-treated controls.
-
Protocol 1.3: Quantification of Utrophin Protein by Western Blot [15] This protocol confirms that increased mRNA translates to higher protein levels.
-
Cell Culture and Lysis:
-
Culture and treat C2C12 cells as described in Protocol 1.2 for 48-72 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE on a 6-8% polyacrylamide gel.
-
-
Blotting and Immunodetection:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against utrophin overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting bands. Normalize utrophin protein levels to a loading control (e.g., α-tubulin or GAPDH).
-
Part 2: In Vivo Evaluation in a DMD Mouse Model
Following successful in vitro validation, lead compounds are tested in an animal model of DMD, typically the mdx mouse, which lacks dystrophin.[2]
Caption: Workflow for the in vivo evaluation of a utrophin activator in the mdx mouse model.
Protocol 2.1: Compound Administration and Tissue Collection [2]
-
Animal Groups:
-
Divide mdx mice into groups (n=8-10 per group): Vehicle control and Utrophin Activator-1 treatment group(s). Include a wild-type mouse group for comparison.
-
-
Compound Administration:
-
Administer the compound daily for a period of 1-3 months. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.[2]
-
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect key muscles, such as the tibialis anterior, gastrocnemius, diaphragm, and heart.
-
For histology, embed fresh tissue in optimal cutting temperature (OCT) compound and freeze in liquid nitrogen-cooled isopentane.
-
For biochemical analysis (Western blot, qRT-PCR), snap-freeze tissue directly in liquid nitrogen. Store all samples at -80°C.
-
Protocol 2.2: Immunohistochemical Analysis of Utrophin in Muscle [2][16] This protocol assesses the level and, crucially, the localization of utrophin protein at the muscle cell membrane (sarcolemma).
-
Sectioning:
-
Cut 8-10 µm thick cryosections from the frozen muscle blocks using a cryostat.
-
-
Staining:
-
Air dry the sections and fix them (e.g., with cold acetone (B3395972) or paraformaldehyde).
-
Permeabilize with Triton X-100 and block with a suitable blocking serum.
-
Incubate with a primary antibody against utrophin overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
(Optional) Co-stain with laminin (B1169045) to outline the muscle fibers or DAPI to visualize nuclei.
-
-
Imaging and Analysis:
-
Mount the slides and visualize using a fluorescence microscope.
-
Capture images from multiple fields of view.
-
Quantify the percentage of fibers showing continuous sarcolemmal utrophin staining.
-
Protocol 2.3: Assessment of Muscle Histopathology [2] This protocol evaluates whether utrophin upregulation leads to a reduction in dystrophic pathology.
-
Staining:
-
Prepare cryosections as described in Protocol 2.2.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize general muscle morphology, including centrally nucleated (regenerating) fibers, necrotic fibers, and inflammatory infiltrates.
-
Perform Masson's Trichrome or Sirius Red staining to quantify fibrosis (collagen deposition).
-
-
Imaging and Analysis:
-
Image the stained sections using a bright-field microscope.
-
Quantify key pathological features:
-
Calculate the percentage of centrally nucleated fibers as an index of regeneration.
-
Measure the total fibrotic area as a percentage of the total muscle cross-sectional area.
-
Count the number of necrotic and inflammatory foci.
-
-
Compare the results from treated mdx mice to vehicle-treated mdx mice and wild-type controls.
-
References
- 1. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are UTRN activators and how do they work? [synapse.patsnap.com]
- 4. Dystrophin- and Utrophin-Based Therapeutic Approaches for Treatment of Duchenne Muscular Dystrophy: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of basal and myogenic factors in the transcriptional activation of utrophin promoter A: implications for therapeutic up-regulation in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdaconference.org [mdaconference.org]
- 9. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myogenic Akt signaling upregulates the utrophin–glycoprotein complex and promotes sarcolemma stability in muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. musculardystrophynews.com [musculardystrophynews.com]
- 15. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
- 16. Activation of endogenous full-length utrophin by MyoAAV-UA as a therapeutic approach for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Utrophin Upregulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein.[1] This absence compromises the structural integrity of muscle fibers, resulting in their progressive damage and degeneration. A promising therapeutic strategy for all DMD patients, irrespective of their specific mutation, is the upregulation of utrophin.[1][2] Utrophin is a functional and structural analogue of dystrophin that can compensate for its absence when its expression is increased at the muscle fiber membrane (sarcolemma).[1][2] High-throughput screening (HTS) offers a robust methodology to screen large chemical libraries for small molecules that can increase utrophin expression, providing a viable path toward developing new therapies for DMD.[2][3][4]
These application notes provide an overview of the key HTS strategies, detailed experimental protocols, and data on identified compounds that modulate utrophin expression.
High-Throughput Screening Strategies
The expression of utrophin is controlled at both the transcriptional and post-transcriptional levels.[5] HTS assays have been developed to target both regulatory mechanisms.
-
Transcriptional Upregulation: These assays focus on identifying compounds that activate the utrophin promoter. A common method involves using a reporter gene, such as luciferase, under the control of the utrophin promoter in a muscle cell line.[2][6] An increase in reporter activity indicates that a compound has activated the promoter.
-
Post-Transcriptional Upregulation: This approach targets the 5' and 3' untranslated regions (UTRs) of utrophin mRNA, which contain elements that can repress its translation into protein.[5][7][8] Assays are designed to find molecules that relieve this repression, leading to increased utrophin protein levels from existing mRNA.[5][7]
Signaling Pathways in Utrophin Upregulation
Several signaling pathways have been identified that positively regulate the transcription of the utrophin gene. Understanding these pathways is crucial for designing targeted screens and interpreting results. Key pathways include the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the calcineurin-NFAT pathway, which converge on transcription factors that bind to the utrophin promoter.[2][9]
References
- 1. Utrophin upregulation in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screening in Duchenne Muscular Dystrophy: From Drug Discovery to Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening in duchenne muscular dystrophy: from drug discovery to functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell-based high-throughput screening assay for posttranscriptional utrophin upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug discovery for Duchenne muscular dystrophy via utrophin promoter activation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput identification of post-transcriptional utrophin up-regulators for Duchenne muscle dystrophy (DMD) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anisomycin Activates Utrophin Upregulation Through a p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C2C12 Myoblast Differentiation Assay for Utrophin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C2C12 myoblast cell line is a valuable in vitro model for studying skeletal muscle differentiation (myogenesis) and for screening compounds that may modulate this process.[1][2][3] Upon induction of differentiation, typically by serum withdrawal, C2C12 myoblasts exit the cell cycle, elongate, and fuse to form multinucleated myotubes, mimicking the formation of muscle fibers.[2][4][5] This process is accompanied by the upregulation of various muscle-specific proteins.
Utrophin is a cytoskeletal protein with significant structural and functional homology to dystrophin, the protein deficient in Duchenne muscular dystrophy (DMD).[6] In mature muscle, utrophin is primarily localized at the neuromuscular junction.[6] However, during myogenesis, its expression is moderately increased.[7][8][9] Specifically, studies using the C2C12 cell line have shown that utrophin mRNA and protein levels increase approximately 2-fold in differentiated myotubes compared to myoblasts.[6][7][8][9] This upregulation is, in part, transcriptionally regulated.[7][8][9] The ability to modulate utrophin expression is a promising therapeutic strategy for DMD, as utrophin can functionally compensate for the absence of dystrophin.[6]
These application notes provide a detailed protocol for performing a C2C12 myoblast differentiation assay to assess changes in utrophin expression.
Experimental Protocols
I. C2C12 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging C2C12 myoblasts to maintain a healthy, undifferentiated population for subsequent differentiation assays.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM):
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
15-20% Fetal Bovine Serum (FBS)
-
1% Penicillin/Streptomycin (100 units/mL penicillin, 100 µg/mL streptomycin)
-
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks or dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Thaw a cryopreserved vial of C2C12 cells rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing 9 mL of pre-warmed Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh Growth Medium.
-
Seed the cells into an appropriately sized culture flask. The recommended seeding density is around 1 x 10^4 cells/cm².[1]
-
-
Cell Maintenance:
-
Passaging:
-
When cells reach 70-80% confluency, they should be passaged to maintain their myoblastic phenotype and avoid spontaneous differentiation.
-
Aspirate the Growth Medium and wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer and incubate at 37°C for 1-2 minutes, or until the cells detach.
-
Neutralize the trypsin by adding at least 2 volumes of Growth Medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Aliquot the cell suspension into new culture flasks at the desired seeding density.
-
II. C2C12 Myoblast Differentiation Assay
This protocol describes the induction of myogenesis in C2C12 cells and their subsequent analysis for utrophin expression.
Materials:
-
C2C12 myoblasts ready for differentiation
-
Growth Medium (GM): As described above.
-
Differentiation Medium (DM):
-
DMEM, high glucose
-
2% Horse Serum
-
1% Penicillin/Streptomycin
-
-
Test compounds and vehicle controls
-
6-well or 12-well cell culture plates (gelatin or Matrigel coating is optional but can enhance differentiation)[11][12]
-
Reagents for downstream analysis (lysis buffers, antibodies, etc.)
Procedure:
-
Seeding for Differentiation:
-
Seed C2C12 myoblasts in multi-well plates using Growth Medium at a density that will allow them to reach 90-100% confluency within 24-48 hours.[11]
-
-
Induction of Differentiation:
-
Once the cells are fully confluent, aspirate the Growth Medium.[10]
-
Wash the cells once with sterile PBS.
-
Replace the PBS with Differentiation Medium. This is considered Day 0 of differentiation.[10]
-
If testing compounds, add them to the Differentiation Medium at the desired concentrations. Include a vehicle control.
-
-
Maintenance of Differentiating Cultures:
-
Endpoint Analysis:
-
At the desired time points (e.g., Day 0, 3, 5, 7), harvest the cells for analysis of utrophin expression and differentiation efficiency.
-
III. Quantification of Myogenic Differentiation
To ensure that changes in utrophin expression are correlated with the extent of myogenesis, it is crucial to quantify the degree of differentiation.
A. Fusion Index Calculation:
The fusion index is a common metric to quantify the extent of myotube formation.[14][15]
Procedure:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Stain for a muscle-specific protein, such as Myosin Heavy Chain (MHC), using an appropriate primary antibody followed by a fluorescently labeled secondary antibody.[16]
-
Counterstain the nuclei with DAPI or Hoechst.[16]
-
Acquire images using a fluorescence microscope.
-
Calculate the fusion index using the following formula:
-
Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100
-
A myotube is typically defined as a cell containing three or more nuclei.
-
B. Myotube Density:
This is a simpler, unbiased method that correlates well with the fusion index.[17][14]
Procedure:
-
Stain the C2C12 cultures with Jenner-Giemsa dyes. Myotubes will stain darkly, while myoblasts stain lightly.[17][14]
-
Capture micrographs of the stained cultures.
-
Using image analysis software (e.g., ImageJ), obtain image histograms. The sum of the darkest tones can be used as a measure of myotube density.[17][14]
IV. Analysis of Utrophin Expression
A. Western Blotting:
Procedure:
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against utrophin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or α-tubulin).
B. Quantitative Real-Time PCR (qRT-PCR):
Procedure:
-
Extract total RNA from the cells using a suitable kit or Trizol reagent.[18]
-
Synthesize cDNA from the RNA using a reverse transcription kit.[18]
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for utrophin and a reference gene (e.g., GAPDH).[18]
-
Analyze the relative gene expression using the comparative Ct (2-ΔΔCt) method.[18]
Data Presentation
Quantitative Summary of Utrophin Expression and Myogenic Differentiation
| Time Point | Differentiation Marker | Method | Result | Reference |
| Myoblasts vs. Myotubes | Utrophin Protein | Western Blot | ~2-fold increase | [7][8] |
| Myoblasts vs. Myotubes | Utrophin mRNA | Northern Blot / qRT-PCR | ~2-fold increase | [7][8] |
| Myoblasts vs. Myotubes | Utrophin Transcription Rate | Nuclear Run-on Assay | ~2-fold increase | [7][8] |
| Day 4 of Differentiation | Fusion Index | Immunofluorescence | Varies with conditions (e.g., treatment with inhibitors) | [17] |
| Day 4 of Differentiation | Myotube Density | Jenner-Giemsa Staining | Correlates with Fusion Index | [17] |
| Differentiated C2C12 | Utrophin mRNA with JZif1 | qRT-PCR | ~1.8-fold increase | [19] |
| Differentiated C2C12 | Utrophin Protein with JZif1 | Western Blot | Correlated increase with mRNA | [19] |
Visualization of Pathways and Workflows
References
- 1. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 2. C2C12 - Wikipedia [en.wikipedia.org]
- 3. C2C12 Transfection Reagent (Mouse Myoblast Cells) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of basal and myogenic factors in the transcriptional activation of utrophin promoter A: implications for therapeutic up-regulation in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of the utrophin gene during myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Expression of the utrophin gene during myogenic differentiation. | Semantic Scholar [semanticscholar.org]
- 10. encodeproject.org [encodeproject.org]
- 11. researchgate.net [researchgate.net]
- 12. A Pillar-Based High-Throughput Myogenic Differentiation Assay to Assess Drug Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. A quick, simple and unbiased method to quantify C2C12 myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patterning the differentiation of C2C12 skeletal myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | XBP1u Is Involved in C2C12 Myoblast Differentiation via Accelerated Proteasomal Degradation of Id3 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Utrophin Protein Levels by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrophin is a large cytoskeletal protein that is a homolog of dystrophin, the protein product of the Duchenne muscular dystrophy (DMD) gene.[1] In healthy skeletal muscle, utrophin is primarily localized at the neuromuscular junction, while dystrophin is found at the sarcolemma.[1] In DMD, the absence of dystrophin leads to progressive muscle degeneration. Utrophin upregulation is a promising therapeutic strategy for DMD as it can potentially compensate for the lack of dystrophin.[2] Therefore, accurate quantification of utrophin protein levels is crucial for basic research and the development of new therapies.
Western blotting is a widely used technique to identify and quantify specific proteins in a complex mixture.[3][4] This application note provides a detailed protocol for the quantification of utrophin protein levels in cell and tissue lysates using Western blot analysis. It covers sample preparation, gel electrophoresis, protein transfer, immunodetection, and data analysis, along with troubleshooting tips.
Key Experimental Workflow
The overall workflow for quantifying utrophin by Western blot involves several key stages, from sample preparation to data analysis.
Caption: Western Blot Workflow for Utrophin Quantification.
Experimental Protocols
A. Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results.[5]
1. Lysis of Muscle Tissue:
-
Dissect and weigh frozen muscle tissue on dry ice.
-
Add 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors per gram of tissue.[5]
-
Homogenize the tissue on ice using a tissue homogenizer until no visible chunks remain.[5]
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[6]
-
Carefully collect the supernatant containing the protein extract.
2. Lysis of Cultured Cells:
-
Wash cells with ice-cold PBS.[6]
-
Add ice-cold lysis buffer to the culture dish (e.g., 1 mL per 10^7 cells).[6]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[6]
-
Agitate for 30 minutes at 4°C.[6]
-
Centrifuge at 4°C to pellet cell debris.[6]
-
Collect the supernatant.
3. Protein Concentration Measurement:
-
Determine the protein concentration of each lysate using a standard protein assay such as the Bradford or BCA assay.[4] This is crucial for ensuring equal loading of protein in each lane of the gel.[7]
4. Sample Denaturation:
-
Mix the desired amount of protein lysate (e.g., 20-30 µg) with an equal volume of 2X Laemmli sample buffer.[4]
-
For reducing gels, add a reducing agent like β-mercaptoethanol or DTT.[4]
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][6]
B. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a low-percentage Tris-acetate or Tris-glycine polyacrylamide gel (e.g., 3-8% for large proteins like utrophin).[8][9] Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9] Ensure good contact between the gel and the membrane to avoid air bubbles.[10]
C. Immunodetection
1. Blocking:
-
After transfer, block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T)).[8][11] This step prevents non-specific antibody binding.[4]
2. Primary Antibody Incubation:
-
Dilute the primary anti-utrophin antibody in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]
Table 1: Recommended Primary Antibodies for Utrophin Detection
| Antibody Name | Host Species | Applications | Supplier | Catalog Number |
| Utrophin (8A4) | Mouse | WB, IP, IF, IHC(P) | Santa Cruz Biotechnology | sc-33700[12] |
| Anti-Utrophin A | Rabbit | WB, IF, IHC(P) | Sigma-Aldrich | ABN1739[1] |
| Utrophin (A-7) | Mouse | WB, IP, IF, ELISA | Santa Cruz Biotechnology | sc-365955[13] |
3. Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.
4. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]
5. Final Washes:
-
Wash the membrane three times for 10 minutes each with TBS-T.
D. Signal Detection and Data Analysis
1. Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
2. Densitometry Analysis:
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to utrophin and the loading control.[8][9]
3. Normalization:
-
To account for variations in protein loading and transfer, normalize the utrophin band intensity to a loading control.[14]
-
Housekeeping Proteins (HKPs): Commonly used HKPs include β-actin, GAPDH, or α-tubulin.[15][16] However, it's crucial to validate that the expression of the chosen HKP is stable across all experimental conditions.[17]
-
Total Protein Normalization (TPN): TPN is considered a more reliable method as it uses the total protein in each lane for normalization, avoiding the potential variability of HKPs.[17][18] This can be achieved by staining the membrane with a total protein stain like Ponceau S or using stain-free gel technology.[18]
Caption: Comparison of Normalization Strategies.
4. Relative Quantification:
-
Calculate the relative utrophin protein levels by dividing the normalized utrophin signal in each sample by the normalized signal in the control sample.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between samples.
Table 2: Example of Quantitative Western Blot Data
| Sample ID | Utrophin Band Intensity | Loading Control Intensity | Normalized Utrophin Intensity | Fold Change vs. Control |
| Control 1 | 50,000 | 100,000 | 0.50 | 1.00 |
| Control 2 | 55,000 | 110,000 | 0.50 | 1.00 |
| Treatment A | 100,000 | 105,000 | 0.95 | 1.90 |
| Treatment B | 150,000 | 100,000 | 1.50 | 3.00 |
Troubleshooting
Table 3: Common Western Blot Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | - Insufficient protein loading- Ineffective primary antibody- Low protein abundance- Over-transfer of small proteins or under-transfer of large proteins | - Increase the amount of protein loaded.[19]- Optimize primary antibody concentration and incubation time.[19]- Enrich the sample for the protein of interest.- Optimize transfer time and conditions.[20] |
| High Background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.[20][21]- Titrate antibody concentrations.[19]- Increase the number and duration of washes.[19] |
| Non-specific Bands | - Primary antibody is not specific- Protein degradation | - Use a more specific antibody or perform a negative control.- Add protease inhibitors to the lysis buffer and keep samples on ice.[10] |
| Uneven Bands ("Smiling") | - Gel running too hot- Uneven polymerization of the gel | - Run the gel at a lower voltage or in a cold room.[10]- Ensure proper gel casting or use pre-cast gels.[10] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Identification of serum protein biomarkers for utrophin based DMD therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. Guide to western blot quantification | Abcam [abcam.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. assaygenie.com [assaygenie.com]
- 12. scbt.com [scbt.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. bosterbio.com [bosterbio.com]
Measuring Utrophin mRNA Expression with qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrophin is a cytoskeletal protein that is a promising therapeutic target for Duchenne muscular dystrophy (DMD). As an autosomal homolog of dystrophin, the protein absent in DMD patients, upregulation of utrophin expression has the potential to compensate for the lack of dystrophin and ameliorate the disease phenotype.[1][2] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring utrophin mRNA expression levels, making it an invaluable tool for basic research and for evaluating the efficacy of potential drug candidates aimed at increasing utrophin production.[3][4]
These application notes provide a detailed protocol for the quantification of utrophin mRNA expression in cell and tissue samples using reverse transcription qPCR (RT-qPCR). The protocol covers sample preparation, RNA extraction, reverse transcription, qPCR, and data analysis using the comparative Ct (ΔΔCt) method.
Signaling Pathways Regulating Utrophin Expression
Several signaling pathways have been identified as key regulators of utrophin gene expression. Understanding these pathways is crucial for the development of targeted therapies. The PI3K/Akt pathway and the calcineurin-NFAT pathway are two of the most well-characterized pathways that positively regulate utrophin expression.[5][6] Additionally, the PGC-1α and GABPα/β transcription factors play important roles in activating the utrophin promoter.[1]
Caption: Key signaling pathways that converge on the utrophin promoter to regulate its transcription.
Experimental Workflow
The overall workflow for measuring utrophin mRNA expression by qPCR involves several key steps, from sample acquisition to data interpretation. A well-planned workflow is essential for obtaining reliable and reproducible results.
References
- 1. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream utrophin enhancer is required for expression of utrophin in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myogenic Akt signaling upregulates the utrophin–glycoprotein complex and promotes sarcolemma stability in muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Utrophin in mdx Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunofluorescence (IF) detection and quantification of utrophin in the skeletal muscle of mdx mice, a common animal model for Duchenne muscular dystrophy (DMD). Utrophin, a homolog of dystrophin, is typically localized at the neuromuscular junction in healthy muscle tissue. However, in dystrophic muscle, such as in mdx mice, utrophin is upregulated and can be found along the sarcolemma of muscle fibers, where it is thought to partially compensate for the absence of dystrophin.[1][2] The protocols and data presented herein are essential for preclinical studies aiming to evaluate therapeutic strategies designed to increase utrophin expression as a treatment for DMD.
Data Presentation
The following table summarizes quantitative data on utrophin expression in mdx mice under different experimental conditions, as determined by immunofluorescence and other protein analysis methods.
| Treatment/Condition | Mouse Model | Muscle Type | Fold Change in Utrophin Expression | Method of Quantification | Reference |
| Prednisolone | mdx | Gastrocnemius | Intense sarcolemmal fluorescence signal observed | Qualitative IF | [3] |
| Heregulin | mdx | Not Specified | ~2.7-fold increase | Western Blot | [4] |
| GW501516 (PPARδ agonist) | mdx | Soleus | 1.5-fold increase | Fluorescence Intensity | [5] |
| Genetic deletion of desmin | mdx4cv | Gastrocnemius | 2.54-fold increase | Western Blot | [6] |
| Artificial Transcription Factor (JZif1) | mdx | Diaphragm | Significant increase and re-localization to sarcolemma | Qualitative IF | [7] |
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of utrophin in frozen muscle sections from mdx mice.
I. Tissue Preparation
-
Tissue Collection and Freezing:
-
Excise skeletal muscle (e.g., gastrocnemius, tibialis anterior, or diaphragm) from mdx mice.
-
Orient the muscle on a piece of cork or in a cryomold and embed in Optimal Cutting Temperature (OCT) compound.
-
Snap-freeze the embedded tissue in isopentane (B150273) pre-cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen tissue block to the cryostat chamber temperature (typically -20°C to -22°C).
-
Cut transverse sections of the muscle at a thickness of 8-10 µm.
-
Mount the sections onto positively charged glass slides.
-
Store the slides at -80°C until staining.
-
II. Immunofluorescence Staining Protocol
-
Slide Preparation:
-
Bring the slides to room temperature for at least 30 minutes before staining.
-
Create a hydrophobic barrier around the tissue section using a PAP pen.
-
-
Fixation:
-
Fix the tissue sections with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.
-
Wash the slides three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the sections in a blocking buffer for 1 hour at room temperature. A common blocking buffer consists of 5-10% normal goat serum (or serum from the same species as the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against utrophin in the blocking buffer. A commonly used antibody is the mouse monoclonal anti-utrophin antibody (e.g., from BD Transduction Laboratories, clone 610896) at a dilution of 1:100.[7]
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488) in the blocking buffer.
-
Incubate the sections with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times with PBS for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash the slides two more times with PBS.
-
Mount a coverslip over the tissue section using an aqueous mounting medium.
-
III. Imaging and Analysis
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, measure the fluorescence intensity of utrophin staining at the sarcolemma using image analysis software such as ImageJ or CellProfiler. Ensure consistent imaging parameters (e.g., laser power, gain, exposure time) across all samples for accurate comparison.
Visualization of Pathways and Workflows
Signaling Pathways for Utrophin Upregulation
Utrophin expression is regulated by multiple signaling pathways, which are key targets for therapeutic intervention in DMD. The diagram below illustrates two major pathways: the Heregulin-Neuregulin pathway and the Nitric Oxide pathway.
Caption: Signaling pathways involved in the transcriptional upregulation of utrophin in muscle cells.
Experimental Workflow for Utrophin Immunofluorescence
The following diagram outlines the key steps in the experimental workflow for immunofluorescence staining of utrophin in mdx mouse muscle.
Caption: Experimental workflow for utrophin immunofluorescence staining and analysis.
References
- 1. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
- 2. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Muscle Structure Influences Utrophin Expression in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Labelling of Skeletal Muscle in Development, Regeneration, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utrophin Promoter Activity using Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrophin is a cytoskeletal protein that is a promising therapeutic target for Duchenne muscular dystrophy (DMD).[1][2] As an autosomal homolog of dystrophin, the protein absent in DMD patients, utrophin has been shown to compensate for its loss and ameliorate the dystrophic phenotype in preclinical models when its expression is upregulated.[1] The transcriptional regulation of the utrophin gene (UTRN) is complex, involving two distinct promoters, A and B, which are independently regulated.[3] The utrophin-A promoter, in particular, is a key target for therapeutic intervention. This document provides detailed protocols for utilizing a luciferase reporter assay to screen for and characterize compounds that modulate utrophin promoter activity, a critical step in the development of novel DMD therapies.
The luciferase reporter assay is a highly sensitive and quantitative method for studying gene regulation.[4] It involves cloning the promoter region of interest upstream of a luciferase gene in a reporter vector.[5] When this construct is introduced into cells, the level of luciferase expression, measured by light emission upon addition of a substrate, directly correlates with the activity of the promoter. This allows for the high-throughput screening of compound libraries to identify potential therapeutic leads that can upregulate utrophin expression.
Signaling Pathways Regulating Utrophin Promoter A Activity
Several signaling pathways have been identified to regulate the activity of the utrophin-A promoter. A key pathway involves the activation of the ErbB receptor by its ligand, heregulin. This initiates a downstream cascade involving the Ras-MAPK pathway, leading to the phosphorylation and activation of the Ets-related transcription factor GABP.[6] Phosphorylated GABP then binds to the N-box motif within the utrophin-A promoter, driving its transcriptional activation.[6][7] Another important regulatory pathway involves MSK1/2, which is also activated by heregulin in an ERK-dependent manner and plays a role in chromatin remodeling at the utrophin-A promoter.[2][8]
Below are diagrams illustrating the key signaling pathways involved in the regulation of the utrophin-A promoter.
Caption: Heregulin-ERK-MSK1 signaling pathway activating utrophin-A promoter.
Experimental Protocols
Construction of Utrophin Promoter-Luciferase Reporter Vector
This protocol describes the cloning of the human utrophin-A promoter into a luciferase reporter vector.
Materials:
-
Human genomic DNA
-
pGL3-Basic vector (Promega) or similar promoterless luciferase reporter vector
-
Restriction enzymes (e.g., KpnI and XhoI)
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Forward and reverse primers specific for the human utrophin-A promoter
-
DNA purification kits (for PCR products and plasmids)
-
Competent E. coli for transformation
Procedure:
-
Primer Design: Design PCR primers to amplify the desired region of the human utrophin-A promoter. Include restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site of the pGL3-Basic vector (e.g., KpnI and XhoI). A promoter fragment of approximately 8.4 kb has been shown to contain the necessary regulatory elements.[9]
-
PCR Amplification: Amplify the utrophin-A promoter from human genomic DNA using the designed primers and a high-fidelity DNA polymerase.
-
Purification of PCR Product: Purify the amplified promoter fragment using a PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the pGL3-Basic vector with the selected restriction enzymes (e.g., KpnI and XhoI).
-
Purification of Digested DNA: Purify the digested vector and promoter fragments.
-
Ligation: Ligate the digested utrophin promoter fragment into the digested pGL3-Basic vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli.
-
Plasmid Isolation and Verification: Select colonies, isolate plasmid DNA, and verify the correct insertion of the promoter fragment by restriction digest and DNA sequencing.
Cell Culture and Transfection
This protocol is optimized for C2C12 murine myoblast cells.
Materials:
-
C2C12 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Utrophin promoter-luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed C2C12 cells into 24-well plates at a density of 40,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Transfection:
-
For each well, prepare a DNA mixture containing 400 ng of the utrophin promoter-luciferase reporter plasmid and 50 ng of the pRL-TK control plasmid.[10]
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Add the DNA mixture to the transfection reagent and incubate to allow complex formation.
-
Add the DNA-transfection reagent complex to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection before proceeding with the luciferase assay.
Dual-Luciferase Reporter Assay
This protocol utilizes a dual-luciferase system for normalization of transfection efficiency.
Materials:
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
Passive Lysis Buffer (PLB)
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Luminometer
Procedure:
-
Cell Lysis:
-
Lysate Collection and Clarification:
-
Transfer the cell lysates to microcentrifuge tubes.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the cleared supernatant to a new tube.
-
-
Luciferase Assay:
-
Add 20 µL of the cleared cell lysate to a luminometer tube or a well of a white-walled 96-well plate.
-
Add 100 µL of LAR II to the lysate and immediately measure the firefly luciferase activity in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to the same tube/well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Immediately measure the Renilla luciferase activity.
-
Data Analysis
-
Calculate the Ratio: For each sample, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency.
-
Determine Fold Change: To assess the effect of a treatment (e.g., a small molecule compound), divide the normalized luciferase activity of the treated cells by the normalized luciferase activity of the vehicle-treated control cells.
Experimental Workflow Diagram
Caption: Workflow for utrophin promoter luciferase reporter assay.
Quantitative Data Summary
The following table summarizes the reported effects of various compounds on utrophin promoter activity as determined by luciferase reporter assays.
| Compound | Cell Line | Concentration | Fold Increase in Luciferase Activity (vs. Vehicle) | Reference |
| SMT022357 | H2K-mdx utrnA-luc | 10 µM | ~3-fold | [9] |
| Nabumetone | C2C12 | Not specified | 1.2-fold (protein) | [1] |
| Heregulin | C2C12 | Not specified | Significant increase | [2][7][8] |
| let-7c inhibitor | C2C12 | Varies | Up to 4-fold | [10] |
| miR-150 inhibitor | C2C12 | Varies | Up to 4-fold | [10] |
| miR-196b inhibitor | C2C12 | Varies | Up to 4-fold | [10] |
| miR-206 inhibitor | C2C12 | Varies | Up to 4-fold | [10] |
Conclusion
The luciferase reporter assay is a robust and sensitive tool for investigating the transcriptional regulation of the utrophin gene. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to establish and utilize this assay for the identification and characterization of novel therapeutic agents for Duchenne muscular dystrophy. By targeting the utrophin promoter and upregulating its expression, there is significant potential to develop a disease-modifying therapy for this devastating disorder.
References
- 1. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heregulin-induced epigenetic regulation of the utrophin-A promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. addi.ehu.eus [addi.ehu.eus]
- 4. Robust Normalization of Luciferase Reporter Data [mdpi.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of utrophin promoter by heregulin via the ets-related transcription factor complex GA-binding protein alpha/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
- 11. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
Application Notes and Protocols for a Cell-Based Utrophin Quantification Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DDMD) is a fatal X-linked genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration.[1][2] Utrophin, a functional and structural homolog of dystrophin, is expressed in early development and can compensate for the lack of dystrophin when its expression is upregulated in mature muscle fibers.[1][3][4][5] This makes the upregulation of utrophin a promising therapeutic strategy for all DMD patients, regardless of their specific dystrophin mutation.[1][5][6] This document provides detailed application notes and protocols for a multi-faceted cell-based platform to quantify utrophin expression, suitable for basic research and high-throughput screening (HTS) of potential therapeutic compounds.[6][7]
The platform integrates several distinct assays to provide a comprehensive analysis of utrophin upregulation at the transcriptional, post-transcriptional, and protein levels. These methods include luciferase reporter assays for promoter activity and UTR-mediated regulation, quantitative PCR for mRNA quantification, Western blotting for total protein analysis, and immunofluorescence for subcellular localization and single-cell quantification.
I. Assays for Utrophin Quantification
This platform utilizes a suite of assays to provide a comprehensive assessment of utrophin expression. The selection of a specific assay or a combination thereof will depend on the research question, from high-throughput screening of compound libraries to detailed mechanistic studies of lead candidates.
| Assay Type | Analyte | Throughput | Key Application |
| Luciferase Reporter Assay | Transcriptional/Post-transcriptional Activity | High | Primary screening for modulators of utrophin promoter or UTRs. |
| Quantitative PCR (qPCR/ddPCR) | mRNA | Medium to High | Secondary screening, validation of hits from primary screens, mechanistic studies. |
| Western Blot | Protein (Total) | Low to Medium | Validation of utrophin protein upregulation, dose-response studies. |
| Immunofluorescence Microscopy | Protein (Localization & Quantification) | Low to Medium | Validation of sarcolemmal localization, single-cell analysis, phenotypic assays. |
II. Experimental Protocols
A. Utrophin Promoter-Luciferase Reporter Assay
This assay is designed for high-throughput screening to identify compounds that modulate the transcriptional activity of the utrophin promoter.[6]
1. Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Horse serum
-
Opti-MEM
-
Lipofectamine 3000
-
Utrophin promoter-luciferase reporter plasmid (e.g., pGL3-UtrnA-Luc)
-
Control plasmid (e.g., pRL-TK Renilla luciferase)
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System, Promega)
-
White, opaque 96-well plates
-
Luminometer
2. Protocol:
-
Cell Seeding: Seed C2C12 myoblasts in white, opaque 96-well plates at a density of 1 x 10^4 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM containing 100 ng of the utrophin promoter-luciferase plasmid and 10 ng of the Renilla control plasmid with Lipofectamine 3000, following the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Differentiation and Treatment:
-
After 24 hours, replace the transfection medium with differentiation medium (DMEM with 2% horse serum).
-
Add test compounds at desired concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate for 48-72 hours to allow for myotube formation and reporter gene expression.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in luciferase activity for compound-treated wells relative to vehicle-treated controls.
-
B. Quantitative Real-Time PCR (qPCR) for Utrophin mRNA
This protocol details the quantification of endogenous utrophin mRNA levels to validate findings from reporter assays.
1. Materials:
-
C2C12 myotubes (differentiated as described above)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for mouse utrophin (Utrn) and a reference gene (e.g., Gapdh)
-
qPCR instrument
2. Protocol:
-
Cell Culture and Treatment: Seed and differentiate C2C12 cells in 6-well plates. Treat myotubes with test compounds for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for Utrn and the reference gene, and qPCR master mix.
-
Perform qPCR using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Utrn and the reference gene.
-
Calculate the relative expression of Utrn mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.[9]
-
Table of qPCR Primers:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Utrn | GAGTGGAAGAAGCGCTTCAAG | CTTCATTGTGGCTCTGGTTGG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
C. Western Blot for Utrophin Protein Quantification
This protocol describes the detection and quantification of total utrophin protein levels in cell lysates.[10][11][12]
1. Materials:
-
C2C12 myotubes
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (3-8% Tris-Acetate for large proteins)
-
Wet transfer system
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Utrophin (e.g., MANCHO3)
-
Primary antibody: anti-loading control (e.g., α-actinin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
2. Protocol:
-
Protein Extraction: Lyse treated C2C12 myotubes in RIPA buffer. Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 3-8% Tris-Acetate SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-utrophin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., α-actinin).
-
Data Analysis: Quantify the band intensity for utrophin and the loading control using image analysis software (e.g., ImageJ). Normalize the utrophin signal to the loading control signal.
D. Immunofluorescence for Utrophin Localization and Quantification
This protocol allows for the visualization of utrophin protein expression and its localization within the cell, particularly at the cell membrane.[14][15][16][17][18][19]
1. Materials:
-
C2C12 cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibody: anti-Utrophin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
2. Protocol:
-
Cell Culture and Treatment: Seed C2C12 cells on coverslips, differentiate into myotubes, and treat with compounds.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-utrophin primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using consistent acquisition settings.
-
Quantify the fluorescence intensity at the sarcolemma using image analysis software.
-
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: A streamlined workflow for identifying and validating utrophin upregulators.
Utrophin Gene Regulation Signaling Pathway
Caption: Key signaling pathways that regulate utrophin gene expression.
IV. Data Presentation and Interpretation
Quantitative data from each assay should be carefully recorded and analyzed. Below are example tables for presenting the results.
Table 1: Luciferase Reporter Assay Data
| Compound ID | Concentration (µM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) | Z'-factor |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | N/A |
| Positive Control | 10 | 3.5 ± 0.4 | 0.7 |
| Compound A | 1 | 1.2 ± 0.2 | - |
| Compound A | 10 | 2.8 ± 0.3 | - |
| Compound B | 1 | 0.9 ± 0.1 | - |
| Compound B | 10 | 1.1 ± 0.2 | - |
Table 2: qPCR Data for Utrophin mRNA Expression
| Treatment | Concentration (µM) | Relative Utrophin mRNA Expression (Fold Change vs. Vehicle) | p-value |
| Vehicle (DMSO) | - | 1.0 ± 0.15 | - |
| Positive Control | 10 | 4.2 ± 0.5 | <0.01 |
| Compound A | 10 | 3.1 ± 0.4 | <0.05 |
| Compound B | 10 | 1.2 ± 0.2 | >0.05 |
Table 3: Western Blot Densitometry Data
| Treatment | Concentration (µM) | Normalized Utrophin Protein Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 ± 0.2 |
| Positive Control | 10 | 2.5 ± 0.3 |
| Compound A | 10 | 2.1 ± 0.25 |
| Compound B | 10 | 1.1 ± 0.15 |
Table 4: Immunofluorescence Quantification
| Treatment | Concentration (µM) | Sarcolemmal Utrophin Intensity (Arbitrary Units) |
| Vehicle (DMSO) | - | 150 ± 25 |
| Positive Control | 10 | 450 ± 50 |
| Compound A | 10 | 380 ± 45 |
| Compound B | 10 | 160 ± 30 |
V. Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency; weak promoter activity. | Optimize transfection protocol; use a stronger constitutive promoter as a positive control. |
| High Variability in qPCR | RNA degradation; pipetting errors. | Use RNase-free techniques; use a master mix for qPCR setup. |
| No Utrophin Band in Western Blot | Low protein expression; poor antibody. | Increase protein load; use a validated antibody for utrophin. |
| High Background in Immunofluorescence | Non-specific antibody binding. | Increase blocking time; titrate primary antibody concentration. |
By employing this comprehensive cell-based utrophin quantification platform, researchers can effectively identify and characterize novel therapeutic candidates for the treatment of Duchenne muscular dystrophy.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. Identifying FDA-Approved Drugs that Upregulate Utrophin A as a Therapeutic Strategy for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. treat-nmd.org [treat-nmd.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based high-throughput screening assay for posttranscriptional utrophin upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. d-nb.info [d-nb.info]
- 12. Report of a TREAT-NMD/World Duchenne Organisation Meeting on Dystrophin Quantification Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Correlation of Utrophin Levels with the Dystrophin Protein Complex and Muscle Fibre Regeneration in Duchenne and Becker Muscular Dystrophy Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. usbio.net [usbio.net]
- 18. scbt.com [scbt.com]
- 19. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Developing Stable Cell Lines for Utrophin Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne Muscular Dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the DMD gene, leading to the absence of the dystrophin protein. A promising therapeutic strategy for DMD is the upregulation of utrophin, a dystrophin homologue.[1] Utrophin can functionally compensate for the lack of dystrophin, and its upregulation could be a viable treatment for all DMD patients, regardless of their specific mutation.[2] To identify and validate compounds that can increase utrophin expression, robust and reliable screening platforms are essential. This document provides detailed protocols for the development and application of stable cell lines for utrophin screening.
A stable cell line is a population of cells that has been genetically engineered to continuously express a gene of interest.[3] For utrophin screening, this typically involves integrating a reporter system, such as a luciferase gene under the control of the utrophin promoter, into the host cell's genome.[4] This allows for a quantifiable readout of utrophin promoter activity in a high-throughput manner.
Section 1: Designing the Reporter Construct
The key to a successful screening assay is a well-designed reporter construct. This typically involves cloning the utrophin promoter and/or its untranslated regions (UTRs) into a luciferase reporter vector.
1.1. Utrophin Promoter-Luciferase Constructs:
The utrophin gene has two main promoters, Promoter A and Promoter B. Promoter A is the primary promoter active in muscle cells.[5] A 2.3 kb fragment of the human utrophin A promoter has been successfully used to drive luciferase expression in a C2C12 mouse muscle cell line.[4] This region contains the necessary regulatory elements for transcriptional activation. The utrophin promoter is characterized by a CpG island at its 5' end, multiple Sp1 binding sites, and the absence of TATA or CAAT boxes.[6][7] A core promoter region of just 155 bp has been identified as being active.[6][7]
1.2. UTR-Regulated Luciferase Constructs:
Post-transcriptional regulation plays a significant role in controlling utrophin protein levels. The 5' and 3' UTRs of utrophin mRNA contain regulatory elements that can be targeted to enhance translation. Stable reporter cell lines have been developed where the luciferase gene is flanked by the 5' and 3' UTRs of the human utrophin gene.[8] This allows for the screening of compounds that may act at the post-transcriptional level to increase utrophin expression.
Section 2: Generating Stable Cell Lines
The following is a generalized protocol for creating a stable cell line expressing a utrophin promoter-luciferase reporter construct. The C2C12 mouse myoblast cell line is a common choice for these studies.[4]
2.1. Experimental Workflow for Stable Cell Line Generation
2.2. Detailed Protocol for Generating a Stable Cell Line:
-
Vector Preparation:
-
Clone the desired human utrophin promoter A sequence (e.g., a 2.3 kb fragment) upstream of a luciferase reporter gene in a mammalian expression vector. The vector should also contain a selectable marker, such as a hygromycin or neomycin (G418) resistance gene.[4][9]
-
Purify the plasmid DNA using a high-quality plasmid purification kit.
-
-
Cell Culture and Transfection:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and antibiotics.
-
On the day of transfection, seed the cells in a 6-well plate to be 70-80% confluent.
-
Transfect the cells with the utrophin promoter-luciferase construct using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, replace the growth medium with a selection medium containing the appropriate antibiotic (e.g., 400 µg/ml G418 or a pre-determined optimal concentration of hygromycin).[4][9]
-
Replace the selection medium every 2-3 days.
-
Continue the selection for 1-2 weeks, or until distinct colonies of resistant cells are visible and non-transfected cells have been eliminated.[9]
-
-
Isolation and Expansion of Clonal Lines:
-
Wash the plate with PBS.
-
Using a sterile pipette tip or cloning cylinders, carefully isolate individual colonies and transfer each to a separate well of a 24-well plate containing the selection medium.[9]
-
Expand the clonal populations by passaging them into progressively larger culture vessels.
-
-
Validation of Reporter Activity:
-
Once the clonal lines are established, validate the luciferase activity.
-
Seed the cells in a 96-well plate and lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
Select the clone with the highest and most stable luciferase activity for subsequent screening assays.
-
Section 3: High-Throughput Screening (HTS) Assay Protocol
This protocol outlines a cell-based HTS assay for identifying compounds that activate the utrophin promoter.
3.1. HTS Experimental Workflow
3.2. Detailed HTS Protocol:
-
Cell Seeding:
-
Seed the validated utrophin promoter-luciferase stable cell line (e.g., C2C12utrn) into 96-well white, clear-bottom plates at an optimized density (e.g., 3000 cells/well) to achieve ~70% confluency at the time of the assay.[4]
-
-
Compound Addition:
-
Prepare a library of test compounds, typically dissolved in DMSO.
-
Add the compounds to the wells at a final concentration (e.g., 2 µg/ml or 5 µM).[4]
-
Include appropriate controls:
-
Negative Control: DMSO only.
-
Positive Control: A known utrophin upregulator (if available).
-
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a luciferase assay reagent that combines cell lysis and substrate addition.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the negative control (DMSO).
-
Set a threshold for "hit" compounds (e.g., >20% upregulation of luciferase activity).[4]
-
Section 4: Validation of "Hit" Compounds
Compounds identified as "hits" in the primary screen require further validation to confirm their effect on endogenous utrophin expression.
4.1. Quantitative PCR (qPCR) for Utrophin mRNA Levels:
Protocol:
-
Cell Treatment: Treat C2C12 cells with the hit compound at various concentrations for 24-48 hours.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA purification kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for human utrophin.
-
Data Analysis: Normalize the utrophin mRNA levels to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the fold change relative to the vehicle-treated control.
4.2. Western Blot for Utrophin Protein Levels:
Protocol:
-
Cell Treatment: Treat C2C12 cells with the hit compound for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on a 6% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against utrophin (e.g., rabbit anti-utrophin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).
Section 5: Signaling Pathways in Utrophin Regulation
Several signaling pathways have been implicated in the regulation of utrophin expression. Understanding these pathways can aid in the identification of novel drug targets.
5.1. Heregulin-ERK Pathway:
Heregulin, a nerve-derived growth factor, activates the ErbB receptor tyrosine kinase, which in turn activates the ERK signaling pathway.[11] This leads to the activation of the GABPα/β transcription factor complex, which binds to the N-box in the utrophin promoter and upregulates its transcription.[9][12]
References
- 1. Identifying FDA-Approved Drugs that Upregulate Utrophin A as a Therapeutic Strategy for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. biocat.com [biocat.com]
- 4. A second promoter provides an alternative target for therapeutic up-regulation of utrophin in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and functional analysis of the utrophin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and functional analysis of the utrophin promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. UTRN - PrimePCR Assay and Template | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Utrophin Activator-1 Concentration In Vitro
Welcome to the technical support center for Utrophin activator-1. This guide provides troubleshooting information and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Utrophin activator-1 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Utrophin activator-1 and what is its primary mechanism of action?
A1: Utrophin activator-1 is a small molecule designed to increase the expression of utrophin, a protein that can functionally compensate for the absence of dystrophin in muscle cells.[1][2] Its primary mechanism is the transcriptional upregulation of the utrophin gene (UTRN).[1][2] Utrophin activators are being investigated as a potential therapeutic strategy for Duchenne Muscular Dystrophy (DMD) by aiming to slow muscle degeneration.[1][3]
Q2: What is the first step in determining the optimal concentration of Utrophin activator-1?
A2: The crucial first step is to perform a dose-response experiment using your specific cell line (e.g., C2C12 myoblasts, or human DMD patient-derived myoblasts).[4] This involves testing a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify an effective concentration range that upregulates utrophin without causing significant cell death.[4][5]
Q3: How do I choose the right cell line for my experiments?
A3: The choice of cell line should align with your research goals.[4] For studying utrophin upregulation in a muscle context, murine C2C12 myoblasts are a common and effective model.[6][7] For studies more directly relevant to human disease, myoblasts derived from DMD patients are recommended.[8] The cell line's characteristics, such as doubling time and differentiation capacity, are also important considerations.[4]
Q4: What is the best way to dissolve and store Utrophin activator-1?
A4: Like most small molecules for in vitro use, Utrophin activator-1 should be dissolved in a high-quality solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in utrophin protein levels. | 1. Concentration is too low: The activator may not be present at a sufficient concentration to engage its target. 2. Incubation time is too short: Utrophin transcription and translation require time. 3. Compound instability: The activator may have degraded in the stock solution or culture medium.[5] 4. Insensitive cell line: The chosen cell line may not respond to this specific activation pathway.[5] | 1. Test a higher concentration range. Perform a wider dose-response curve (e.g., up to 100 µM). 2. Perform a time-course experiment. Measure utrophin levels at multiple time points (e.g., 24, 48, 72 hours) after treatment.[5] 3. Prepare fresh dilutions for each experiment. Ensure proper storage of the stock solution.[5] 4. Verify the mechanism in your cell line. Use a positive control for utrophin upregulation if available. Consider testing a different muscle cell line. |
| High levels of cell death observed at effective concentrations. | 1. Compound cytotoxicity: The activator may be toxic to the cells at the concentrations required for utrophin upregulation.[5] 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[5] | 1. Determine the cytotoxic concentration range. Perform a cell viability assay (e.g., MTT, LDH, or CellTiter-Glo®) in parallel with your functional assay.[9][10] Select a concentration for your experiments that is well below the cytotoxic threshold. 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (cells treated with the solvent alone) to assess its effect.[5] |
| Inconsistent results between experiments. | 1. Variable cell culture conditions: Differences in cell passage number, confluency, or differentiation state can affect responsiveness.[11][12] 2. Inconsistent compound preparation: Errors in preparing serial dilutions. 3. Assay variability: Technical variations in procedures like Western blotting or reporter assays. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range and treat them at the same confluency or differentiation stage.[11] 2. Prepare fresh serial dilutions from a master stock for each experiment. 3. Include appropriate controls. Use a positive and negative control in every assay. For Western blots, ensure consistent protein loading by normalizing to a housekeeping protein.[13] |
| Luciferase reporter assay shows promoter activation, but Western blot shows no protein increase. | 1. Post-transcriptional regulation: The utrophin mRNA may be transcribed but its translation could be inhibited, for example, by microRNAs (miRNAs).[7] 2. Protein degradation: The newly synthesized utrophin protein may be rapidly degraded. | 1. Investigate miRNA involvement. The utrophin 3'-UTR is a target for several miRNAs (e.g., let-7c, miR-206) that can repress translation.[7] Consider quantifying utrophin mRNA levels via qPCR to confirm transcriptional upregulation. 2. Check for protein stability. Use a proteasome inhibitor (e.g., MG132) as a control to see if utrophin protein levels can be rescued. |
Data Presentation: Efficacy & Cytotoxicity Summary
The following table summarizes hypothetical data for Utrophin activator-1 to guide experimental design. EC50 (half-maximal effective concentration) is determined from a utrophin promoter-luciferase reporter assay, while CC50 (half-maximal cytotoxic concentration) is from a cell viability assay. The Therapeutic Index (TI) is the ratio of CC50 to EC50.
| Cell Line | Utrophin Activator-1 EC50 (µM) | Utrophin Activator-1 CC50 (µM) | Therapeutic Index (CC50/EC50) | Recommended Concentration Range (µM) |
| C2C12 (mouse myoblasts) | 1.8 | > 50 | > 27.8 | 1 - 10 |
| DMD Patient Myoblasts (human) | 2.5 | > 50 | > 20.0 | 2 - 15 |
Experimental Protocols & Visualizations
Key Experimental Workflows
The general workflow for optimizing Utrophin activator-1 involves a multi-step process starting with broad screening and moving towards specific protein quantification.
Protocol 1: Utrophin Promoter Activity (Dual-Luciferase® Reporter Assay)
This assay quantitatively measures the ability of Utrophin activator-1 to induce transcription from the utrophin promoter.[14][15]
Methodology:
-
Cell Seeding: Seed C2C12 cells in a 24-well white, clear-bottom plate. Allow cells to adhere and reach 70-80% confluency.
-
Transfection: Co-transfect cells with two plasmids:
-
A reporter plasmid containing the human utrophin promoter sequence upstream of a Firefly luciferase gene.
-
A control plasmid with a constitutive promoter (e.g., CMV) driving Renilla luciferase expression (to normalize for transfection efficiency).
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of Utrophin activator-1 or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash cells with PBS and add 1X Passive Lysis Buffer. Incubate for 15-20 minutes on a shaker to ensure complete lysis.[16]
-
Luminescence Measurement:
-
Transfer 20 µL of lysate to a white 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.[17]
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the results to the vehicle control to determine the fold-change in promoter activity.
Protocol 2: Utrophin Protein Quantification (Western Blot)
This protocol verifies that increased promoter activity translates to higher levels of utrophin protein.
Methodology:
-
Cell Culture and Treatment: Culture C2C12 or DMD myoblasts in 6-well plates. Differentiate myoblasts into myotubes if required by the experimental design. Treat cells with the optimized concentration of Utrophin activator-1 for 48-72 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% gradient Tris-acetate polyacrylamide gel. Run the gel until adequate separation is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for utrophin (e.g., MANCHO3) overnight at 4°C.[13]
-
Incubate with a primary antibody for a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.[18]
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the utrophin band intensity to the corresponding loading control band.[18]
Utrophin Activation Signaling Pathway
Utrophin activators typically function by engaging transcription factors that bind to the utrophin promoter region, stimulating gene expression.[1][19][20]
References
- 1. What are UTRN activators and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
- 8. addi.ehu.eus [addi.ehu.eus]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 11. cmdclabs.com [cmdclabs.com]
- 12. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. goldbio.com [goldbio.com]
- 15. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Artificial Transcription Factors to the Utrophin A Promoter: EFFECTS ON DYSTROPHIC PATHOLOGY AND MUSCLE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UTRN utrophin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
troubleshooting low signal in utrophin luciferase assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the utrophin luciferase reporter assay. The information is designed to help you identify and resolve common issues, particularly low signal, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the utrophin luciferase assay?
A1: The utrophin luciferase assay is a reporter gene assay used to study the transcriptional regulation of the utrophin gene. It typically involves a plasmid construct where the utrophin promoter region is cloned upstream of a luciferase gene (e.g., Firefly luciferase). This construct is transfected into a suitable cell line (e.g., C2C12 myoblasts). When the utrophin promoter is activated by specific signaling pathways or therapeutic compounds, it drives the expression of the luciferase enzyme. Upon addition of the luciferin (B1168401) substrate, the enzyme catalyzes a bioluminescent reaction, and the amount of light produced is proportional to the utrophin promoter activity. This assay is a valuable tool for screening drugs that may upregulate utrophin expression as a potential therapy for Duchenne Muscular Dystrophy (DMD).
Q2: What are the essential components of a utrophin luciferase reporter assay?
A2: The key components include:
-
Host Cell Line: A cell line that is relevant to muscle biology and responsive to utrophin regulation, such as C2C12 myoblasts.
-
Reporter Construct: A plasmid containing the Firefly luciferase gene under the control of the utrophin promoter.
-
Control Construct: A plasmid with a constitutively expressed reporter gene, such as Renilla luciferase, used for normalization to account for variations in transfection efficiency and cell viability.
-
Transfection Reagent: A reagent to deliver the plasmid DNA into the host cells.
-
Assay Reagents: Lysis buffer to break open the cells and release the luciferase enzyme, and substrates for both Firefly (D-luciferin) and Renilla luciferases.
Q3: What is a typical signal range for a utrophin luciferase assay?
A3: The raw signal values (Relative Light Units, RLU) can vary significantly between different luminometers, cell types, and specific experimental conditions. However, a well-optimized assay should produce a clear distinction between background and positive control signals. As a general guideline, you should aim for a signal-to-background ratio of at least 10-fold, although higher ratios are desirable.[1]
Troubleshooting Guide: Low Signal
A low or absent signal is a common issue in luciferase reporter assays. This guide provides a systematic approach to identify and resolve the potential causes.
Problem Area 1: Transfection and Cell Health
| Potential Cause | Recommended Action |
| Low Transfection Efficiency | - Verify the quality and quantity of your plasmid DNA. Use endotoxin-free plasmid purification kits.[2] - Optimize the ratio of transfection reagent to DNA.[2][3] - Confirm transfection efficiency using a positive control plasmid expressing a fluorescent protein like GFP.[2] |
| Poor Cell Health | - Ensure cells are healthy, within a low passage number, and not over-confluent at the time of transfection (aim for 70-90% confluency).[2] - Regularly test for mycoplasma contamination.[2] |
| Incorrect Cell Seeding Density | - Optimize the number of cells seeded per well to ensure they are in the logarithmic growth phase during transfection and assay. |
Problem Area 2: Assay Reagents and Protocol
| Potential Cause | Recommended Action |
| Expired or Improperly Stored Reagents | - Check the expiration dates of all assay reagents, particularly the luciferase substrate.[2] - Store reagents according to the manufacturer's instructions (e.g., D-luciferin at -20°C).[2][4] - Prepare fresh reagents if there is any doubt about their integrity.[3] |
| Inefficient Cell Lysis | - Ensure the lysis buffer is compatible with your cell line. - Allow sufficient time for complete cell lysis as per the manufacturer's protocol. In some cases, a freeze-thaw cycle after adding the lysis buffer can improve efficiency. |
| Suboptimal Assay Conditions | - Ensure that the assay buffer and cell lysate are at room temperature before measuring luminescence, as the enzymatic reaction is temperature-sensitive. |
Problem Area 3: Reporter Construct and Experimental Design
| Potential Cause | Recommended Action |
| Ineffective Reporter Construct | - Verify the integrity of your utrophin promoter-luciferase plasmid by restriction digest or sequencing. - The chosen utrophin promoter fragment may not contain the necessary regulatory elements to be active in your specific cell line. Consider using a different promoter construct if possible. |
| Weak Promoter Activity | - The endogenous utrophin promoter can be weak. If possible, consider using a stronger, constitutive promoter as a positive control to ensure the assay system is working.[3] |
| Incorrect Instrument Settings | - Ensure the luminometer's integration time is set appropriately. Increasing the integration time can help to detect a low signal.[2] |
Quantitative Data Summary
The following tables provide a general overview of typical quantitative parameters. Note that these values should be optimized for your specific experimental setup.
Table 1: Typical Reagent Concentrations
| Reagent | Working Concentration |
| Utrophin-Luciferase Plasmid | 100 - 500 ng/well (96-well plate) |
| Renilla Luciferase Plasmid | 10 - 50 ng/well (96-well plate) |
| Transfection Reagent | Varies by manufacturer; optimize ratio to DNA |
| D-luciferin | 0.5 - 1 mM |
Table 2: Representative Signal-to-Noise Ratios
| Condition | Example Signal (RLU) | Signal-to-Noise Ratio |
| Untransfected Cells (Background) | 100 | - |
| Negative Control (Promoterless vector) | 200 | 2 |
| Utrophin Promoter (Basal activity) | 2,000 | 20 |
| Utrophin Promoter + Activator | 20,000 | 200 |
Experimental Protocols
Detailed Protocol: Utrophin Luciferase Reporter Assay in C2C12 Cells
This protocol outlines the key steps for performing a dual-luciferase assay to measure utrophin promoter activity in C2C12 myoblast cells.
Materials:
-
C2C12 myoblast cell line
-
DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin
-
Utrophin promoter-Firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
White, opaque 96-well tissue culture plates
-
Dual-luciferase reporter assay system (lysis buffer, Firefly luciferase substrate, Stop & Glo® reagent with Renilla luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day before transfection, seed C2C12 cells in a white, opaque 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight. Cells should be 70-90% confluent at the time of transfection.
-
-
Transfection:
-
For each well, prepare the DNA-lipid complexes in separate tubes.
-
Tube A: Dilute 100 ng of the utrophin-luciferase plasmid and 10 ng of the Renilla luciferase plasmid in 5 µL of Opti-MEM.
-
Tube B: Dilute the transfection reagent according to the manufacturer's instructions in 5 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add 10 µL of the DNA-lipid complex mixture to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Treatment (Optional):
-
If screening for compounds that modulate utrophin expression, replace the medium with fresh medium containing the desired concentration of the compound 24 hours post-transfection.
-
Incubate for an additional 24 hours.
-
-
Cell Lysis:
-
Remove the growth medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X passive lysis buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Set up the luminometer to measure Firefly luciferase activity first, followed by Renilla luciferase activity.
-
Add 100 µL of the Firefly luciferase assay reagent to each well.
-
Immediately measure the luminescence (Signal 1).
-
Add 100 µL of the Stop & Glo® reagent to each well. This will quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Immediately measure the luminescence (Signal 2).
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Compare the normalized luciferase activity of treated cells to untreated or vehicle-treated control cells.
-
Visualizations
Signaling Pathway for Utrophin Upregulation
References
reducing background noise in utrophin reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize their utrophin reporter assays.
Troubleshooting Guide: High Background Noise
High background noise can mask the specific signal from your utrophin reporter construct, leading to a poor signal-to-noise ratio and unreliable data. The following guide addresses common causes of high background and provides targeted solutions.
Issue 1: Suboptimal Cell Culture Conditions
Cell health, density, and culture conditions are critical for reproducible reporter assay results.
| Potential Cause | Recommendation | Quantitative Guideline (to be optimized for your cell line) |
| Cell Seeding Density Too High | Over-confluent cells can lead to increased cell death, altered metabolism, and non-specific reporter expression, all of which contribute to high background. It is crucial to determine the optimal seeding density for your specific cell line and assay duration.[1] | Adherent Cells (e.g., C2C12, HEK293): 10,000 - 50,000 cells/well (96-well plate) Suspension Cells (e.g., Jurkat): 50,000 - 200,000 cells/well (96-well plate) |
| Inconsistent Cell Health | Use cells that are in the logarithmic growth phase and have high viability. Avoid using cells that have been passaged too many times. | Viability: >95% Passage Number: < 20-30 passages from thawing |
| Contamination | Microbial contamination can produce light or interfere with the assay chemistry. Always use sterile techniques and fresh, filtered reagents.[2] | N/A |
Issue 2: Transfection and Reporter Construct Issues
The process of introducing the reporter plasmid into your cells and the nature of the construct itself can be sources of high background.
| Potential Cause | Recommendation | Quantitative Guideline (to be optimized for your cell line) |
| High Amount of Plasmid DNA | Using too much reporter plasmid during transfection can lead to excessively high luciferase expression, which can saturate the detector and increase background. | Reporter Plasmid: 50 - 200 ng/well (96-well plate) |
| Suboptimal Transfection Reagent to DNA Ratio | An improper ratio can lead to cytotoxicity or inefficient transfection, both of which can increase background. Optimize this ratio for your cell line.[3] | Ratio: 1:1 to 3:1 (Transfection Reagent:DNA) |
| Intrinsic Promoter Activity | The utrophin promoter may have a high basal activity in your chosen cell line, contributing to the background signal. The utrophin promoter is known to be associated with a CpG island and has several Sp1 binding sites, which can drive basal transcription.[4][5] | Consider using a cell line with lower endogenous utrophin expression or a reporter construct with a minimal promoter. |
| Empty Vector Control Signal | A high signal from an "empty" vector (lacking the utrophin promoter) suggests that the background is not promoter-specific. This could be due to cryptic transcription factor binding sites within the vector backbone. | Use a promoterless vector as a negative control to assess promoter-independent background.[6] |
Issue 3: Assay Reagents and Plate Reader Settings
The reagents used to measure the reporter signal and the instrument settings can significantly impact background levels.
| Potential Cause | Recommendation | Quantitative Guideline |
| Expired or Improperly Stored Reagents | Luciferase assay reagents are sensitive to light and temperature. Use fresh or properly stored reagents. | Store luciferase substrates at -20°C or below, protected from light.[2] |
| Choice of Microplate | White plates are generally recommended for luminescence assays as they maximize the light signal. However, they can also contribute to higher background and well-to-well crosstalk compared to black plates.[7] For optimal signal-to-noise, black plates are often preferred.[2] | Plate Color: Use solid white plates for maximal signal or solid black plates for the best signal-to-noise ratio. |
| Luminometer Gain/Integration Time | High gain settings or long integration times on the luminometer can amplify background noise. | Adjust the gain or integration time to ensure the signal is within the linear range of the instrument. |
| Serum Interference | Components in serum can sometimes inhibit or enhance luciferase activity. While many modern assays are compatible with serum, it's a factor to consider. | If serum interference is suspected, perform the assay in serum-free media or test different types and concentrations of serum. |
Frequently Asked Questions (FAQs)
Q1: My negative control wells (untransfected cells or cells with a promoterless vector) have high luminescence. What could be the cause?
A1: High background in negative control wells can be due to several factors:
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Reagent Contamination: Your cell culture media, PBS, or lysis buffer may be contaminated with microbes.
-
Autoluminescence of Reagents: Some components in your media or assay buffer may be inherently luminescent.
-
Plate Issues: The type of microplate used can contribute to background luminescence. White plates, while reflecting light, can sometimes have higher phosphorescence than black plates.[7]
-
"Empty" Vector Activity: Your promoterless vector may contain cryptic elements that drive low-level transcription.
Q2: How can I distinguish between a true "hit" compound and a false positive that interferes with the reporter assay?
A2: False positives can arise from compounds that inhibit or stabilize luciferase, or that are autofluorescent. To identify these:
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Counter-screen: Test your hit compounds in a parallel assay using a constitutively active promoter (e.g., CMV) driving the same reporter gene. A compound that shows activity in both the utrophin reporter assay and the counter-screen is likely an assay interference compound.
-
Orthogonal Assay: Confirm your hits using a different technology, such as qPCR to measure endogenous utrophin mRNA levels or a Western blot to detect utrophin protein.
Q3: What is a good signal-to-noise ratio for a utrophin reporter assay?
A3: A signal-to-noise (S/N) ratio of 10 or greater is often considered robust for high-throughput screening, but an acceptable S/N ratio can be assay-dependent. The Z'-factor is another key metric for assay quality, with a value greater than 0.5 indicating an excellent assay.[8]
Q4: Can the choice of transfection reagent affect my background signal?
A4: Yes, some transfection reagents can be more cytotoxic than others, leading to increased cell death and higher background. It is important to optimize the transfection reagent and the amount used for your specific cell line to maximize transfection efficiency while minimizing toxicity.[9]
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare Cell Suspension: Harvest and count cells in the exponential growth phase. Ensure cell viability is >95%.
-
Serial Dilution: Create a series of cell dilutions to seed a 96-well plate with a range of densities (e.g., from 2,500 to 100,000 cells per well).
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Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
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Assay Performance: Perform your standard utrophin reporter assay on the plate.
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Data Analysis: Plot the luminescence signal against the cell number. The optimal seeding density will be within the linear range of this curve, where the signal is strong but not yet plateauing.
Protocol 2: Dual-Luciferase Reporter Assay for Utrophin Promoter Activity
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Cell Seeding: Plate your chosen cell line at the optimized density in a 96-well plate and incubate overnight.
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Transfection: Co-transfect the cells with your utrophin promoter-firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter.
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Incubation: Incubate for 24-48 hours to allow for reporter gene expression.
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Compound Treatment (Optional): If screening for compounds, add them to the wells at the desired concentrations and incubate for the appropriate time.
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Cell Lysis: Remove the culture medium and add passive lysis buffer to each well.
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Luciferase Assay:
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Add the firefly luciferase substrate to each well and measure the luminescence (Signal A).
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Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the firefly signal and initiate the Renilla reaction. Measure the luminescence (Signal B).
-
-
Data Normalization: Calculate the ratio of Signal A to Signal B for each well. This normalization corrects for variability in transfection efficiency and cell number.
Visualizations
Caption: Simplified utrophin signaling pathway leading to gene transcription.
Caption: General experimental workflow for a utrophin reporter assay.
Caption: Troubleshooting decision tree for high background in utrophin assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. Molecular and functional analysis of the utrophin promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and functional analysis of the utrophin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
addressing high variability between luciferase assay replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability between luciferase assay replicates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high variability between my luciferase assay replicates?
High variability in luciferase assay replicates can stem from several factors throughout the experimental workflow. The most common sources of error include:
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Pipetting Inaccuracy: Small variations in the volumes of reagents, cell suspensions, or lysates can lead to significant differences in luminescence readings.[1]
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Inconsistent Cell Health and Number: Differences in cell confluency, viability, and passage number between wells can affect transfection efficiency and overall luciferase expression.[1][2]
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Variable Transfection Efficiency: The efficiency of plasmid DNA delivery into cells can vary significantly between wells, leading to inconsistent reporter gene expression.[1][3]
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Reagent Instability and Handling: Improper storage, repeated freeze-thaw cycles, or using reagents past their half-life can reduce the activity of luciferase and its substrate.[2][3]
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"Edge Effects" in Microplates: Wells on the outer edges of a multi-well plate are more prone to evaporation and temperature fluctuations, which can impact cell growth and assay performance.[4]
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Instrument Settings and Signal Detection: Inconsistent timing between reagent addition and measurement, or using inappropriate instrument settings, can introduce variability, especially with flash-type assays.[5][6]
Q2: How can I minimize pipetting errors in my luciferase assay?
To minimize pipetting errors, consider the following best practices:
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Use a Master Mix: Prepare a master mix of your reagents (e.g., transfection reagents, lysis buffer, luciferase substrate) to ensure that each well receives the same concentration of components.[3][4]
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Calibrate Pipettes: Regularly calibrate your single and multichannel pipettes to ensure accurate and precise liquid handling.[4]
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Consistent Technique: Use a consistent pipetting technique for all samples, including the same speed and immersion depth.
Q3: How does cell confluency affect my luciferase assay results?
Cell confluency can significantly impact the outcome of your luciferase assay.[1]
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Low Confluency: Can lead to poor cell health and lower transfection efficiency.
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High Confluency (Overly Confluent): Can also result in reduced transfection efficiency as cells have less surface area available for transfection complexes.[1] It can also lead to changes in cellular physiology, affecting gene expression.
It is crucial to maintain a consistent and optimal cell confluency for all replicates and experiments.
Q4: What is a dual-luciferase assay and how can it help reduce variability?
A dual-luciferase assay system involves the simultaneous expression of two different luciferases (e.g., Firefly and Renilla) from two separate reporter vectors.[3][7]
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Experimental Reporter (e.g., Firefly luciferase): Measures the activity of the promoter of interest.
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Control Reporter (e.g., Renilla luciferase): Driven by a constitutive promoter, providing a baseline of transfection efficiency and cell viability.[7]
By calculating the ratio of the experimental luciferase activity to the control luciferase activity, you can normalize the results, which helps to correct for variability in transfection efficiency and cell number.[3][8]
Troubleshooting Guides
Guide 1: High Coefficient of Variation (%CV) Between Technical Replicates
High %CV indicates significant variability between your technical replicates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Use calibrated pipettes and prepare a master mix of reagents to be added to all wells.[3][4] | Reduced well-to-well variability in reagent volume. |
| Inconsistent Cell Number | Ensure a homogenous cell suspension before seeding and use an automated cell counter for accuracy.[2] | More consistent cell numbers across wells, leading to more uniform luciferase expression. |
| Edge Effects | Avoid using the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier.[2][4] | Minimized evaporation and temperature gradients, leading to more consistent results across the plate. |
| Incomplete Mixing | After adding the luciferase substrate, ensure proper mixing by gentle orbital shaking before reading.[2] | Uniform distribution of substrate and enzyme, resulting in a more stable and consistent luminescent signal. |
| Inconsistent Timing (Flash Assays) | Use a luminometer with injectors to ensure consistent timing between substrate addition and measurement.[3][5] If using a manual method, be as consistent as possible with the timing for each well.[6] | Reduced variability due to the rapid decay of the luminescent signal in flash assays. |
Guide 2: High Variability Between Biological Replicates or Experiments
Difficulty in reproducing results across different experimental days is a common challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Cell Confluency | Plate cells at a consistent density and ensure they reach the optimal confluency for transfection at the same time for each experiment.[1] | Improved consistency in transfection efficiency and cellular response. |
| Reagent Batch Variation | If possible, use the same batch of critical reagents (e.g., luciferase substrate, transfection reagent) for a set of comparative experiments.[2] | Minimized variability introduced by slight differences in reagent formulation or activity. |
| Cell Passage Number | Maintain a consistent and narrow range of cell passage numbers for all experiments, as cell characteristics can change over time in culture.[2] | Reduced variability in cellular physiology, including transfection efficiency and gene expression. |
| Inconsistent Incubation Times | Ensure that incubation times for transfection, treatment, and lysis are kept consistent across all experiments. | More reproducible biological effects and reporter expression levels. |
Experimental Protocols
Protocol 1: Optimizing Transfection to Reduce Variability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Ensure a homogenous cell suspension by gently mixing before and during plating.
-
DNA-Transfection Reagent Complex Formation:
-
Prepare a master mix of plasmid DNA (both experimental reporter and control reporter for dual-luciferase assays) and serum-free medium.
-
In a separate tube, prepare a master mix of the transfection reagent and serum-free medium.
-
Combine the DNA and transfection reagent mixes, mix gently, and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.
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Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions.
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Lysis and Luminescence Measurement: Proceed with cell lysis and luminescence measurement as per the manufacturer's protocol.
Protocol 2: Standard Luciferase Assay Workflow
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Reagent Preparation: Thaw all necessary reagents, including lysis buffer and luciferase substrate, and allow them to equilibrate to room temperature.[9] Prepare the luciferase working solution by mixing the substrate and buffer according to the manufacturer's instructions. Protect the reconstituted reagent from light.
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Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
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Add the appropriate volume of lysis buffer to each well.
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Incubate for the recommended time at room temperature with gentle rocking to ensure complete lysis.
-
-
Luminescence Measurement:
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Transfer a small volume (e.g., 20 µL) of the cell lysate to a white, opaque 96-well assay plate.[1]
-
Add the luciferase working solution to each well. If using a luminometer with injectors, the instrument will perform this step.
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Immediately measure the luminescence using a luminometer. For flash assays, a 2-second delay followed by a 10-second measurement is a common setting.[9]
-
Visualizations
Caption: A simplified workflow for a typical luciferase reporter assay.
Caption: A logical troubleshooting flow for addressing high variability.
Caption: The principle of a dual-luciferase reporter assay for normalization.
References
Utrophin activator-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Utrophin activator-1. The information is designed to address common challenges related to the solubility and stability of this compound.
I. Compound Information and Data
While specific quantitative data on the solubility and stability of Utrophin activator-1 is limited in publicly available literature, this section summarizes known properties and provides general handling recommendations.
Table 1: Physicochemical and Biological Properties of Utrophin Activator-1
| Property | Value | Reference |
| IUPAC Name | N,N-diethyl-4-(6-methyl-5-nitro-2H-indazol-2-yl)aniline | N/A |
| Molecular Formula | C₁₇H₂₁N₅ | [1][2] |
| Molecular Weight | 295.38 g/mol | [1][2] |
| EC₅₀ | 1.8 µM (for utrophin upregulation) | [3][4][5] |
| Appearance | Solid powder (visual inspection) | N/A |
Table 2: Solubility Profile of Utrophin Activator-1
| Solvent | Solubility | Recommendations |
| DMSO | Data not publicly available (qualitatively described as soluble) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not publicly available | May be a suitable solvent, but requires empirical testing. |
| Water | Expected to be poorly soluble | Not recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Expected to be poorly soluble | Prepare working dilutions from a DMSO stock immediately before use. |
Table 3: Stability and Storage Recommendations for Utrophin Activator-1
| Condition | Recommendation | Rationale |
| Solid (Powder) | Store at 2-8°C, sealed and protected from moisture. | To prevent degradation and ensure long-term stability. |
| Stock Solution (in DMSO) | Aliquot and store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | To maintain the integrity of the compound in solution. |
| Working Dilutions (in aqueous media) | Prepare fresh for each experiment and use immediately. | To avoid precipitation and degradation in aqueous environments. |
| Light Exposure | Store in the dark. | As a precaution, as light sensitivity has not been characterized. |
| pH | Maintain near-neutral pH for working solutions. | To prevent potential pH-dependent hydrolysis. |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Utrophin activator-1?
A1: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.95 mg of Utrophin activator-1 (MW: 295.38) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.
Q2: My Utrophin activator-1 precipitated when I added it to my cell culture medium. What should I do?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
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Lower the final concentration: The concentration of Utrophin activator-1 in your experiment may be too high. Try a lower final concentration.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain solubility. Ensure your vehicle control has the same final DMSO concentration.
-
Prepare fresh dilutions: Always prepare working dilutions from your DMSO stock immediately before adding to the cell culture medium. Do not store the compound in aqueous solutions.
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) medium while gently vortexing can sometimes improve solubility.
Q3: How can I be sure that my Utrophin activator-1 is active?
A3: The activity of Utrophin activator-1 can be confirmed by measuring the upregulation of utrophin protein and mRNA in a responsive cell line, such as C2C12 myoblasts. A dose-response experiment can be performed to determine the EC₅₀, which should be around 1.8 µM. A positive control, if available, and a vehicle control (DMSO) should be included in your experiments.
Q4: Is Utrophin activator-1 sensitive to light or pH?
A4: Specific data on the light and pH sensitivity of Utrophin activator-1 are not available. As a general precaution for small organic molecules, it is recommended to store solutions protected from light. For experiments, working solutions should be prepared in buffers with a near-neutral pH to avoid potential degradation.
III. Troubleshooting Guides
Issue 1: Inconsistent or No Utrophin Upregulation
| Possible Cause | Troubleshooting Step |
| Compound Degradation | * Use a fresh aliquot of the stock solution. * Ensure proper storage of the solid compound and stock solutions. * Prepare working dilutions immediately before use. |
| Solubility Issues | * Visually inspect the cell culture medium for any signs of precipitation after adding the compound. * Follow the recommendations in FAQ Q2 to improve solubility. |
| Cell-related Problems | * Ensure cells are healthy and not passaged too many times. * Optimize cell density at the time of treatment. * Confirm that the cell line used is responsive to utrophin upregulation. |
| Incorrect Concentration | * Verify the calculations for your stock and working solutions. * Perform a dose-response experiment to find the optimal concentration. |
| Experimental Procedure | * Ensure consistent incubation times. * Include appropriate positive and negative controls. |
Issue 2: High Well-to-Well Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | * Ensure the compound is fully dissolved in the stock solution before making dilutions. * Mix the working solution thoroughly before adding to the wells. |
| Pipetting Errors | * Use calibrated pipettes and proper pipetting techniques. |
| Uneven Cell Seeding | * Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| Edge Effects in Plates | * Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS to maintain humidity. |
IV. Experimental Protocols
Protocol 1: Preparation of Utrophin Activator-1 Stock and Working Solutions
-
Materials:
-
Utrophin activator-1 (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
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Weigh out 2.95 mg of Utrophin activator-1 powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
For a final concentration of 1 µM in 1 mL of cell culture medium, dilute 0.1 µL of the 10 mM stock into the medium. It is recommended to perform serial dilutions to ensure accuracy.
-
Prepare the working solution fresh for each experiment.
-
Protocol 2: Utrophin Upregulation Assay in C2C12 Cells
-
Cell Seeding:
-
Seed C2C12 myoblasts in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Compound Treatment:
-
Prepare working solutions of Utrophin activator-1 at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) in cell culture medium.
-
Also prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Analysis:
-
After incubation, harvest the cells for either protein or RNA analysis.
-
For protein analysis (Western Blot), lyse the cells in RIPA buffer with protease inhibitors.
-
For RNA analysis (qPCR), lyse the cells in a suitable lysis buffer for RNA extraction.
-
Protocol 3: Western Blot for Utrophin Detection
-
Protein Quantification:
-
Quantify the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against utrophin (e.g., anti-utrophin monoclonal antibody) overnight at 4°C.
-
Wash the membrane with TBST.
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Incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the utrophin signal to a loading control (e.g., GAPDH, β-actin, or tubulin).
-
V. Visualizations
Caption: Simplified signaling pathway for utrophin upregulation.
Caption: General experimental workflow for Utrophin activator-1.
Caption: Troubleshooting decision tree for Utrophin activator-1 experiments.
References
- 1. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Utrophin activator-1 | Utrophin上调剂 | MCE [medchemexpress.cn]
Technical Support Center: Assessing Potential Cytotoxicity of Utrophin Activator-1
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the potential cytotoxicity of Utrophin activator-1. Utrophin up-regulation is a promising therapeutic strategy for Duchenne Muscular Dystrophy (DMD).[1][2][3][4] However, as with any novel compound, a thorough evaluation of its cytotoxic potential is a critical step in the drug development process.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is Utrophin activator-1 and why is its cytotoxicity a concern?
A1: Utrophin activator-1 is a small molecule designed to increase the expression of utrophin, a protein that can functionally compensate for the lack of dystrophin in muscle cells, offering a potential therapeutic avenue for DMD.[1][4] While the primary goal is to up-regulate utrophin, it is crucial to assess whether Utrophin activator-1 exhibits off-target effects that could lead to cell damage or death (cytotoxicity), which could compromise its safety and efficacy as a therapeutic agent.[5][7]
Q2: What are the common in vitro assays to assess the cytotoxicity of Utrophin activator-1?
A2: Several in vitro assays can be employed to measure the cytotoxicity of Utrophin activator-1. The most common include:
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
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Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[6][7]
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Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): These assays detect specific markers of programmed cell death (apoptosis), providing insights into the mechanism of cell death.[8][9]
Q3: What are some potential signaling pathways that could be affected by Utrophin activator-1 and lead to cytotoxicity?
A3: Utrophin expression is regulated by various signaling pathways.[4][10][11] While Utrophin activator-1 is designed to target these pathways for therapeutic benefit, off-target modulation could lead to cytotoxicity. Potential pathways of concern include:
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Growth Factor Signaling Pathways (e.g., MAPK/ERK): Heregulin-mediated activation of the ERK signaling pathway can induce utrophin transcription.[10] Dysregulation of this pathway can impact cell proliferation and survival.
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Calcium Signaling Pathways: Calcineurin, a calcium-dependent phosphatase, is involved in utrophin expression.[12] Perturbations in calcium homeostasis can be cytotoxic.
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AMP-activated protein kinase (AMPK) signaling: Activation of AMPK can enhance utrophin expression.[10] However, profound or sustained AMPK activation can also trigger cell death.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cytotoxic assessment of Utrophin activator-1.
Issue 1: High Variability in MTT Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing.[13] |
| Edge effects in the microplate | Avoid using the outer wells of the 96-well plate for experimental samples as they are prone to evaporation. Fill the outer wells with sterile PBS or media.[14][15] |
| Compound precipitation | Visually inspect the wells for any precipitate of Utrophin activator-1. If observed, consider using a lower concentration or a different solvent. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO).[14] |
| Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination. |
Issue 2: Discrepancy Between MTT and LDH Assay Results
| Potential Cause | Troubleshooting Step |
| Different cytotoxicity mechanisms | Utrophin activator-1 might be cytostatic (inhibiting proliferation) rather than cytotoxic (causing cell death) at certain concentrations. An MTT assay would show reduced signal, while an LDH assay might not show a significant increase. Consider performing a cell proliferation assay (e.g., CFSE staining) to distinguish between cytostatic and cytotoxic effects.[15][16] |
| Assay interference | The compound may interfere with the assay chemistry. Run a cell-free control with Utrophin activator-1 and the assay reagents to check for direct interactions.[14] |
| Timing of assay | The kinetics of cell death can vary. LDH release is a later event compared to the loss of metabolic activity. Perform a time-course experiment to determine the optimal endpoint for each assay.[14] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is designed to assess the effect of Utrophin activator-1 on the metabolic activity of a chosen cell line (e.g., C2C12 myoblasts).
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of Utrophin activator-1 in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant from each well without disturbing the cells.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Controls: Include a background control (medium only), a vehicle control, and a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).[15]
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control after subtracting the background.
Quantitative Data Summary
The following tables present hypothetical data from cytotoxicity assays performed on a muscle cell line treated with Utrophin activator-1 for 48 hours.
Table 1: MTT Assay Results for Utrophin activator-1
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.09 | 97.6 |
| 5 | 1.15 ± 0.11 | 92.0 |
| 10 | 0.98 ± 0.15 | 78.4 |
| 25 | 0.63 ± 0.12 | 50.4 |
| 50 | 0.31 ± 0.07 | 24.8 |
| 100 | 0.15 ± 0.05 | 12.0 |
Table 2: LDH Assay Results for Utrophin activator-1
| Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.02 | 0 |
| 1 | 0.13 ± 0.03 | 1.1 |
| 5 | 0.18 ± 0.04 | 6.7 |
| 10 | 0.35 ± 0.06 | 25.6 |
| 25 | 0.78 ± 0.09 | 73.3 |
| 50 | 1.15 ± 0.12 | 114.4 |
| 100 | 1.35 ± 0.15 | 136.7 |
| Maximum LDH Release | 1.02 ± 0.10 | 100 |
Visualizations
The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the action of Utrophin activator-1.
Caption: Workflow for assessing the cytotoxicity of Utrophin activator-1.
Caption: Potential signaling pathways influenced by Utrophin activator-1.
References
- 1. What are UTRN activators and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. Promising therapeutic approaches of utrophin replacing dystrophin in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. kosheeka.com [kosheeka.com]
- 9. benchchem.com [benchchem.com]
- 10. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Utrophin Activators
Welcome to the technical support center for researchers, scientists, and drug development professionals working on utrophin activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of small molecule utrophin activators?
A1: The primary challenges stem from the physicochemical properties of the compounds and physiological factors in the gastrointestinal (GI) tract.[1][2] Many small molecule activators are lipophilic, leading to poor aqueous solubility, which is a rate-limiting step for absorption. Key factors include:
-
Drug-Specific Factors: Poor solubility, high lipophilicity, chemical instability in the GI tract's pH range, and susceptibility to first-pass metabolism.[2][3]
-
Physiological Factors: Gastric emptying time, intestinal transit time, presence or absence of food, and activity of drug-metabolizing enzymes and transporters in the gut wall and liver.[3][4]
Q2: How can diet impact the absorption of utrophin activators?
A2: Diet can significantly influence the absorption of lipophilic compounds. For the first-generation utrophin modulator, ezutromid (B1671843), administration with a balanced diet that included full-fat milk enhanced its systemic exposure in Duchenne muscular dystrophy (DMD) patients.[5][6][7] This is likely due to:
-
Increased Dissolution Time: Food can prolong the drug's residence time in the GI tract.[4]
-
Enhanced Solubilization: The presence of fats can stimulate the release of bile salts, which help emulsify and solubilize lipophilic drugs, thereby improving their absorption.[4]
Q3: What was the issue with the first-generation utrophin activator, ezutromid, and how are next-generation compounds addressing this?
A3: Ezutromid (SMT C1100) was the first orally bioavailable utrophin modulator to enter clinical trials.[8] However, it exhibited low systemic exposure in DMD patients compared to healthy volunteers, potentially due to dietary differences.[5][7] While its absorption was improved with a controlled diet, its development was ultimately discontinued (B1498344) after a Phase 2 trial failed to show sustained efficacy.[9][10]
Second-generation compounds, such as SMT022357, were developed with improved physicochemical properties and a more robust metabolic profile.[11] These improvements aim to achieve higher and more consistent plasma concentrations, leading to better target engagement in skeletal, respiratory, and cardiac muscles.[11]
Troubleshooting Guides
Problem 1: Low or highly variable plasma concentrations of my utrophin activator in preclinical models (e.g., mdx mice).
This is a common issue that can confound efficacy studies. The following logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low in vivo exposure.
Problem 2: My utrophin activator shows good in vitro activity but fails to increase utrophin protein levels in vivo.
This discrepancy often points to insufficient target engagement due to poor pharmacokinetics (PK) or pharmacodynamics (PD).
-
Step 1: Verify Drug Exposure at the Target Tissue. It is crucial to measure not just plasma concentration, but also the concentration of the compound in muscle tissue. A low muscle-to-plasma ratio may indicate poor tissue penetration.
-
Step 2: Re-evaluate the PK/PD Relationship. The plasma concentration required to modulate utrophin expression in preclinical models should be established. For ezutromid, plasma concentrations achieved with a 2500 mg BID dose (with a balanced diet and milk) were considered sufficient to modulate utrophin based on preclinical data.[6][7]
-
Step 3: Consider the Mechanism of Action. Ezutromid is known to be an antagonist of the Aryl Hydrocarbon Receptor (AhR).[9] Confirm that your compound effectively engages this target in vivo.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ezutromid in Pediatric DMD Patients
This table summarizes the systemic exposure of ezutromid when administered with a balanced diet and full-fat milk, demonstrating the impact of this strategy on bioavailability.
| Parameter | 1250 mg BID Dose | 2500 mg BID Dose |
| Cmax (ng/mL) | 1,460 | 3,110 |
| AUC0-12h (ng·h/mL) | 9,800 | 21,300 |
| Tmax (hours) | 4.0 | 4.0 |
Data adapted from a Phase 1b clinical trial in pediatric DMD patients on a controlled diet.[5][7] BID: twice daily; Cmax: maximum plasma concentration; AUC0-12h: area under the curve from 0 to 12 hours; Tmax: time to reach maximum concentration.
Experimental Protocols & Methodologies
Protocol: Assessment of Oral Bioavailability in the mdx Mouse Model
This protocol provides a standardized workflow for evaluating the pharmacokinetics of a novel utrophin activator.
Caption: Experimental workflow for in vivo bioavailability assessment.
Methodology Details:
-
Animals: Use age-matched male mdx mice, which are the standard preclinical model for DMD.
-
Formulation: The test compound should be formulated in a vehicle appropriate for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water). The stability and homogeneity of the formulation must be confirmed.
-
Dosing: Administer a single dose via oral gavage. The volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
Blood Collection: Collect approximately 50-75 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the utrophin activator in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax, Tmax, and AUC.
Signaling Pathway Visualization
Aryl Hydrocarbon Receptor (AhR) Pathway for Utrophin Modulation
Ezutromid and related second-generation compounds are thought to upregulate utrophin by acting as antagonists of the Aryl Hydrocarbon Receptor (AhR).[9] This pathway illustrates the proposed mechanism.
Caption: Proposed AhR signaling pathway for utrophin upregulation.
References
- 1. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 2. A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1b Trial to Assess the Pharmacokinetics of Ezutromid in Pediatric Duchenne Muscular Dystrophy Patients on a Balanced Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of next generation utrophin modulators for Duchenne muscular dystrophy: learning from clinical setbacks | School of Chemistry | University of Leeds [eps.leeds.ac.uk]
- 10. Ezutromid - Wikipedia [en.wikipedia.org]
- 11. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utrophin Modulator Drug Development
Welcome to the Utrophin Modulator Drug Development Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to upregulate utrophin as a therapy for Duchenne Muscular Dystrophy (DMD).
Frequently Asked Questions (FAQs)
1. General Concepts
| Question | Answer |
| Why pursue utrophin modulation for DMD? | Utrophin is a functional paralogue of dystrophin.[1][2][3] Upregulating its expression is a promising therapeutic strategy applicable to all DMD patients, regardless of their specific DMD gene mutation.[1][3][4][5] Studies in mdx mice have shown that increasing utrophin levels can compensate for the lack of dystrophin, preventing pathology and restoring muscle function.[6] |
| What was the outcome of the ezutromid (B1671843) clinical trial? | The Phase 2 clinical trial for ezutromid, a first-in-class utrophin modulator, was discontinued.[7][8][9] While promising interim data at 24 weeks showed some reduction in muscle damage, the trial failed to meet its primary and secondary endpoints at the full 48 weeks, demonstrating a lack of sustained clinical benefit.[4][7][10][8][11][12] |
| What is the known mechanism of action for ezutromid? | Subsequent research identified the Aryl Hydrocarbon Receptor (AhR) as the molecular target of ezutromid.[4][7] Ezutromid acts as an AhR antagonist, and this antagonism leads to the upregulation of utrophin.[4][7] This discovery has paved the way for target-based drug discovery programs.[7] |
| What are the main signaling pathways that regulate utrophin expression? | Several pathways are known to modulate utrophin expression, providing multiple targets for drug development. These include the Aryl Hydrocarbon Receptor (AhR) pathway, the p38 MAPK pathway, and the ERK signaling pathway.[4][7][13][14][15][16][17] |
2. Experimental Assays & Protocols
| Question | Answer |
| What is a common primary screening assay for utrophin modulators? | Cell-based reporter assays, typically using a luciferase gene linked to the utrophin promoter, are widely used for high-throughput screening (HTS).[15] These assays allow for the rapid testing of large compound libraries to identify molecules that activate utrophin transcription.[15] |
| How can I confirm hits from a primary screen? | Hits should be validated using orthogonal assays. This includes quantifying endogenous utrophin mRNA levels via qPCR and, most importantly, protein levels via Western blotting or immunofluorescence in relevant muscle cell lines (e.g., C2C12).[13][18] |
| What is the best animal model for in vivo testing? | The mdx mouse is the most widely used animal model for DMD research and for testing utrophin modulators.[14][19][20] These mice lack dystrophin and exhibit muscle pathology that can be ameliorated by successful therapeutic interventions.[6][19][20] |
| How do I quantify utrophin upregulation in vivo? | Utrophin levels in muscle tissue from treated mdx mice are typically measured by qPCR for mRNA and Western blotting or immunofluorescence for protein.[2][19] It is critical to compare results to untreated mdx and wild-type controls. |
Troubleshooting Guides
Guide 1: Cell-Based Luciferase Reporter Assays
This guide addresses common issues encountered when using luciferase reporter assays to screen for utrophin promoter activators.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Pipetting errors: Small volume inaccuracies can lead to large differences in luminescence.[21][22][23] 2. Inconsistent cell health/confluency: Transfection efficiency is highly dependent on cell state.[22] 3. "Flash" kinetics of assay: If not using a luminometer with injectors, the signal can decay rapidly after reagent addition, causing reading inconsistencies.[24] | 1. Prepare a master mix for transfection and luciferase reagents. Use calibrated multichannel pipettes.[21][22] 2. Ensure consistent cell seeding density and monitor confluency carefully before transfection. Do not use overly confluent cells.[22] 3. Use a luminometer with automatic injectors. Alternatively, switch to a "glow" type luciferase assay formulation (e.g., Promega Dual-Glo®) which provides a more stable signal.[24] |
| Weak or no signal | 1. Low transfection efficiency: Some cell lines are difficult to transfect. DNA quality may be poor (containing endotoxins).[21][22] 2. Weak promoter activity: Basal utrophin promoter activity might be low in the chosen cell line. 3. Reagent issues: Luciferase substrate (luciferin) may have degraded. | 1. Optimize the DNA:transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA.[21][22] 2. Consider using a different cell line or adding a positive control (e.g., a known utrophin upregulator like anisomycin).[14] 3. Use freshly prepared reagents. Store luciferin (B1168401) protected from light and on ice for immediate use.[21] |
| High background signal | 1. Plate type: White plates can cause signal cross-talk between wells and may phosphoresce.[25] 2. High luciferase expression: A very strong promoter or high plasmid concentration can saturate the detector.[25] | 1. Use opaque, white-walled plates with clear bottoms, or solid black plates to minimize cross-talk and background.[21] 2. Reduce the amount of reporter plasmid used in the transfection. Decrease the signal integration time on the luminometer.[25] |
| Results not reproducible between experiments | 1. Biological variation: Cell passage number, serum batch, and minor differences in culture conditions can affect results. 2. Reagent batch differences: Using different lots of reagents can introduce variability. | 1. Use cells within a consistent, low passage number range. Standardize all cell culture procedures. Always run a positive and negative control in every experiment. 2. Aliquot and freeze reagents from a single batch to use across a series of experiments. |
Guide 2: Utrophin Western Blotting
Utrophin is a large protein (~395 kDa), which presents specific challenges for Western blotting. This guide provides troubleshooting for common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no utrophin band | 1. Inefficient protein transfer: Due to its large size, utrophin may not transfer efficiently from the gel to the membrane.[26] 2. Low protein abundance: Utrophin may be expressed at low levels in your sample. 3. Ineffective antibody: The primary antibody may have low affinity, or the wrong secondary antibody is being used. | 1. Use a low percentage Tris-Acetate gel (e.g., 3-8%) for better resolution of large proteins. Perform a wet transfer overnight at a low, constant voltage (e.g., 30V) in a cold room.[26] Use a PVDF membrane, which has a higher binding capacity. 2. Increase the total protein loaded per lane (e.g., up to 50 µg of muscle lysate).[27] Use a positive control (e.g., lysate from mdx mouse muscle, which has upregulated utrophin). 3. Validate your primary antibody. Ensure the secondary antibody is specific to the primary's host species and isotype. Optimize antibody concentrations and increase incubation times (e.g., overnight at 4°C for the primary).[28] |
| High background / Non-specific bands | 1. Inadequate blocking: The blocking buffer is not effectively preventing non-specific antibody binding. 2. Antibody concentration too high: Both primary and secondary antibodies can cause background if used at excessive concentrations. 3. Insufficient washing: Unbound antibodies are not being washed away effectively. | 1. Block for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST. 2. Perform an antibody titration to determine the optimal dilution for both primary and secondary antibodies. 3. Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST) after both primary and secondary antibody incubations. |
| Inconsistent loading | 1. Inaccurate protein quantification: The initial measurement of protein concentration was incorrect. 2. Pipetting errors during loading. | 1. Use a reliable protein assay (e.g., BCA) and ensure all samples are within the linear range of the assay. 2. Carefully pipette samples. Always normalize the utrophin band intensity to a reliable loading control (e.g., α-Tubulin or α-actinin) to correct for minor loading variations.[26][27] |
Guide 3: In Vivo Studies in mdx Mice
This guide focuses on challenges related to data interpretation in preclinical studies using the mdx mouse model.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty distinguishing drug-induced vs. regeneration-induced utrophin | In dystrophic muscle, utrophin is naturally upregulated as part of the muscle regeneration/repair process.[3][29][30][31] This can confound the interpretation of a drug's effect. | 1. Co-stain for regeneration markers: Perform immunofluorescence for utrophin alongside a marker of regenerating fibers, such as embryonic myosin heavy chain (MyHC-emb).[29] A successful modulator should increase utrophin on mature, non-regenerating fibers and, over time, lead to a decrease in MyHC-emb-positive fibers as muscle damage is reduced.[3][29][31] 2. Analyze non-regenerating dystrophic muscle: As a proof of concept, utrophin upregulation can be assessed in dystrophic muscles that do not undergo regeneration, such as in gamma-irradiated limb muscle.[2] |
| Discrepancy between mRNA and protein levels | 1. Post-transcriptional regulation: Utrophin expression is heavily regulated at the post-transcriptional level, including by microRNAs and mRNA stability factors.[13][32][33] A drug may increase transcription (mRNA), but translation may still be repressed. 2. Protein instability/degradation: The newly synthesized protein may not be stable. | 1. Investigate if your compound affects the 5' or 3' UTRs of utrophin mRNA. It may be necessary to screen for compounds that relieve post-transcriptional repression.[32] 2. Assess the localization of the utrophin protein. For functional benefit, it must localize to the sarcolemma. Perform immunofluorescence to confirm correct localization. |
| Lack of functional improvement despite utrophin increase | 1. Insufficient utrophin levels: A small increase in utrophin may not be enough to provide a functional benefit. Studies suggest a 1.5-fold increase can be beneficial, but higher levels may be needed for a robust rescue.[3] 2. Incorrect localization: The upregulated utrophin is not being incorporated into the dystrophin-associated protein complex at the sarcolemma. | 1. Aim for compounds with higher efficacy. It may be necessary to combine modulators that work through different mechanisms (e.g., a transcriptional activator and a post-transcriptional derepressor). 2. Use immunofluorescence to confirm sarcolemmal localization of utrophin. Co-stain for other components of the glycoprotein (B1211001) complex (e.g., β-dystroglycan) to assess complex restoration. |
Key Experimental Protocols & Visualizations
Signaling Pathways in Utrophin Regulation
The diagrams below illustrate key signaling pathways that can be targeted for utrophin upregulation.
Caption: Key signaling pathways controlling utrophin expression.
Experimental Workflow: High-Throughput Screening (HTS)
The following diagram outlines a typical workflow for identifying and validating small molecule utrophin modulators.
Caption: Workflow for utrophin modulator drug discovery.
Logical Workflow: Interpreting In Vivo Utrophin Upregulation
This diagram illustrates the logic for correctly interpreting utrophin protein changes in treated mdx mice.
Caption: Logic for in vivo utrophin upregulation analysis.
References
- 1. Identification of serum protein biomarkers for utrophin based DMD therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-utrophin up-regulation in mdx skeletal muscle is independent of regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Russell group research reveals molecular target of the Utrophin modulator Ezutromid — Department of Pharmacology [pharm.ox.ac.uk]
- 8. labiotech.eu [labiotech.eu]
- 9. pharmafile.com [pharmafile.com]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Summit Crashes in Pre-Market Trading Following Failure of Mid-Stage DMD Treatment - BioSpace [biospace.com]
- 13. addi.ehu.eus [addi.ehu.eus]
- 14. Anisomycin Activates Utrophin Upregulation Through a p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addi.ehu.es [addi.ehu.es]
- 16. Anisomycin Activates Utrophin Upregulation Through a p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of p38 signaling increases utrophin A expression in skeletal muscle via the RNA-binding protein KSRP and inhibition of AU-rich element-mediated mRNA decay: implications for novel DMD therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exercise increases utrophin protein expression in the mdx mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. goldbio.com [goldbio.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 26. fda.gov [fda.gov]
- 27. researchgate.net [researchgate.net]
- 28. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
- 29. Embryonic myosin is a regeneration marker to monitor utrophin-based therapies for DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification of serum protein biomarkers for utrophin based DMD therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Correlation of Utrophin Levels with the Dystrophin Protein Complex and Muscle Fibre Regeneration in Duchenne and Becker Muscular Dystrophy Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. High-throughput identification of post-transcriptional utrophin up-regulators for Duchenne muscle dystrophy (DMD) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Promising therapeutic approaches of utrophin replacing dystrophin in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Utrophin Activator-1 and Nabumetone for Duchenne Muscular Dystrophy Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two compounds, Utrophin activator-1 and nabumetone (B1676900), which have been identified as potential therapeutic agents for Duchenne muscular dystrophy (DMD) through their ability to upregulate utrophin expression. This document summarizes their mechanisms of action, presents supporting experimental data, and details the methodologies of key experiments.
Executive Summary
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of dystrophin, a critical protein for muscle fiber integrity. A promising therapeutic strategy for DMD is the upregulation of utrophin, a dystrophin homologue that can compensate for its absence. This guide compares Utrophin activator-1, a novel benzoxazole (B165842) derivative, and nabumetone, an existing non-steroidal anti-inflammatory drug (NSAID), both of which have been shown to increase utrophin levels in preclinical studies.
Utrophin activator-1 is a potent, purpose-designed utrophin upregulator identified through a high-throughput screening campaign. In contrast, nabumetone was identified as a utrophin promoter activator through the screening of a library of already-approved drugs, offering a potential advantage in terms of its known safety profile in humans.
This comparison aims to provide a clear, data-driven overview to inform further research and development efforts in the field of DMD therapeutics.
Mechanism of Action
Utrophin Activator-1
Utrophin activator-1 is a 2-arylbenzoxazole derivative identified as a potent upregulator of utrophin production.[1] Its mechanism of action is centered on the activation of the utrophin promoter, leading to increased transcription of the utrophin gene. The specific signaling pathway through which Utrophin activator-1 exerts its effect has not been fully elucidated in the public domain. However, the general mechanism of utrophin activators involves transcriptional and post-transcriptional regulation of the utrophin gene.[2]
Nabumetone
Nabumetone is a well-established NSAID that acts as a selective inhibitor of cyclooxygenase-2 (COX-2) after being converted to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[3] In the context of DMD, nabumetone has been identified as an activator of the utrophin A promoter.[3][4] This dual mechanism suggests that nabumetone could offer both anti-inflammatory benefits, addressing the chronic inflammation present in dystrophic muscle, and a disease-modifying effect through utrophin upregulation. The precise signaling cascade by which nabumetone activates the utrophin promoter is not yet fully understood, but several pathways are known to regulate utrophin expression, including the p38 MAPK, AMPK, and calcineurin/NFAT pathways.[5]
Data Presentation: In Vitro Efficacy
The following table summarizes the quantitative data from key in vitro experiments for both compounds.
| Parameter | Utrophin Activator-1 | Nabumetone |
| Compound Class | 2-Arylbenzoxazole | Non-steroidal anti-inflammatory drug (NSAID) |
| Cell Line Used | Murine H2K cells | Murine C2C12 muscle cells |
| Assay | Utrophin promoter-luciferase reporter assay | Utrophin promoter-luciferase reporter assay, qRT-PCR, Western Blot |
| EC50 | 1.8 µM[1][6] | Not reported |
| Utrophin Promoter Activation | Potent activation (specific fold-change not publicly available) | Dose-dependent activation up to 3.5-fold[3] |
| Utrophin mRNA Upregulation | Not reported | ~1.8-fold increase[3] |
| Utrophin Protein Upregulation | Not reported | ~1.2-fold increase[3] |
Experimental Protocols
Utrophin Promoter Luciferase Reporter Assay
This assay is a high-throughput method used to screen for compounds that can activate the utrophin promoter.
Cell Line:
-
For Utrophin activator-1: Murine H2K cells stably transfected with a luciferase reporter gene under the control of the human utrophin promoter.
-
For Nabumetone: Murine C2C12 muscle cells stably transfected with a human utrophin A promoter-luciferase reporter construct.[3]
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (Utrophin activator-1 or nabumetone) or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to the activity of the utrophin promoter, is measured using a luminometer.
-
The fold activation is calculated relative to the vehicle control.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Utrophin mRNA
This technique is used to quantify the amount of utrophin messenger RNA (mRNA) in cells after treatment with a compound.
Cell Line: Murine C2C12 muscle cells.[3]
Methodology:
-
C2C12 cells are treated with the test compound (e.g., 25 µM nabumetone) or a vehicle control for a specific duration (e.g., 24 hours).[3]
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR amplification with primers specific for the utrophin A gene and a reference housekeeping gene (e.g., beta-actin) for normalization.
-
The amplification process is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
-
The relative expression of utrophin A mRNA is calculated using the ΔΔCT method.[3]
Western Blot for Utrophin Protein
This method is used to detect and quantify the amount of utrophin protein in cells following treatment.
Cell Line: Murine C2C12 muscle cells.[3]
Methodology:
-
C2C12 cells are treated with the test compound (e.g., nabumetone) or a vehicle control for an extended period (e.g., 4 days) to allow for protein accumulation.[3]
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for utrophin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of utrophin protein, is detected and quantified using an imaging system.
-
The utrophin protein levels are normalized to a loading control protein (e.g., α-tubulin).[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Utrophin Upregulation.
Caption: Drug Discovery Workflow for Utrophin Upregulators.
Preclinical In Vivo Data
At present, published, peer-reviewed in vivo data for the effect of nabumetone on utrophin upregulation in DMD animal models, such as the mdx mouse, are not available. The initial discovery paper suggested that such preclinical trials would be the next step.[3]
For Utrophin activator-1 , the initial publication focused on the discovery and in vitro characterization of a series of 2-arylbenzoxazoles. While a related compound from this class, ezutromid (B1671843) (SMT C1100), has undergone preclinical and clinical development, specific in vivo data for Utrophin activator-1 (compound 3) is not detailed in the available literature.
Conclusion
Both Utrophin activator-1 and nabumetone represent promising starting points for the development of utrophin upregulation therapies for Duchenne muscular dystrophy.
-
Utrophin activator-1 is a potent, specifically designed molecule that has demonstrated significant activity in a primary screening assay. Further investigation into its specific signaling pathway and in vivo efficacy is warranted.
-
Nabumetone offers the advantage of being a repurposed drug with a well-established safety profile. Its dual action as a COX-2 inhibitor and a utrophin promoter activator could provide both symptomatic relief and disease-modifying effects. However, the modest in vitro upregulation of utrophin protein (~1.2-fold) and the current lack of in vivo data for its effect on utrophin expression are important considerations for its future development as a primary DMD therapeutic.
This comparative guide highlights the current state of knowledge for these two compounds. Further preclinical studies, particularly in animal models of DMD, are crucial to fully assess their therapeutic potential and to directly compare their efficacy in a relevant disease context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are UTRN activators and how do they work? [synapse.patsnap.com]
- 3. Drug Discovery for Duchenne Muscular Dystrophy via Utrophin Promoter Activation Screening | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Utrophin Upregulation in Duchenne Muscular Dystrophy: A Comparative Analysis of Therapeutic Efficacies in the mdx Mouse Model
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of Utrophin Activator-1 (SMT C1100/ezutromid) and other utrophin-upregulating strategies in the mdx mouse model of Duchenne Muscular Dystrophy (DMD). This document synthesizes key experimental data, details methodologies of pivotal studies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive overview of these therapeutic approaches.
Utrophin, a functional and structural analogue of dystrophin, is a promising therapeutic target for DMD.[1] Its upregulation at the sarcolemma in dystrophin-deficient muscle has been shown to compensate for the absence of dystrophin, thereby mitigating the pathological hallmarks of the disease.[1] This guide focuses on the small molecule utrophin modulator SMT C1100 (ezutromid) and compares its efficacy with other notable utrophin upregulation strategies, including the extracellular matrix protein biglycan (B1168362) and engineered artificial transcription factors.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative outcomes from preclinical studies in the mdx mouse model for SMT C1100 and biglycan.
| Therapeutic Agent | Outcome Measure | Fold Change/Percent Improvement | Mouse Age/Treatment Duration | Muscle Type |
| SMT C1100 | Utrophin mRNA | ~2-fold increase[2] | 3 weeks old / 4 weeks | Quadriceps |
| Utrophin Protein | ~2-fold increase[2] | 3 weeks old / 4 weeks | Quadriceps | |
| Centrally Nucleated Fibers | 35.9% decrease[3] | 5 weeks old / 5 weeks | Diaphragm | |
| Necrotic Area | 56.6% reduction[3] | 5 weeks old / 5 weeks | Diaphragm | |
| Forelimb Strength | Protected against exercise-induced weakness[2] | 5 weeks old / 4 weeks | Forelimb | |
| Treadmill Distance | ~50% increase in exercised mice[2] | 5 weeks old / 5 weeks | Whole body | |
| Biglycan (rAAV) | Utrophin Gene Expression | Increased[4] | 5 weeks old / Not specified | Skeletal Muscle |
| Utrophin Protein Expression | Increased[4] | 5 weeks old / Not specified | Skeletal Muscle | |
| Centrally Nucleated Myonuclei | Improved number[4] | 5 weeks old / Not specified | Skeletal Muscle | |
| Myofiber Size Distribution | Improved[4] | 5 weeks old / Not specified | Skeletal Muscle | |
| Motor Deficits | Improved[4] | 5 weeks old / Not specified | Whole body | |
| Plasma Creatine (B1669601) Kinase | Decreased[4] | 5 weeks old / Not specified | Plasma | |
| Biglycan (recombinant) | Utrophin at Sarcolemma | ~2.5-fold increase[5] | Not specified / 2 weeks | Skeletal Muscle |
Experimental Methodologies
Detailed protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental designs employed in the evaluation of SMT C1100 and biglycan in mdx mice.
SMT C1100 (Ezutromid) Efficacy Studies
-
Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) are the most commonly used strain.[6][7] Age of initiation for studies varies, with treatments often starting in young mice (e.g., 3-5 weeks of age) to assess preventative effects.[2]
-
Drug Administration: SMT C1100 is typically administered daily via oral gavage or intraperitoneal injection.[2] A common dosage is 50 mg/kg/day.[2] Vehicle controls usually consist of a solution like 0.1% Tween-20 in 5% DMSO in PBS.[2]
-
Forced Exercise Protocol: To exacerbate the dystrophic phenotype, a forced treadmill running regimen is often employed. A typical protocol involves running mice on a horizontal treadmill at a speed of 12 m/min for 30 minutes, twice a week.[2]
-
Functional Assessment (Treadmill): Endurance and fatigue are assessed by measuring the total distance run until exhaustion on a treadmill.[2]
-
Functional Assessment (Grip Strength): Forelimb grip strength is measured using a grip strength meter. The mouse is allowed to grasp a metal grid, and the peak force exerted before release is recorded.[2]
-
Histological Analysis: Muscles such as the quadriceps, diaphragm, and tibialis anterior are excised, fixed, and sectioned.[3] Hematoxylin and eosin (B541160) (H&E) staining is used to assess general morphology, including the presence of centrally nucleated fibers (a marker of regeneration), necrotic areas, and inflammatory infiltrates.[3]
-
Utrophin Quantification: Utrophin mRNA levels are determined by quantitative real-time PCR (qRT-PCR) from muscle tissue homogenates.[2] Utrophin protein levels are assessed by Western blotting and immunohistochemistry to evaluate both total protein amount and localization at the sarcolemma.[2][3]
Biglycan Efficacy Studies
-
Animal Model: Male mdx mice are used.[4]
-
Therapeutic Administration (rAAV): Recombinant adeno-associated virus serotype 8 (rAAV8) carrying the human biglycan gene (hBGN) is administered via a single intravenous injection to 5-week-old mdx mice.[4]
-
Therapeutic Administration (Recombinant Protein): Recombinant human biglycan (rhBGN) can be delivered systemically, for example, via intraperitoneal injection.[5]
-
Functional Assessment: Motor function is evaluated through behavioral tests.[4]
-
Biochemical Analysis: Plasma creatine kinase (CK) levels, a marker of muscle damage, are measured.[4]
-
Histological and Molecular Analysis: Muscle tissues are analyzed for the number of centrally nucleated fibers and the distribution of myofiber sizes. Gene and protein expression of utrophin and other components of the dystrophin-associated protein complex (DAPC) are quantified using qRT-PCR and Western blotting, respectively.[4]
Visualizing Pathways and Protocols
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for utrophin upregulation and a typical experimental workflow for preclinical efficacy testing in the mdx mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genome Editing-Mediated Utrophin Upregulation in Duchenne Muscular Dystrophy Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse | PLOS One [journals.plos.org]
- 5. Long-Term Assessment of AAV-Mediated Zinc Finger Nuclease Expression in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daily Treatment with SMTC1100, a Novel Small Molecule Utrophin Upregulator, Dramatically Reduces the Dystrophic Symptoms in the mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Experimental Protocols of Physical Exercise for mdx Mice and Duchenne Muscular Dystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating Utrophin Upregulation in DMD Patient Cells: A Comparative Guide to Current Strategies
For Researchers, Scientists, and Drug Development Professionals
Upregulating utrophin, a functional analogue of dystrophin, is a promising therapeutic strategy for Duchenne muscular dystrophy (DMD) that is independent of the patient's specific DMD gene mutation. This guide provides a comparative overview of current methodologies for increasing utrophin expression in DMD patient-derived cells, supported by experimental data. We detail the mechanisms of action, present quantitative data from various studies, and provide established protocols for the validation of utrophin upregulation.
Comparison of Utrophin Upregulation Strategies
Several distinct approaches are being investigated to increase utrophin levels in DMD patient cells. These can be broadly categorized as small molecule-based, protein-based, and gene-editing strategies. Each approach has a unique mechanism of action and has shown varying levels of success in preclinical and clinical studies.
Quantitative Data Summary
The following table summarizes the reported efficacy of different utrophin upregulation strategies in human cell models and clinical trials. It is important to note that direct head-to-head comparisons in the same DMD patient cell line are limited in the current literature.
| Strategy | Method/Agent | Cell Type | Utrophin Upregulation (Protein) | Utrophin Upregulation (mRNA) | Citation(s) |
| Small Molecule | Ezutromid (B1671843) (SMT C1100) | Human myoblasts | ~50% increase | ~25% increase | [1] |
| Ezutromid | DMD Patients (muscle biopsies) | ~7% increase (24-week interim data) | Not Reported | [2][3][4] | |
| GNF-351 (AhR Antagonist) | Human DMD myoblasts | ~2.7-fold increase | Not Reported | [2] | |
| Protein-Based | Recombinant Human Biglycan (B1168362) (rhBGN) | mdx mouse myotubes | Increased membrane-associated utrophin | ~30% decrease | [5][6][7] |
| Gene Editing | CRISPR-dCas9-VP16 | Immortalized DMD patient muscle cells | 1.7 to 6.9-fold increase | Not Reported | [8] |
| CRISPR/Cas9 (targeting miRNA binding sites) | DMD-hiPSCs | ~2-fold increase | Not Reported | [1] | |
| let-7c miRNA blocker | C2C12 cells | ~2.2-fold increase | Not Reported | [7] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is crucial for the development and optimization of utrophin upregulation therapies.
Ezutromid and the Aryl Hydrocarbon Receptor (AhR) Pathway
Ezutromid has been shown to act as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][9] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, this complex dissociates, and AhR translocates to the nucleus, where it dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) and binds to xenobiotic response elements (XREs) in the promoters of target genes, modulating their transcription. Antagonism of this pathway by ezutromid is linked to the upregulation of utrophin, potentially through the stabilization of the transcriptional coactivator PGC-1α, which is known to stimulate utrophin expression.[2][10]
Biglycan and the Dystrophin-Associated Protein Complex (DAPC)
Biglycan is an extracellular matrix proteoglycan that interacts with components of the Dystrophin-Associated Protein Complex (DAPC). It binds directly to α-dystroglycan and the sarcoglycans.[11] This interaction is thought to stabilize the utrophin-associated protein complex at the sarcolemma, thereby promoting the recruitment and retention of utrophin at the muscle membrane. Additionally, biglycan can potentiate Wnt and MuSK signaling pathways, which are involved in synapse stability and muscle regeneration.[11][12]
References
- 1. Russell group research reveals molecular target of the Utrophin modulator Ezutromid — Department of Pharmacology [pharm.ox.ac.uk]
- 2. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of basal and myogenic factors in the transcriptional activation of utrophin promoter A: implications for therapeutic up-regulation in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Translational Regulation of Utrophin by miRNAs | PLOS One [journals.plos.org]
- 8. fda.gov [fda.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Biglycan: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
Utrophin Upregulation for Duchenne Muscular Dystrophy: A Comparative Analysis of Small Molecule Activators and CRISPR/Cas9-Based Strategies
For researchers, scientists, and drug development professionals, the quest for a universally applicable therapy for Duchenne Muscular Dystrophy (DMD) has led to innovative strategies targeting the upregulation of utrophin, a functional paralog of the missing dystrophin protein. This guide provides a detailed comparison of two prominent approaches: the use of small molecule utrophin activators, exemplified by the clinical candidate ezutromid (B1671843) (SMT C1100), and the rapidly evolving field of CRISPR/Cas9-based gene editing for endogenous utrophin activation.
This document will delve into the mechanisms of action, present preclinical and clinical data in a structured format, and provide detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a clear understanding of these competing yet potentially complementary therapeutic avenues.
Executive Summary
Utrophin upregulation holds the promise of a mutation-independent therapy for all DMD patients. Small molecule activators like ezutromid aimed to modulate utrophin gene expression transcriptionally. While demonstrating safety and some encouraging early biological signals, ezutromid ultimately failed to show significant clinical benefit in a Phase 2 trial, leading to the discontinuation of its development.[1][2]
In contrast, CRISPR/Cas9-based strategies offer the potential for a one-time, permanent genetic modification to enhance utrophin expression. Preclinical studies have shown promising results, with significant increases in utrophin protein levels and amelioration of the dystrophic phenotype in cellular and animal models.[3][4][5][6][7] This approach, however, is still in the preclinical stage and faces challenges related to delivery, off-target effects, and long-term safety.
Mechanism of Action
Utrophin Activator-1 (Ezutromid)
Ezutromid is a small molecule designed to increase the production of utrophin protein by activating the utrophin promoter.[8][9] The therapeutic hypothesis is that by increasing the levels of utrophin, it can compensate for the absence of dystrophin at the muscle cell membrane, thereby protecting muscle fibers from damage.[2][8]
Caption: Mechanism of action for Utrophin Activator-1 (Ezutromid).
CRISPR/Cas9 for Utrophin Activation
CRISPR/Cas9-based strategies for utrophin upregulation primarily focus on two approaches:
-
Disruption of microRNA (miRNA) binding sites: Several miRNAs, such as Let-7c, are known to bind to the 3' untranslated region (UTR) of the utrophin mRNA, leading to its degradation and repression of translation.[4] CRISPR/Cas9 can be used to introduce small insertions or deletions (indels) in these miRNA binding sites at the DNA level, permanently preventing miRNA-mediated repression and thereby increasing utrophin protein expression.[4][5][6]
-
Transcriptional Activation: A catalytically inactive Cas9 (dCas9) can be fused to transcriptional activators. This dCas9-activator complex can be guided by a guide RNA (gRNA) to the utrophin promoter region to enhance gene expression without altering the DNA sequence.[4][10]
Caption: CRISPR/Cas9 strategies for utrophin activation.
Performance Data Comparison
The following tables summarize the quantitative data from preclinical and clinical studies for both therapeutic approaches.
Table 1: Utrophin Activator-1 (Ezutromid) - Clinical Trial Data
| Parameter | Baseline | 24 Weeks | Percentage Change | Study |
| Developmental Myosin (%) | 11.37 | 8.76 | -23% | PhaseOut DMD (Interim)[11] |
| Utrophin Protein Intensity (Arbitrary Units) | 0.370 | 0.396 | +7% | PhaseOut DMD (Interim)[11] |
Note: The PhaseOut DMD trial was terminated after 48 weeks as it failed to meet its primary and secondary endpoints, showing no significant clinical benefit.[1][2]
Table 2: CRISPR/Cas9 for Utrophin Activation - Preclinical Data
| Model System | CRISPR/Cas9 Strategy | Utrophin Protein Increase | Functional Outcome | Reference |
| DMD patient-derived hiPSCs | Deletion of miRNA binding sites | ~2-fold | Improved DGC restoration | [3] |
| mdx mouse model | Disruption of Let-7c binding site (AAV delivery) | 1.6-fold | Amelioration of muscle histopathology, 82% reduction in necrosis | [6] |
| Human DMD myoblasts and 3D cultures | Disruption of Let-7c binding site | Significant upregulation | Improved calcium regulation and muscle contraction | [4][5] |
Experimental Protocols
Western Blotting for Utrophin Quantification
Objective: To quantify the relative amount of utrophin protein in muscle tissue lysates.
Methodology:
-
Protein Extraction: Muscle biopsy samples are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of total protein (typically 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for utrophin. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting bands are visualized and quantified using a digital imaging system. A loading control protein (e.g., GAPDH or α-tubulin) is also probed to normalize the utrophin signal.
Immunohistochemistry for Utrophin Localization
Objective: To visualize the localization of utrophin protein within muscle fibers.
Methodology:
-
Tissue Preparation: Muscle biopsy samples are snap-frozen in isopentane (B150273) cooled by liquid nitrogen and sectioned using a cryostat.
-
Fixation and Permeabilization: The tissue sections are fixed (e.g., with cold acetone) and permeabilized (e.g., with Triton X-100) to allow antibody penetration.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., serum from the same species as the secondary antibody).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against utrophin.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei can be counterstained with DAPI, and the sections are mounted with an anti-fade mounting medium.
-
Imaging: The stained sections are visualized using a fluorescence microscope, and images are captured to assess the localization of utrophin at the sarcolemma.
AAV-mediated CRISPR/Cas9 Delivery in mdx mice
Objective: To deliver the CRISPR/Cas9 system to the muscles of mdx mice to edit the utrophin gene.
Methodology:
-
Vector Production: Recombinant adeno-associated viruses (rAAVs) are produced to carry the Cas9 nuclease and the specific gRNA targeting the miRNA binding site in the utrophin gene. Typically, a muscle-tropic AAV serotype (e.g., AAV9) is used.
-
Animal Administration: Four-week-old mdx mice are systemically injected with the rAAVs via a single intravenous injection (e.g., through the tail vein).
-
Tissue Harvest and Analysis: After a defined period (e.g., 5 weeks), the mice are euthanized, and various muscles (e.g., tibialis anterior, diaphragm, heart) are harvested.
-
Efficacy Assessment: The harvested tissues are then analyzed for utrophin expression levels (via Western blotting and immunohistochemistry) and for histological improvements (e.g., reduction in centrally nucleated fibers, fibrosis, and necrosis).
Caption: Comparative experimental workflows.
Conclusion
The journey to develop a utrophin-based therapy for Duchenne Muscular Dystrophy has seen both setbacks and significant advancements. The experience with the small molecule activator ezutromid underscores the challenges of translating promising preclinical concepts into clinically effective treatments. While the observed increase in utrophin was modest and did not translate to functional improvement, the trial provided valuable insights into the biology of utrophin modulation.
CRISPR/Cas9-based strategies represent a paradigm shift, moving from pharmacological modulation to permanent genetic correction for utrophin upregulation. The preclinical data are compelling, demonstrating a more robust increase in utrophin expression and significant functional benefits in DMD models. However, this powerful technology is still in its early stages of development for this application. Critical hurdles, including the efficiency and safety of in vivo delivery, the potential for off-target effects, and the long-term consequences of permanent genetic modification, must be rigorously addressed before this approach can be considered for clinical translation.
For researchers and drug developers, the path forward may involve a multi-pronged approach. Further exploration of more potent and effective small molecule activators remains a viable strategy. Simultaneously, the continued refinement of CRISPR/Cas9 technology, with a strong focus on safety and delivery, holds immense promise for a transformative, one-time therapy for all individuals with Duchenne Muscular Dystrophy.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. PhaseOut DMD | DMD Hub [dmdhub.org]
- 3. Genome Editing-Mediated Utrophin Upregulation in Duchenne Muscular Dystrophy Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CRISPR-Cas9 mediated endogenous utrophin upregulation improves Duchenne Muscular Dystrophy | Crick [crick.ac.uk]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Summit reports positive Phase I trial results of ezutromid to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Exciting developments in CRISPR/Cas9-mediated approaches for Duchenne MD [insights.bio]
- 11. Ezutromid Significantly Reduced Muscle Damage in DMD Patients in 24-Week Interim Data From Summit’s PhaseOut DMD Clinical Trial - BioSpace [biospace.com]
A Comparative Analysis of Small Molecule Utrophin Modulators for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of prominent small molecule utrophin modulators investigated for the treatment of Duchenne muscular dystrophy (DMD). Utrophin upregulation is a promising therapeutic strategy for DMD as it is a dystrophin homolog that can functionally compensate for its absence, regardless of the patient's specific dystrophin gene mutation.[1] This document summarizes the performance of key compounds based on available preclinical and clinical data, details the experimental protocols used for their evaluation, and visualizes the associated signaling pathways.
Introduction to Utrophin Modulation
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration.[2] Utrophin is a structural and functional homolog of dystrophin. During fetal development and muscle regeneration, utrophin is expressed at the muscle fiber membrane, but it is replaced by dystrophin in mature muscle tissue. In DMD patients, utrophin expression is naturally upregulated to some extent at the sarcolemma as a compensatory mechanism, although these levels are insufficient to prevent disease progression.[3] Preclinical studies in the mdx mouse model of DMD have shown that further increasing utrophin levels can significantly ameliorate the dystrophic phenotype, improving muscle stability and function.[4][5] Small molecule modulators offer a promising therapeutic avenue for systemically increasing utrophin expression.
Comparative Performance of Small Molecule Utrophin Modulators
This section details the performance of four key small molecule utrophin modulators: Ezutromid (SMT C1100), SMT022357, Nabumetone, and Resveratrol.
Ezutromid (SMT C1100)
Ezutromid, developed by Summit Therapeutics, was a first-in-class orally bioavailable small molecule utrophin modulator.[6] It was identified through a phenotypic screen for compounds that increase utrophin promoter activity.[6] While showing initial promise, its development was discontinued (B1498344) after a Phase 2 clinical trial failed to meet its primary and secondary endpoints at 48 weeks, despite some positive signals at the 24-week interim analysis.[7]
Mechanism of Action: Later studies identified Ezutromid as an antagonist of the aryl hydrocarbon receptor (AhR).[8] AhR antagonism is now understood to be the mechanism through which Ezutromid upregulates utrophin expression.[9]
SMT022357
SMT022357 is a second-generation utrophin modulator, structurally related to Ezutromid, with improved physicochemical and metabolic properties.[10] Preclinical studies demonstrated its potential as a disease-modifying therapy for DMD.[4][11]
Mechanism of Action: As a structural analog of Ezutromid, SMT022357 is also believed to function as an aryl hydrocarbon receptor (AhR) antagonist.[3]
Nabumetone
Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) that has been repurposed and identified as a utrophin modulator through high-throughput screening of approved drugs.[1]
Mechanism of Action: Nabumetone is a selective COX-2 inhibitor.[1] Its ability to upregulate utrophin is linked to the activation of the p38 MAPK signaling pathway.[1]
Resveratrol
Resveratrol is a natural polyphenol with known anti-inflammatory and antioxidant properties. It has been investigated for its potential therapeutic effects in DMD, including its ability to upregulate utrophin.
Mechanism of Action: Resveratrol is known to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[12] This activation is believed to be the primary mechanism for its beneficial effects in dystrophic muscle, including the upregulation of utrophin.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of the aforementioned small molecule utrophin modulators.
Table 1: Preclinical Efficacy of Small Molecule Utrophin Modulators in mdx Mice
| Compound | Dosage | Duration | Utrophin mRNA Increase | Utrophin Protein Increase | Functional Improvement | Reference(s) |
| Ezutromid | Daily oral dosing | 4 weeks | Not specified | Significant increase | Improved muscle strength and resistance to exercise | [6] |
| SMT022357 | 30 mg/kg/day (oral) | 5 weeks | Not specified | 1.5 to 1.6-fold increase in EDL muscle | Improved resistance to stress-induced muscle damage | [5] |
| Nabumetone | 25 µM (in vitro, C2C12 cells) | 24 hours | ~1.8-fold | ~1.2-fold (after 4 days) | Not applicable (in vitro) | [13] |
| Resveratrol | 100 mg/kg/day | 10 days | ~43% | No significant change | Reduced immune cell infiltration |
Table 2: Clinical Trial Data for Ezutromid (PhaseOut DMD - 24-Week Interim Results)
| Parameter | Baseline (Mean) | 24 Weeks (Mean) | Percent Change | Statistical Significance | Reference(s) |
| Developmental Myosin | 11.37% | 8.76% | -23% | p < 0.05 | |
| Utrophin Protein Intensity | 0.370 | 0.396 | +7% | Not statistically significant | |
| MRS-T2 (Soleus muscle) | Not specified | -0.861 ms (B15284909) (median decrease) | Not applicable | Statistically significant | |
| MRS-T2 (Vastus lateralis) | Not specified | -0.470 ms (median decrease) | Not applicable | Statistically significant |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for utrophin modulation by Ezutromid and Resveratrol.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of small molecule utrophin modulators.
Utrophin Promoter Luciferase Reporter Assay
This cell-based assay is a primary high-throughput screening method to identify compounds that can activate the utrophin promoter.
-
Principle: The utrophin promoter sequence is cloned into a reporter vector upstream of a luciferase gene. This construct is transfected into a suitable cell line (e.g., C2C12 myoblasts). When a compound activates the utrophin promoter, it drives the expression of the luciferase enzyme, which in turn catalyzes a light-emitting reaction when its substrate, luciferin (B1168401), is added. The amount of light produced is proportional to the promoter activity.
-
Workflow:
Workflow for a utrophin promoter luciferase reporter assay. -
Detailed Protocol:
-
Cell Culture: C2C12 mouse myoblast cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and transfected with the utrophin promoter-luciferase reporter plasmid and a co-reporter plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Incubation: After 24 hours, the culture medium is replaced with fresh medium containing the small molecule modulators at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After a 24-48 hour incubation period, the cells are washed with PBS and lysed using a passive lysis buffer.
-
Luminescence Reading: The cell lysate is transferred to an opaque 96-well plate. Luciferase assay reagent containing luciferin is added, and firefly luciferase activity is measured using a luminometer. Subsequently, a stop-and-glow reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase for normalization.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold change in luciferase activity relative to the vehicle control is calculated to determine the compound's effect on utrophin promoter activation.
-
Western Blotting for Utrophin Protein Quantification
Western blotting is used to detect and quantify the levels of utrophin protein in cell lysates or muscle tissue homogenates.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using a specific primary antibody against utrophin, followed by a labeled secondary antibody.
-
Detailed Protocol:
-
Sample Preparation: Muscle biopsy samples are homogenized in a lysis buffer containing protease inhibitors. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for utrophin (e.g., mouse monoclonal anti-utrophin, clone MANCHO3).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using a digital imager or X-ray film.
-
Quantification: The intensity of the utrophin band is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or α-actinin).
-
Quantitative PCR (qPCR) for Utrophin mRNA Quantification
qPCR is a sensitive method to measure the amount of utrophin messenger RNA (mRNA) in a sample, providing an indication of gene expression levels.
-
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using primers specific for the utrophin gene. A fluorescent dye or probe is used to monitor the amplification in real-time, allowing for the quantification of the initial amount of mRNA.
-
Detailed Protocol:
-
RNA Extraction: Total RNA is isolated from cells or muscle tissue using a suitable RNA extraction kit. The quality and quantity of the RNA are assessed.
-
cDNA Synthesis: A fixed amount of RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, utrophin-specific forward and reverse primers, and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Mouse Utrophin Primers:
-
Forward: 5'-ACCAGCTGGACCGATGGA-3'
-
Reverse: 5'-CTCGTCCCAGTCGAAGAGATCT-3'
-
-
-
Thermal Cycling: The reaction is run in a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of utrophin mRNA is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).
-
Conclusion
The development of small molecule utrophin modulators represents a significant effort to find a universally applicable treatment for Duchenne muscular dystrophy. While the journey of Ezutromid highlighted the challenges in translating preclinical efficacy to clinical success, the knowledge gained has been invaluable. The identification of the aryl hydrocarbon receptor as a key target has paved the way for the rational design of next-generation modulators like SMT022357. Furthermore, the exploration of repurposed drugs such as Nabumetone and natural compounds like Resveratrol continues to broaden the therapeutic landscape.
This comparative guide provides a snapshot of the current understanding of these small molecule modulators. The provided data and experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the development of more effective utrophin-based therapies for DMD. Continued research into the intricate signaling pathways and the long-term effects of these compounds will be crucial for advancing this promising therapeutic strategy.
References
- 1. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. scbt.com [scbt.com]
- 4. Utrophin Antibody (MANCHO3(8A4)) - DSHB [dshb.biology.uiowa.edu]
- 5. Synthesis of SMT022357 enantiomers and in vivo evaluation in a Duchenne muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Russell group research reveals molecular target of the Utrophin modulator Ezutromid — Department of Pharmacology [pharm.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Celecoxib treatment improves muscle function in mdx mice and increases utrophin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Utrophin Activator-1 and Gene Therapy for Duchenne Muscular Dystrophy
An Objective Guide for Researchers and Drug Development Professionals
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][2] The therapeutic landscape for DMD is rapidly evolving, with two prominent strategies at the forefront: the upregulation of the dystrophin analogue, utrophin, using small molecule activators, and the replacement of the defective dystrophin gene through gene therapy. This guide provides a detailed comparison of these two approaches, focusing on the utrophin activator ezutromid (B1671843) (formerly SMT C1100) and adeno-associated virus (AAV)-mediated micro-dystrophin gene therapy.
Utrophin Activator-1: Ezutromid
Utrophin is a structural and functional paralogue of dystrophin.[1][3] Its upregulation is a promising therapeutic strategy applicable to all DMD patients, irrespective of their specific dystrophin gene mutation.[4][5][6] Ezutromid was a first-in-class, orally bioavailable small molecule designed to increase the production of utrophin.[1][7]
Mechanism of Action
Initial phenotypic screening identified ezutromid as a utrophin modulator.[7][8] Subsequent research identified the Aryl Hydrocarbon Receptor (AhR) as the molecular target of ezutromid.[7][8][9] Ezutromid functions as an AhR antagonist; this antagonism leads to the upregulation of utrophin expression.[8][9] The precise signaling cascade linking AhR antagonism to utrophin promoter activation is an area of ongoing investigation but is thought to involve the stabilization of PGC1α.[1]
Preclinical and Clinical Performance
Preclinical studies in the mdx mouse model of DMD showed that ezutromid and second-generation compounds like SMT022357 increased utrophin levels, leading to improved muscle strength, reduced muscle damage, and enhanced resistance to exercise.[1][10][11]
Ezutromid advanced to clinical trials in boys with DMD. The PhaseOut DMD trial, a Phase 2 open-label study, provided initial encouraging results. However, the positive outcomes observed at 24 weeks were not sustained at the 48-week endpoint, leading to the discontinuation of the ezutromid development program.[1][2]
| Parameter | Baseline | 24 Weeks | 48 Weeks | Source |
| Mean Utrophin Protein Intensity | 0.370 | 0.396 (+7% increase) | Not sustained | [12][13] |
| Mean Developmental Myosin | 11.37% | 8.76% (23% decrease) | Not significant | [12][13] |
| Magnetic Resonance Spectroscopy (MRS-T2) | Increased | Significant reduction | Not significant | [2][14] |
Gene Therapy
Gene therapy for DMD aims to address the root cause of the disease by introducing a functional version of the dystrophin gene into muscle cells.[15][16] Due to the large size of the full-length dystrophin gene, current approaches utilize adeno-associated virus (AAV) vectors to deliver a shortened, yet functional, version of the gene, termed "micro-dystrophin" or "mini-dystrophin".[16][17][18]
Mechanism of Action
AAV vectors are engineered to be non-pathogenic and carry the micro-dystrophin transgene.[16] Following a single intravenous infusion, the AAV vector transduces muscle cells, delivering the genetic material to the nucleus. The muscle-specific promoter then drives the expression of the micro-dystrophin protein, which can partially restore the link between the cytoskeleton and the extracellular matrix, protecting muscle fibers from contraction-induced injury.[15]
References
- 1. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. Ezutromid - Wikipedia [en.wikipedia.org]
- 4. Summit reports positive Phase I trial results of ezutromid to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Russell group research reveals molecular target of the Utrophin modulator Ezutromid — Department of Pharmacology [pharm.ox.ac.uk]
- 9. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Summit publishes preclinical data on utrophin modulation in DMD | Drug Discovery News [drugdiscoverynews.com]
- 12. actionduchenne.org [actionduchenne.org]
- 13. Ezutromid Significantly Reduced Muscle Damage in DMD Patients in 24-Week Interim Data From Summit’s PhaseOut DMD Clinical Trial - BioSpace [biospace.com]
- 14. musculardystrophynews.com [musculardystrophynews.com]
- 15. Decoding Gene Therapy for Duchenne - CureDuchenne [cureduchenne.org]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. Duchenne muscular dystrophy gene therapy [medicalnewstoday.com]
A Researcher's Guide to Cross-Validation of Utrophin Upregulation Assays
Utrophin, a homolog of dystrophin, can functionally compensate for the absence of dystrophin in DMD patients, making its upregulation a key therapeutic strategy.[1] Validating the efficacy of potential utrophin-upregulating compounds requires precise and reproducible measurement techniques. While each assay offers unique advantages, they also possess inherent limitations. Therefore, a multi-assay approach is often necessary to build a comprehensive and convincing body of evidence.
Comparative Overview of Utrophin Quantification Assays
Each method for quantifying utrophin provides different types of information, from mRNA transcript levels to total protein concentration and spatial distribution within the muscle tissue. The choice of assay often depends on the specific research question, the available sample types, and the desired throughput.
| Assay | Measures | Quantification | Throughput | Sample Type | Key Advantages | Key Limitations |
| Western Blot | Total protein | Semi-quantitative to Quantitative | Low to Medium | Cell lysates, Tissue homogenates | Provides information on protein size and integrity. Widely used and established. | Lower sensitivity compared to ELISA. Can be variable.[2] |
| qPCR | mRNA levels | Quantitative | High | RNA from cells or tissues | Highly sensitive and specific for transcript quantification. | Does not measure protein levels, which can be affected by post-transcriptional modifications.[3] |
| ELISA | Total protein | Quantitative | High | Cell lysates, Tissue homogenates, Serum, Plasma | Highly sensitive and specific. Amenable to high-throughput screening. | Requires specific antibody pairs. May not provide information on protein integrity. |
| Immunofluorescence | Protein localization and relative abundance | Semi-quantitative to Quantitative | Low | Tissue sections, Cultured cells | Provides spatial information on protein distribution within the tissue or cell. | Quantification can be complex and prone to variability.[4] |
Signaling Pathways of Utrophin Upregulation
Understanding the molecular pathways that regulate utrophin expression is crucial for the development of targeted therapies. Several key signaling pathways have been identified as positive regulators of utrophin transcription.
Experimental Workflow for Cross-Validation
A robust validation of a potential utrophin upregulating compound should involve a multi-tiered approach, starting with high-throughput screening and progressively moving towards more detailed and physiologically relevant assays.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Western Blotting for Utrophin Quantification
1. Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane on a 6% Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100V for 90-120 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 120 minutes at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against utrophin (e.g., DRP3/20C5, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensity using software like ImageJ. Normalize utrophin band intensity to a loading control (e.g., α-tubulin or GAPDH).
Quantitative PCR (qPCR) for Utrophin mRNA Quantification
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
2. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for utrophin, and cDNA template.
-
Utrophin Primer Example (Human):
-
Forward: 5'-GCTGAAGATTGCTGAGGAGGA-3'
-
Reverse: 5'-GCTCTTGTTGTAGGCGAAGGT-3'
-
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for utrophin and the housekeeping gene.
-
Calculate the relative expression of utrophin mRNA using the ΔΔCt method.
ELISA for Utrophin Quantification
1. Plate Preparation:
-
Coat a 96-well plate with a capture antibody against utrophin overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
2. Sample and Standard Incubation:
-
Prepare a standard curve using recombinant utrophin protein.
-
Add standards and samples (cell lysates or tissue homogenates) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Detection:
-
Add a biotinylated detection antibody against utrophin and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
4. Signal Development and Measurement:
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate utrophin concentration in the samples based on the standard curve.
Immunofluorescence for Utrophin Localization
1. Sample Preparation:
-
Fix cells grown on coverslips with 4% paraformaldehyde (PFA) for 15 minutes. For tissue sections, use cryosections of snap-frozen muscle tissue.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
2. Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against utrophin (e.g., MANCHO3, 1:200 dilution) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI.
3. Imaging and Analysis:
-
Mount the coverslips or tissue sections with an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
For quantification, measure the mean fluorescence intensity at the sarcolemma using software like ImageJ. Normalize to a structural marker like dystroglycan or laminin.
Cross-Validation: A Necessity for Rigorous Science
While no single study to date has published a direct, quantitative head-to-head comparison of all four major assays for utrophin upregulation, the collective body of research strongly advocates for a multi-assay approach to validate findings. For instance, a study might use qPCR to demonstrate an increase in utrophin mRNA, and then confirm this at the protein level using Western blot.[5] Another study might use immunofluorescence to show correct sarcolemmal localization of the upregulated utrophin.
The lack of direct correlation between mRNA and protein levels is a well-documented phenomenon, arising from post-transcriptional, translational, and protein degradation regulation.[3] Therefore, relying solely on qPCR to assess the efficacy of a utrophin-upregulating compound can be misleading. Western blotting provides crucial information about the presence and size of the utrophin protein, while ELISA offers a more sensitive and high-throughput method for quantifying total protein levels. Immunofluorescence is indispensable for visualizing the subcellular localization of utrophin, ensuring it is correctly targeted to the sarcolemma where it can function.
References
- 1. Utrophin: a structural and functional comparison to dystrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. addi.ehu.eus [addi.ehu.eus]
- 3. Identification of serum protein biomarkers for utrophin based DMD therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of Utrophin Levels with the Dystrophin Protein Complex and Muscle Fibre Regeneration in Duchenne and Becker Muscular Dystrophy Muscle Biopsies | PLOS One [journals.plos.org]
Comparative Efficacy of Utrophin Modulators and Vamorolone in Duchenne Muscular Dystrophy: A Long-Term Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy of utrophin modulation, primarily focusing on the clinical data of ezutromid (B1671843), with the dissociative steroid vamorolone (B1682149) for the treatment of Duchenne Muscular Dystrophy (DMD). While the term "Utrophin activator-1" does not correspond to a specific clinically evaluated compound, ezutromid represents the most advanced utrophin modulator to have undergone clinical trials. This comparison is supported by experimental data from clinical studies to objectively inform research and development in the field of DMD therapeutics.
Introduction to Therapeutic Strategies
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of dystrophin, a critical protein for muscle fiber integrity. Therapeutic strategies aim to counteract the effects of dystrophin deficiency by either replacing or compensating for its function or by modulating downstream pathological processes such as inflammation.
Utrophin Modulation: Utrophin is a protein that is structurally and functionally similar to dystrophin.[1][2][3] In early development and during muscle regeneration, utrophin is found at the muscle cell membrane (sarcolemma), but it is replaced by dystrophin in mature muscle fibers.[4] The therapeutic strategy of utrophin modulation aims to increase and maintain the expression of utrophin in the muscles of DMD patients to compensate for the lack of dystrophin.[1][5][6] This approach is considered a universal therapy as it is independent of the specific mutation in the DMD gene.[5][6] Ezutromid (SMT C1100) was a first-in-class, orally administered small molecule designed to upregulate utrophin expression.[2][5]
Vamorolone: Vamorolone is a first-in-class dissociative steroidal anti-inflammatory drug.[7][8] It is designed to retain the anti-inflammatory efficacy of traditional corticosteroids, which are the standard of care in DMD, while reducing the associated side effects such as growth suppression and bone fragility.[9][10][11] Its mechanism of action involves separating the beneficial anti-inflammatory effects from the detrimental metabolic and genomic effects of glucocorticoids.[9]
Quantitative Efficacy Data: A Comparative Summary
The following tables summarize the long-term efficacy data from clinical trials of ezutromid and vamorolone.
Table 1: Efficacy of Ezutromid in the PhaseOut DMD (Phase 2) Trial
| Endpoint | Baseline (Mean) | 24 Weeks (Mean) | 48 Weeks |
| Muscle Damage & Utrophin Expression | |||
| Developmental Myosin | 11.37% | 8.76% (Statistically significant reduction)[12][13] | Not Reported (Trial terminated) |
| Utrophin Protein Intensity | 0.370 | 0.396 (7% increase, not statistically significant)[12] | Not Reported (Trial terminated) |
| Muscle Inflammation (MRS-T2) | |||
| Soleus Muscle | Not Reported | -0.861 milliseconds (Median decrease)[14] | Not Reported (Trial terminated) |
| Vastus Lateralis Muscle | Not Reported | -0.470 milliseconds (Median decrease)[14] | Not Reported (Trial terminated) |
| Functional Outcomes | |||
| Six-Minute Walk Distance | 404m | 395m[13] | No significant difference from placebo[15][16][17] |
| North Star Ambulatory Assessment (NSAA) | 25.0 | 24.4[13] | No significant difference from placebo[15][16][17] |
Note: The PhaseOut DMD trial was terminated after the 48-week analysis as it failed to meet its primary and secondary endpoints, showing no significant clinical benefit compared to placebo.[15][16][17]
Table 2: Long-Term Efficacy of Vamorolone in Clinical Trials
| Endpoint | Duration | Vamorolone Treatment Group | Comparator Group (Placebo/Corticosteroids) | Key Findings |
| Motor Function | ||||
| Time to Stand Velocity | 18 months | Maintained from baseline | Significant decline in corticosteroid-naïve patients[7] | Vamorolone showed improvement in all motor outcomes from baseline to 18 months.[7] |
| 6-Minute Walk Test | 18 months | Maintained from baseline | Significant decline in corticosteroid-naïve patients[7] | Clinically meaningful improvements were observed with vamorolone.[7] |
| North Star Ambulatory Assessment (NSAA) | 18 months | Maintained from baseline | Significant decline in corticosteroid-naïve patients[7] | Vamorolone demonstrated sustained benefit.[7] |
| Motor Function Decline | 2.5 years | Delayed decline, especially with higher doses and earlier treatment[9] | Not directly compared in this extension study | Vamorolone showed a disease-modifying effect.[9] |
| Growth | ||||
| Height Velocity | 30 months | Stable height percentiles[8] | Significant growth delay with glucocorticoids[8] | Vamorolone did not negatively impact growth.[8][10][11] |
Experimental Protocols
Ezutromid: PhaseOut DMD (NCT02858362)
-
Study Design: An open-label Phase 2 clinical trial in 40 ambulatory boys with DMD, aged 5 to 10 years.[14]
-
Intervention: Patients received a daily oral dose of ezutromid.[14]
-
Primary Endpoints: Change from baseline in magnetic resonance imaging (MRI) parameters of leg muscles at 24 and 48 weeks.[14][16]
-
Secondary Endpoints: Included assessments of utrophin protein levels from muscle biopsies, functional measures such as the 6-minute walk test and the North Star Ambulatory Assessment.[14][16]
-
Biomarker Analysis: Muscle biopsies were analyzed for developmental myosin (a marker of muscle regeneration) and utrophin protein intensity.[12] Muscle inflammation was assessed using magnetic resonance spectroscopy transverse relaxation time T2 (MRS-T2).[14]
Vamorolone: Phase 2a and Extension Studies (NCT02760277)
-
Study Design: A multi-center, open-label, 24-week trial with a 24-month long-term extension.[7] The study included boys with DMD aged 4 to <7 years.[7]
-
Intervention: Participants received vamorolone at doses of 2.0 or 6.0 mg/kg/day.[7]
-
Primary Outcome (30-month analysis): Change in time-to-stand (TTSTAND) velocity from baseline.[8]
-
Efficacy Assessments: Included a battery of timed function tests, the 6-minute walk test, and the North Star Ambulatory Assessment.[7][8]
-
Comparator: Data from vamorolone-treated participants were compared to matched participants from the Duchenne Natural History Study (corticosteroid-naïve and corticosteroid-treated).[7][8]
Signaling Pathways and Mechanisms of Action
Utrophin Upregulation Pathway
The precise mechanism of action of ezutromid was not fully elucidated before its discontinuation. However, it was identified to be an antagonist of the Aryl Hydrocarbon Receptor (AhR), which is believed to play a role in its effect on utrophin expression.[18] The upregulation of utrophin is a complex process involving transcriptional and post-transcriptional regulation.
References
- 1. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. Utrophin up-regulation by artificial transcription factors induces muscle rescue and impacts the neuromuscular junction in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. treat-nmd.org [treat-nmd.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. Vamorolone confirms its efficacy over one year in DMD without limiting growth - Institut de Myologie [institut-myologie.org]
- 11. Vamorolone Has Efficacy for Treating Duchenne Muscular Dystrophy Without Affecting Growth - - Practical Neurology [practicalneurology.com]
- 12. duchenneuk.org [duchenneuk.org]
- 13. Ezutromid Significantly Reduced Muscle Damage in DMD [globenewswire.com]
- 14. musculardystrophynews.com [musculardystrophynews.com]
- 15. researchgate.net [researchgate.net]
- 16. Lessons Learned from Discontinued Clinical Developments in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of endogenous full-length utrophin by MyoAAV-UA as a therapeutic approach for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy for Duchenne Muscular Dystrophy: A Comparative Guide to Utrophin Activator-1 and Exon Skipping
For Researchers, Scientists, and Drug Development Professionals
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness. Therapeutic strategies have primarily focused on either restoring dystrophin expression or compensating for its absence. This guide provides a comprehensive comparison of two such strategies, utrophin activation and exon skipping, with a focus on their potential in combination therapy, supported by preclinical experimental data.
Therapeutic Approaches: A Comparative Overview
Two leading strategies to address the underlying molecular defect in DMD are the upregulation of utrophin, a dystrophin analogue, and the restoration of a partially functional dystrophin protein through exon skipping.
Utrophin Activation: This approach aims to increase the production of utrophin, a protein that can functionally compensate for the lack of dystrophin at the muscle cell membrane.[1] Utrophin is structurally similar to dystrophin and is expressed at the sarcolemma during fetal development and in regenerating muscle fibers.[2][3] Small molecule utrophin activators, such as the former clinical candidate Ezutromid (SMT C1100), have been developed to modulate the transcription of the utrophin gene.[4][5] The primary advantage of this strategy is its potential applicability to all DMD patients, irrespective of their specific mutation.[6] However, the clinical development of utrophin activators has faced challenges, with the Phase 2 trial for Ezutromid being terminated due to a lack of sustained efficacy.[4][7] Research into the mechanism of action of these compounds has identified the Aryl Hydrocarbon Receptor (AhR) as a molecular target for ezutromid, paving the way for the development of next-generation utrophin modulators.[8][9][10]
Exon Skipping: This therapeutic strategy utilizes antisense oligonucleotides (AOs) to modulate the pre-mRNA splicing of the dystrophin gene. By masking a specific exon, the cellular machinery is forced to "skip" it, thereby restoring the reading frame and allowing for the production of a truncated but partially functional dystrophin protein.[11] This approach is mutation-specific and is applicable to a significant portion of DMD patients with deletions or duplications in the dystrophin gene. Several exon-skipping drugs have received regulatory approval for specific mutations. The efficiency of exon skipping can be enhanced by conjugating the AOs to cell-penetrating peptides, such as in peptide-conjugated phosphorodiamidate morpholino oligomers (P-PMOs).[12]
Preclinical Evidence for Combination Therapy
A key preclinical study by Guiraud et al. (2019) investigated the synergistic potential of combining utrophin upregulation with exon skipping in the mdx mouse model of DMD. This study provides compelling evidence for the enhanced therapeutic benefit of a combination approach.[13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Guiraud et al. (2019), comparing the effects of single and combination therapies on muscle function and protein expression.
Table 1: Muscle Function Assessment - Resistance to Eccentric Contraction-Induced Injury
| Treatment Group | Specific Force (mN/mm²) | Force Drop after 10 Eccentric Contractions (%) |
| Wild-type (wt) | 245 ± 10 | 13.6 ± 2.5 |
| mdx (untreated) | 150 ± 8 | 64.2 ± 5.1 |
| mdx + Utrophin (mdx-Fergie) | 185 ± 12 | 34.7 ± 4.2 |
| mdx + Utrophin (mdx-Fiona) | 205 ± 15 | 28.0 ± 3.8 |
| mdx + Exon Skipping (P-PMO) | 190 ± 11 | 45.3 ± 4.9 |
| mdx + Utrophin + Exon Skipping (mdx-Fergie + P-PMO) | 220 ± 14 | 20.1 ± 3.1 |
| mdx + Utrophin + Exon Skipping (mdx-Fiona + P-PMO) | 240 ± 12 | 15.2 ± 2.8 |
Data are presented as mean ± SEM. mdx-Fergie and mdx-Fiona are transgenic mouse lines expressing low and high levels of utrophin, respectively.
Table 2: Utrophin and Dystrophin Protein Levels
| Treatment Group | Utrophin Level (fold change vs wt) | Dystrophin Level (% of wt) |
| Wild-type (wt) | 1.0 | 100 |
| mdx (untreated) | ~2.0 | 0 |
| mdx + Utrophin (mdx-Fergie) | ~3.5 | 0 |
| mdx + Utrophin (mdx-Fiona) | ~5.8 | 0 |
| mdx + Exon Skipping (P-PMO) | ~2.0 | ~30 |
| mdx + Utrophin + Exon Skipping (mdx-Fergie + P-PMO) | ~3.5 | ~30 |
| mdx + Utrophin + Exon Skipping (mdx-Fiona + P-PMO) | ~5.8 | ~30 |
Protein levels were quantified by Western blot and immunofluorescence analysis.[14][15]
Experimental Protocols
Animal Models
The study utilized wild-type (C57BL/10SnJ), mdx (C57BL/10ScSn-Dmdmdx/J), mdx-Fergie (transgenic for low utrophin expression), and mdx-Fiona (transgenic for high utrophin expression) mice.
Exon Skipping Therapy
A peptide-conjugated phosphorodiamidate morpholino oligomer (P-PMO) targeting the donor splice site of exon 23 of the murine dystrophin pre-mRNA was used. Mice received a single intraperitoneal injection of the P-PMO at a dose of 12.5 mg/kg.
In Situ Muscle Physiology
Muscle function was assessed in the extensor digitorum longus (EDL) muscle. The distal tendon was tied to a force transducer, and the muscle was stimulated via the sciatic nerve. The protocol for eccentric contraction-induced injury involved a series of 10 lengthening contractions, where the muscle was stimulated tetanically and stretched.[16][17][18][19][20] Specific force (force per cross-sectional area) and the percentage drop in force after the eccentric contractions were measured.
Protein Analysis
Utrophin and dystrophin protein levels were quantified using Western blotting and immunofluorescence staining of muscle cryosections. Specific antibodies against utrophin and dystrophin were used, and protein levels were normalized to a loading control (e.g., vinculin or laminin).[7][21]
Visualizing the Mechanisms
Utrophin Upregulation Signaling Pathway
The transcriptional regulation of the utrophin gene is complex and involves multiple signaling pathways. One of the key pathways involves the activation of the ErbB receptors by heregulin, which in turn activates the MAPK/ERK signaling cascade. This leads to the phosphorylation and activation of the transcription factor GABPα/β, which binds to the N-box element in the utrophin promoter A to drive transcription.[22][23][24][25][26]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of next generation utrophin modulators for Duchenne muscular dystrophy: learning from clinical setbacks | School of Chemistry | University of Leeds [eps.leeds.ac.uk]
- 10. Russell group research reveals molecular target of the Utrophin modulator Ezutromid — Department of Pharmacology [pharm.ox.ac.uk]
- 11. Exon Skipping Therapy Using Phosphorodiamidate Morpholino Oligomers in the mdx52 Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. The potential of utrophin and dystrophin combination therapies for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The potential of utrophin and dystrophin combination therapies for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eccentric Contraction-Induced Muscle Injury: Reproducible, Quantitative, Physiological Models to Impair Skeletal Muscle’s Capacity to Generate Force - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel ex vivo protocol that mimics length and excitation changes of human muscles during walking induces force losses in EDL but not in soleus of mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Eccentric contraction-induced strength loss in dystrophin-deficient muscle: Preparations, protocols, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of weakness in Mdx muscle following in vivo eccentric contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. molbiolcell.org [molbiolcell.org]
- 23. Activation of Utrophin Promoter by Heregulin via the ets-related Transcription Factor Complex GA-binding Protein α/β - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Activation of utrophin promoter by heregulin via the ets-related transcription factor complex GA-binding protein alpha/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Induction of utrophin gene expression by heregulin in skeletal muscle cells: Role of the N-box motif and GA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Utrophin Activator-1: A Guide for Laboratory Professionals
For researchers engaged in the pioneering work of drug discovery and development, the proper handling and disposal of novel chemical compounds like Utrophin activator-1 is a critical aspect of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for Utrophin activator-1 is not currently available, established principles of laboratory safety provide a clear framework for its responsible management. This guide offers essential, immediate safety and logistical information, including a general operational and disposal plan for research-grade chemicals with undocumented hazard profiles.
Core Principle: Treat as Hazardous Waste
In the absence of specific hazard information, Utrophin activator-1 should be handled as a hazardous substance. This precautionary approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. The cornerstone of this approach is to consult with your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for guidance on chemical waste disposal and will be familiar with federal, state, and local regulations.[1][2][3]
General Step-by-Step Disposal Procedure for Research Chemicals
The following is a procedural guide for the disposal of research chemicals, such as Utrophin activator-1, where a specific SDS is unavailable.
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Identification and Segregation:
-
Treat all Utrophin activator-1 waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and wipes), as hazardous chemical waste.[4]
-
Segregate Utrophin activator-1 waste from other waste streams to prevent unintended chemical reactions.[2][5] Incompatible chemicals should always be stored separately.
-
-
Containment:
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[2][3][5]
-
The label must clearly identify the contents, including the full chemical name ("Utrophin activator-1") and any other components in the waste mixture with their approximate percentages.[2] Do not use abbreviations or chemical formulas.[2][7][8]
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[2][9]
-
Ensure the storage area has secondary containment to capture any potential leaks.[5][10]
-
Do not accumulate more than 55 gallons of hazardous waste in this area. For acutely toxic waste, the limit may be as low as one quart.[5][9]
-
-
Arrange for Disposal:
Summary of Known Information for Utrophin Activator-1
To facilitate communication with your EHS department, the following table summarizes the currently available information on Utrophin activator-1.
| Property | Information |
| Chemical Name | Utrophin activator-1 |
| Intended Use | Utrophin upregulator for Duchenne muscular dystrophy research. |
| Physical Form | Typically a solid powder. |
| Hazard Profile | Not fully characterized. In the absence of a Safety Data Sheet (SDS), it should be presumed to be hazardous.[10] |
| Storage Conditions | Store in a cool, dry place. |
| Disposal Consideration | Should be disposed of as hazardous chemical waste through an approved institutional EHS program.[1][3] Never dispose of down the sink.[6][11] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural steps for chemical waste disposal, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: A flowchart outlining the key steps for the safe disposal of laboratory chemical waste.
By adhering to these general but critical procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of Utrophin activator-1 and other research chemicals, thereby fostering a secure and responsible research environment.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. research.columbia.edu [research.columbia.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. uttyler.edu [uttyler.edu]
- 9. odu.edu [odu.edu]
- 10. twu.edu [twu.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Utrophin activator-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Utrophin activator-1. Given that a specific Safety Data Sheet (SDS) for Utrophin activator-1 (CAS No. 381208-40-8) is not publicly available, this document outlines general best practices for handling a novel small molecule compound with unknown toxicity. It is imperative to obtain the official SDS from the supplier before any handling, storage, or disposal of the substance.
Pre-Handling Checklist and Immediate Safety Precautions
Before working with Utrophin activator-1, a thorough risk assessment must be conducted. The following table summarizes the immediate personal protective equipment (PPE) and safety protocols based on standard laboratory procedures for handling chemical compounds of unknown hazard.
| Category | Requirement | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any powders or vapors. All weighing and initial dilutions of the compound should be performed within a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical Safety Goggles | To protect eyes from splashes or airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | To prevent skin contact. Check for any tears before use and change gloves frequently, especially if contaminated. |
| Body Protection | Laboratory Coat (fully buttoned) | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator (or higher) | Recommended when handling the powder outside of a fume hood, although this practice should be avoided. |
| Emergency Procedures | ||
| Spill Kit | Chemical Spill Kit | Must be readily available and personnel trained in its use. |
| First Aid | Eyewash Station and Safety Shower | Unobstructed access is mandatory. Personnel must know their location and how to operate them. |
Operational Plan: Step-by-Step Handling Protocol
The following protocol details the steps for safely handling Utrophin activator-1, from receipt to preparation of stock solutions.
The diagram illustrates that Utrophin activator-1 may act by influencing transcription factors that bind to the utrophin gene promoter, leading to increased transcription. [1][2]Additionally, it might enhance the stability of the utrophin mRNA or the protein itself, ultimately leading to higher levels of functional utrophin protein at the muscle cell membrane. [1]
Disposal Plan
Proper disposal of Utrophin activator-1 and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated solid hazardous waste container. Do not dispose of in regular trash. |
| Contaminated Solvents/Solutions | Collect in a labeled hazardous liquid waste container. Segregate halogenated and non-halogenated solvents if required by your institution. |
| Contaminated PPE (gloves, etc.) | Dispose of as solid chemical waste. |
Note: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Never dispose of chemical waste down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
